molecular formula C4H12NO4P B113865 Demanyl phosphate CAS No. 6909-62-2

Demanyl phosphate

Cat. No.: B113865
CAS No.: 6909-62-2
M. Wt: 169.12 g/mol
InChI Key: BLHVJAAEHMLMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demanyl phosphate, also known as 2-(dimethylamino)ethyl dihydrogen phosphate, is an organic compound that serves as a valuable reference standard and tool compound in life science research. It is the phosphate ester of a potential choline precursor and has been historically identified as a psychotonic agent . This compound is of particular interest in biochemical and neurological research due to its role in metabolic pathways; it has been isolated from a choline-requiring mutant of Neurospora crassa , making it a subject of study in biosynthetic processes . Researchers utilize this compound to explore aspects of choline metabolism and related biochemical mechanisms. The compound is supplied with high purity to ensure reliability and reproducibility in experimental settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO4P/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHVJAAEHMLMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219130
Record name Demanyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6909-62-2
Record name 2-(Dimethylamino)ethyl dihydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6909-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demanyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demanyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMANYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2680E432U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Therapeutic Potential of Novel Phosphates

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis and Purification of Demanyl Phosphate

Phosphate-containing molecules are fundamental to numerous biological processes, from energy metabolism (ATP) to signal transduction (cAMP). In drug development, the introduction of a phosphate group can modulate a compound's solubility, membrane permeability, and pharmacokinetic profile, often serving as a prodrug strategy to enhance bioavailability. "this compound," as a novel investigational compound, represents a potential advancement in this area, though its specific therapeutic targets and mechanisms are not yet publicly disclosed.

This guide provides a speculative, yet scientifically grounded, framework for the synthesis and purification of this compound. It is intended for researchers, scientists, and drug development professionals who are navigating the early stages of discovery and process development for novel phosphorylated compounds.

Part 1: Chemical Synthesis of this compound

The synthesis of a novel phosphate ester like this compound necessitates a robust and scalable chemical strategy. The core of this process involves the phosphorylation of the parent alcohol, "Demanyl-OH," a hypothetical precursor. The choice of phosphorylating agent and reaction conditions is critical to achieving high yield and purity while minimizing side reactions.

Mechanistic Considerations for Phosphorylation

The phosphorylation of an alcohol proceeds via the nucleophilic attack of the hydroxyl group on the phosphorus atom of the phosphorylating agent. Key considerations for this reaction include:

  • Choice of Phosphorylating Agent: The reactivity of the phosphorylating agent must be matched to the stability of the Demanyl-OH precursor. Common agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and various phosphoramidites. For a potentially sensitive substrate, a milder agent like a protected phosphoramidite followed by oxidation is often preferred.

  • Solvent and Base Selection: An aprotic solvent is typically used to prevent side reactions with the phosphorylating agent. A non-nucleophilic base is often required to deprotonate the alcohol and activate it for nucleophilic attack.

  • Protecting Group Strategy: If the Demanyl-OH precursor contains other reactive functional groups, a protecting group strategy may be necessary to ensure selective phosphorylation of the target hydroxyl group.

Proposed Synthesis Workflow

The following diagram outlines a proposed two-step synthesis for this compound, employing a phosphoramidite-based approach for enhanced control and selectivity.

G cluster_synthesis Synthesis Workflow Demanyl_OH Demanyl-OH Precursor Intermediate Phosphite Triester Intermediate Demanyl_OH->Intermediate Phosphorylation Phosphoramidite Phosphoramidite Reagent + Activator Phosphoramidite->Intermediate Crude_DP Crude this compound Intermediate->Crude_DP Oxidation Oxidation Oxidizing Agent (e.g., m-CPBA) Oxidation->Crude_DP

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Demanyl-OH precursor

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Ethylthiotetrazole (activator)

  • Anhydrous acetonitrile (solvent)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the Demanyl-OH precursor in anhydrous acetonitrile.

  • Phosphorylation: Add the phosphoramidite reagent and the activator (Ethylthiotetrazole) to the reaction mixture. Stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Oxidation: Once the formation of the phosphite triester intermediate is complete, cool the reaction to 0°C and slowly add a solution of m-CPBA in acetonitrile. Stir for 30 minutes.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize the excess oxidizing agent.

  • Workup: Extract the crude this compound into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Part 2: Purification of this compound

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, byproducts, and reagents, which is essential for its use in biological assays and preclinical studies. A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.

Purification Strategy Overview

A logical workflow for the purification of a novel phosphate compound would typically involve an initial chromatographic step to isolate the target molecule, followed by a final polishing step.

G cluster_purification Purification Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Side Products Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Isolation Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Fractions->Purity_Analysis Final_Product High-Purity this compound Purity_Analysis->Final_Product Purity > 95%

Caption: General purification workflow for this compound.

Detailed Purification Protocol

Step 1: Silica Gel Column Chromatography

This is the primary method for separating the this compound from non-polar impurities and excess reagents.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Methanol

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. A small percentage of methanol may be required to elute the more polar this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Step 2: Purity Analysis and Final Product Characterization

The purity of the isolated this compound must be rigorously assessed before it can be used in further studies.

Analytical Techniques:

TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.A single major peak corresponding to this compound, with purity >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound.¹H, ¹³C, and ³¹P NMR spectra consistent with the proposed structure of this compound.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of this compound.

Conclusion

The synthesis and purification of novel phosphate compounds like this compound are challenging but essential steps in the drug discovery pipeline. The protocols and strategies outlined in this guide provide a foundational framework for researchers in this field. While the specific details will require empirical optimization, the principles of controlled phosphorylation, multi-step purification, and rigorous analytical characterization remain paramount to success.

References

As "this compound" is a hypothetical compound for the purpose of this guide, direct references are not available. The principles and techniques described are based on standard organic chemistry and drug development practices, which are detailed in foundational texts and review articles in the field of medicinal chemistry and process development. For further reading on phosphate chemistry and prodrug strategies, the following resources are recommended:

  • Title: "Phosphorus in Organic Synthesis" Source: A comprehensive textbook or review article covering various phosphorylation methods. A specific example would be a chapter in a book like "Comprehensive Organic Synthesis II". URL: (A general search on Google Scholar or a publisher's website like Elsevier or Wiley would provide relevant resources).
  • Title: "Phosphate Prodrugs: A Review" Source: A review article in a journal such as the "Journal of Medicinal Chemistry" or "Molecules". URL: (A search on PubMed or the journal's website would yield numerous articles on this topic).

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of 2-(dimethylamino)ethanol (DMAE) and its Phosphate Ester

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(dimethylamino)ethyl dihydrogen phosphate, a salt of the organic compound 2-(dimethylamino)ethanol (DMAE or Deanol), has been a subject of scientific interest for decades, spanning applications from cognitive enhancement to dermatological treatments. Despite its long history of use, its precise mechanism of action remains a topic of considerable debate and complexity. Initially posited as a direct precursor to the neurotransmitter acetylcholine (ACh), this theory has been challenged by subsequent research, revealing a more nuanced and multifaceted pharmacological profile.[1][2] This technical guide provides a comprehensive analysis of the current state of knowledge, critically examining the evidence for its proposed cholinergic, neuroprotective, and other cellular effects. We will dissect the conflicting data surrounding its role in acetylcholine synthesis, explore its function as a potent free-radical scavenger and membrane-stabilizing agent, and review the clinical and preclinical data that inform our understanding of its effects on the central nervous system and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a deep, evidence-based understanding of DMAE's intricate biological activities.

Section 1: Chemical Identity and Pharmacokinetic Profile

Chemical Structure and Nomenclature

The core molecule, 2-(dimethylamino)ethanol (DMAE), is a primary alcohol and an amine that is structurally similar to choline, differing only by the absence of one methyl group.[2] It is naturally produced in small amounts in the human brain and found in higher concentrations in certain fish like sardines and anchovies.[1][3] The compound specified in the topic, "2-(dimethylamino)ethyl dihydrogen phosphate," is the phosphate ester of DMAE. In research and commercial applications, DMAE is most commonly available as a salt, such as DMAE bitartrate or p-acetamidobenzoate, to improve stability and bioavailability.[1][4] For the purpose of this guide, "DMAE" will refer to the active molecule, as its fundamental biological actions are the primary focus, irrespective of the salt form.

Historical Context and Therapeutic Applications

DMAE's history is marked by its transition from a prescription medication to a widely available supplement. Under the brand name Deaner, a salt form of DMAE was prescribed in the mid-20th century for children with learning and behavioral issues, including what is now known as Attention Deficit Hyperactivity Disorder (ADHD).[5] The drug was withdrawn from the market in 1983, not due to safety concerns, but a lack of conclusive evidence of its efficacy in the context of then-current regulatory standards.[6] Today, it is widely marketed as a dietary supplement for cognitive enhancement, mood improvement, and as a topical agent in cosmetics for its purported skin-firming effects.[7][8]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in animal models indicate that DMAE is well-absorbed following oral administration and is rapidly distributed to various tissues, including the liver and kidneys.[9][10] A key aspect of its action is its ability to cross the blood-brain barrier (BBB).[3][10] Once in the system, it is primarily metabolized in the liver.[9] The metabolic fate of DMAE is a central point of contention in its mechanism of action. While some early hypotheses and studies suggested it could be methylated in the brain to form choline, more recent and direct investigations have not supported this conversion in vivo.[9][10] Excretion occurs primarily through urine.[9][10]

Section 2: The Cholinergic Hypothesis: A Critical Examination

The most pervasive theory about DMAE's mechanism revolves around its influence on the cholinergic system, which is critical for memory, learning, and attention.[11] However, the exact nature of this influence is not straightforward.

The Precursor Theory: A Debated Pathway

The initial and simplest hypothesis was that DMAE, being structurally similar to choline, serves as a direct precursor. The proposed pathway was that DMAE crosses the BBB, is methylated to form choline, which then increases the substrate pool for the enzyme choline acetyltransferase (ChAT) to synthesize acetylcholine (ACh).[3][12] This elegant theory explains the reported nootropic effects.

However, multiple studies have cast significant doubt on this direct conversion. Research in rats has shown that while DMAE administration can increase brain choline levels, this does not consistently translate to increased acetylcholine levels.[2][13] Furthermore, isotopic labeling studies have failed to demonstrate that DMAE is significantly converted into choline within the brain.[9] This suggests that if DMAE does modulate the cholinergic system, it is likely through more indirect routes.[1]

Indirect Cholinergic Modulation

With the direct precursor theory being largely contested, several alternative indirect mechanisms have been proposed.

  • Hypothesis 1: Inhibition of Peripheral Choline Metabolism: One compelling theory is that DMAE inhibits the use or metabolism of choline in peripheral tissues.[1][2] By competing with choline for enzymes or transport mechanisms outside the central nervous system, DMAE could lead to an elevation of free choline in the bloodstream, thereby increasing the amount of choline available for transport into the brain.[14]

  • Hypothesis 2: Competition and Transport at the Blood-Brain Barrier: The interaction at the BBB is complex. While some reports suggest DMAE crosses the BBB more efficiently than choline, other evidence indicates that DMAE actively competes with choline for the same carrier-mediated transport system.[3][14] Research has shown that the affinity of the transport carrier for DMAE is at least as great as it is for choline.[14] This competition, coupled with the DMAE-induced increase in blood choline, creates a complex dynamic that ultimately determines the net effect on brain choline and subsequent ACh levels.[14]

  • Hypothesis 3: Direct Cholinergic Receptor Stimulation: An alternative or complementary mechanism is that DMAE may act as a direct agonist, stimulating cholinergic receptors (e.g., muscarinic or nicotinic receptors) to promote the action of existing acetylcholine.[1] This could explain the subjective feelings of increased focus and mental clarity even if ACh synthesis is not directly increased.

Visualizing the Competing Cholinergic Theories

The following diagram illustrates the different proposed pathways for DMAE's influence on the cholinergic system.

Cholinergic_Pathways cluster_blood Bloodstream cluster_brain Brain (CNS) cluster_key Legend DMAE_blood DMAE Choline_blood Free Choline DMAE_blood->Choline_blood Inhibits Peripheral Choline Metabolism DMAE_brain DMAE DMAE_blood->DMAE_brain Crosses BBB Choline_brain Choline DMAE_blood->Choline_brain Competes for BBB Transport Choline_blood->Choline_brain Transport Receptor Cholinergic Receptor DMAE_brain->Receptor Direct Stimulation? (Hypothesized) ACh Acetylcholine (ACh) Choline_brain->ACh ChAT Enzyme ACh->Receptor Binds Peripheral Peripheral Tissues k1 Solid Arrow: Established Pathway k2 Dashed Arrow: Hypothesized/Contested Pathway k3 T-Arrow: Inhibition/Competition

Caption: Competing theories of DMAE's cholinergic mechanism of action.

Section 3: Neuroprotective and Cellular Health Mechanisms

Beyond its debated role in the cholinergic system, there is a growing body of evidence that DMAE exerts direct neuroprotective effects through several distinct mechanisms. These actions may account for many of its observed benefits, independent of acetylcholine modulation.

Antioxidant Activity and Free Radical Scavenging

DMAE has been identified as a potent free radical scavenger.[1][11] Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a key factor in cellular aging and the pathology of neurodegenerative diseases.[15][16]

In vitro studies using Electron Paramagnetic Resonance (EPR) spectroscopy have provided direct evidence of DMAE's antioxidant capabilities. These experiments demonstrate that DMAE can efficiently quench highly reactive and damaging free radicals, including:

  • Hydroxyl radicals (•OH): Among the most reactive oxygen species.

  • Ascorbyl radicals (A•): Formed during the oxidation of Vitamin C.

  • Lipid radicals: Generated during the peroxidation of cell membranes.[12][17]

This ability to neutralize a range of free radicals suggests that DMAE may help protect neuronal membranes and other cellular components from oxidative damage.[18]

A representative protocol to assess the hydroxyl radical scavenging activity of DMAE, based on published methodologies, is as follows:[17]

  • Reaction Mixture Preparation: A solution is prepared containing a phosphate buffer, the spin trapping agent DMPO (5,5-dimethyl-1-pyrroline N-oxide), an iron source (e.g., Fe-EDTA), and ascorbic acid to initiate the Fenton-like reaction, which generates hydroxyl radicals.

  • DMAE Addition: The reaction is run in the absence (control) and presence of varying concentrations of DMAE.

  • EPR Measurement: The mixture is transferred to a capillary tube and immediately analyzed in an EPR spectrometer. The instrument detects the characteristic signal of the DMPO-OH adduct, a stable radical formed when DMPO traps a hydroxyl radical.

  • Quantification: The intensity of the DMPO-OH signal is measured. A decrease in signal intensity in the presence of DMAE indicates that DMAE has scavenged the hydroxyl radicals before they could be trapped by DMPO.

  • Analysis: The percentage of scavenging activity is calculated by comparing the signal intensity of the DMAE-containing samples to the control.

Reduction of Lipofuscin Accumulation

Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in cells, particularly long-lived cells like neurons, as a hallmark of aging.[1] This "wear-and-tear" pigment can impair cellular function. Animal studies have shown that DMAE, particularly when administered as part of the compound Centrophenoxine (which metabolizes to DMAE), can significantly reduce the accumulation of lipofuscin in the brains of aged mice.[1] This "cellular cleansing" effect is thought to be linked to its antioxidant properties and may contribute to improved neuronal health and function over time.

Membrane Stabilization and Fluidity

Another proposed mechanism involves the direct integration of DMAE into the cell membrane. It is hypothesized that DMAE can be incorporated into phospholipids, replacing choline to form phosphatidyl-dimethylaminoethanol. This integration may alter membrane fluidity and protect it from oxidative stress, thereby enhancing membrane integrity and function.[2][11] This "membrane fluidizer" effect could improve cellular signaling and protect against age-related declines in membrane function.[11]

Visualizing Neuroprotective Pathways

The diagram below outlines the key neuroprotective mechanisms attributed to DMAE.

Neuroprotective_Mechanisms cluster_mechanisms cluster_outcomes DMAE DMAE Scavenging Free Radical Scavenging DMAE->Scavenging Lipofuscin Lipofuscin Reduction DMAE->Lipofuscin Membrane Membrane Integration & Stabilization DMAE->Membrane Oxidative_Stress Reduced Oxidative Stress Scavenging->Oxidative_Stress Cell_Function Improved Cellular Function Lipofuscin->Cell_Function Membrane_Integrity Enhanced Membrane Integrity Membrane->Membrane_Integrity Oxidative_Stress->Cell_Function Membrane_Integrity->Cell_Function

Caption: Key neuroprotective and cellular health mechanisms of DMAE.

Section 4: Effects on Brain Activity and Cognitive Function

The ultimate test of DMAE's utility lies in its measurable effects on brain function and cognition. Evidence from electrophysiological, preclinical, and clinical studies provides a mixed but intriguing picture.

Electrophysiological Evidence: Modulation of Brain Waves

A notable double-blind, placebo-controlled trial in humans investigated the effects of DMAE on brain electrical activity (EEG).[1] Subjects taking DMAE daily for three months showed a significant decrease in theta and alpha brain wave activity during cognitive tasks. In EEG analysis, reduced theta and alpha power is associated with increased vigilance, alertness, and attention.[1] The participants in the DMAE group also reported subjective improvements, feeling more active and having a better mood.[1]

ParameterDMAE Group (3 months)Placebo Group (3 months)Associated Cognitive State
Theta Wave Activity Significantly DecreasedNo Significant ChangeIncreased Vigilance / Alertness
Alpha Wave Activity Significantly DecreasedNo Significant ChangeIncreased Attention / External Focus
Subjective Mood ImprovedNo Significant ChangeN/A
Subjective Activity Level IncreasedNo Significant ChangeN/A
Table 1: Summary of Human EEG Study on DMAE Supplementation.[1]
Preclinical and Clinical Evidence

Animal models have provided evidence for DMAE's cognitive-enhancing effects. In studies using scopolamine to induce a cholinergic deficit and memory impairment in rats, administration of a DMAE compound (DMAE pyroglutamate) was shown to improve performance in spatial memory tasks and reduce the memory deficit.[19]

Clinical studies in humans, while often older, have suggested benefits. A 1975 study comparing DMAE (deanol) to methylphenidate (Ritalin) in children with ADHD found DMAE to be similarly effective at improving concentration and behavior.[2] However, the overall body of clinical evidence for cognitive enhancement in healthy adults or in conditions like Alzheimer's disease remains limited and inconclusive.[5][8]

Section 5: Synthesis and Future Directions

The mechanism of action of 2-(dimethylamino)ethyl dihydrogen phosphate is not attributable to a single, simple pathway. The evidence strongly suggests a departure from the early theory of it being a direct acetylcholine precursor. A more accurate model portrays DMAE as a pleiotropic agent with a dual-pronged approach:

  • Indirect Cholinergic Modulation: DMAE likely influences the cholinergic system not by direct synthesis, but by altering the systemic availability of choline and potentially interacting with cholinergic receptors.[1][2][14]

  • Direct Neuroprotection and Cellular Maintenance: Perhaps more significantly, DMAE functions as a robust antioxidant, an agent for clearing cellular debris like lipofuscin, and a membrane-stabilizing compound.[1][11][12]

It is plausible that the observed benefits of DMAE on cognition, mood, and even skin health arise from a synergistic combination of these effects. The reduction in oxidative stress and improvement in cellular health may create a more favorable environment for efficient cholinergic neurotransmission.

Future research should focus on:

  • Human Pharmacokinetic Studies: Rigorous studies using modern imaging and labeling techniques are needed to definitively trace the metabolic fate of DMAE in the human brain and its precise effect on the transport and levels of choline and acetylcholine.

  • Receptor Binding Assays: In vitro assays are required to determine if DMAE has any clinically relevant affinity for and activity at various subtypes of cholinergic receptors.

  • Long-Term Clinical Trials: Well-designed, large-scale clinical trials are necessary to validate the cognitive and mood-enhancing effects of DMAE in healthy populations and its potential therapeutic role in age-related cognitive decline.

By moving beyond the simplistic precursor model and embracing its multifaceted nature, the scientific community can better understand and potentially harness the full therapeutic potential of this intriguing compound.

References

  • Nootropics Expert. (2025, August 23). Dimethylaminoethanol (DMAE / DMEA). [Link]

  • Sommer, J. H., & My-Linh, T. (2005). The role of dimethylaminoethanol in cosmetic dermatology. American Journal of Clinical Dermatology, 6(1), 35-42. [Link]

  • IQ Elevate Labs. DMAE. [Link]

  • The PricePlow Blog. (2018, February 19). DMAE: The Lesser-Known Choline. [Link]

  • Life Extension. (2018, March 10). Acetylcholine Enhancement: Galantamine and DMAE's Cognitive Supportive Role. [Link]

  • Life Extension. Benefits of DMAE. [Link]

  • Iso Brain. (2023). DMAE Nootropic Research Dimethylaminoethanol. [Link]

  • Healthline. (2024, October 2). How Can DMAE Help Your Mental Health?[Link]

  • Verywell Health. (2023). Exploring DMAE Benefits for Brain, Skin, and Sleep. [Link]

  • Suliman, N. A., Mat Taib, C. N., Mohd Moklas, M. A., Adenan, M. I., Hidayat Baharuldin, M. T., & Basir, R. (2016). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. [Link]

  • Davis, K. L., Hollister, L. E., Barchas, J. D., & Berger, P. A. (1976). Deanol Acetamidobenzoate (Deaner) in Tardive Dyskinesia. Psychopharmacology, 51(1), 99-102. [Link]

  • Matthews, A. M., et al. (2019). Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration. Food and Chemical Toxicology, 131, 110573. [Link]

  • EBSCO. (2024). Dimethylaminoethanol (DMAE) as a dietary supplement | Research Starters. [Link]

  • Malanga, G., Aguiar, M. B., Martinez, H. D., & Puntarulo, S. (2012). New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger. Drug Metabolism Letters, 6(1), 54-59. [Link]

  • Millington, W. R., & Wurtman, R. J. (1982). Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline. Journal of Neurochemistry, 38(6), 1748-1752. [Link]

  • Dimpfel, W., Wedekind, W., & Keplinger, I. (2009). Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: Evidence from preclinical and clinical studies. Psychopharmacology, 207(2), 201-212. [Link]

  • Roman, M. D., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. [Link]

  • Akwaa, F., et al. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. Cureus. [Link]

  • Malanga, G., Aguiar, M. B., Martinez, H. D., & Puntarulo, S. (2012). New Insights on Dimethylaminoethanol (DMAE) Features as a Free Radical Scavenger. ResearchGate. [Link]

  • National Toxicology Program. (2018). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate. NCBI - NIH. [Link]

  • Supplemented. (2020, October 2). Deanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19265, Deanol Acetamidobenzoate. PubChem - NIH. [Link]

  • Lee, J. H., et al. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic Chemistry, 55(11), 5676-5686. [Link]

  • David Publishing. (2017). 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. [Link]

  • Egorin, M. J., et al. (2004). Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts. Cancer Chemotherapy and Pharmacology, 54(4), 321-331. [Link]

  • Xia & He Publishing Inc. (2023). Inducing Agents for Alzheimer's Disease in Animal Models. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447358, 2-Dimethylamino-Ethyl-Diphosphate. PubChem - NIH. [Link]

  • Northwestern Medicine. (2025, July 9). A Promising Drug for Alzheimer's Disease with William Klein, PhD, and Richard Silverman, PhD. YouTube. [https://www.youtube.com/watch?v=kR2V LahqZk]([Link] LahqZk)

  • de Oliveira, A. C. S., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Biomedicines, 12(1), 109. [Link]

  • Rahman, M. A., et al. (2023). Alzheimer's Disease: Exploring Pathophysiological Hypotheses and the Role of Machine Learning in Drug Discovery. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97588, P-(2-(Dimethylamino)ethyl)phosphonic acid. PubChem - NIH. [Link]

  • Tsaluchidu, S., et al. (2018). Alzheimer's Disease Treated Patients Showed Different Patterns for Oxidative Stress and Inflammation Markers. Current Alzheimer Research, 15(1), 81-89. [Link]

  • Wikipedia. Psilocybin. [Link]

  • de Oliveira, A. C. S., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. MDPI. [Link]

Sources

Technical Guide: DMAE Phosphate as a Putative Acetylcholine Precursor for Neuronal Function Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth search of scientific literature does not yield results for a compound named "Demanyl phosphate." However, the nomenclature strongly suggests a reference to a phosphorylated derivative of 2-dimethylaminoethanol (DMAE), a well-documented nootropic agent and a precursor to choline. DMAE is also known by the name Deanol. The addition of a phosphate group is a common biochemical and pharmaceutical strategy to alter a molecule's solubility, membrane permeability, and metabolic fate.

This technical guide is therefore constructed based on the scientific principles of DMAE as an acetylcholine precursor, extended to a hypothetical phosphorylated form, herein referred to as DMAE Phosphate, for the purpose of this analysis. We will explore the established mechanisms of DMAE and extrapolate the anticipated impact of phosphorylation, providing a robust framework for researchers interested in developing or evaluating such a compound.

Audience: Researchers, Neuroscientists, and Drug Development Professionals Preamble: This document provides a technical framework for the investigation of DMAE Phosphate as a novel precursor for acetylcholine synthesis. It synthesizes established knowledge of DMAE metabolism with core principles of neuropharmacology and drug design to guide future research and development.

Introduction: The Cholinergic System and the Rationale for Precursor Supplementation

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to cognitive processes including learning, memory, and attention. A decline in cholinergic activity is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. The synthesis of ACh in the presynaptic terminal is catalyzed by choline acetyltransferase (ChAT) and is directly dependent on the availability of its two substrates: Acetyl-Coenzyme A and choline.

The primary limiting factor in this synthesis pathway is the intracellular concentration of choline. Choline is transported into the neuron via a high-affinity choline transporter (CHT). Strategies to increase brain ACh levels have historically focused on inhibiting its breakdown using acetylcholinesterase (AChE) inhibitors. An alternative and potentially synergistic approach is precursor loading—supplying the brain with molecules that can be readily converted into choline, thereby increasing the substrate pool for ACh synthesis.

DMAE (Deanol) has been investigated for decades as one such precursor. The rationale for its use is its structural similarity to choline, allowing it to cross the blood-brain barrier (BBB) and be metabolized into choline within the brain. The focus of this guide, DMAE Phosphate, represents a next-generation approach, where phosphorylation could enhance the molecule's pharmacokinetic profile, potentially leading to improved bioavailability and neuronal uptake.

The Molecular Basis of DMAE Phosphate as an Acetylcholine Precursor

Proposed Mechanism of Action

The central hypothesis is that DMAE Phosphate acts as a prodrug, delivering DMAE more efficiently to the central nervous system. The proposed metabolic cascade is as follows:

  • Systemic Administration & BBB Transit: Following administration, DMAE Phosphate circulates systemically. Its ionized phosphate group may alter its transport properties across the blood-brain barrier. While highly charged molecules typically exhibit poor BBB penetration, specific transporters for phosphorylated compounds could be exploited. Alternatively, the phosphate group could be cleaved by phosphatases in the capillary endothelium.

  • Dephosphorylation: Once in the brain's extracellular fluid or within astrocytes, DMAE Phosphate is cleaved by ecto-phosphatases or intracellular phosphatases, releasing free DMAE.

  • Conversion to Choline: Free DMAE is then methylated in the brain to form choline. This conversion is a critical step, likely utilizing phospholipid methylation pathways.

  • Acetylcholine Synthesis: The newly synthesized choline is taken up by cholinergic neurons via the high-affinity choline transporter (CHT) and subsequently used by choline acetyltransferase (ChAT) to synthesize acetylcholine.

DMAE_Phosphate_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_neuron Cholinergic Neuron DMP_blood DMAE Phosphate BBB BBB Transit DMP_blood->BBB DMP_brain DMAE Phosphate BBB->DMP_brain Phosphatase Phosphatase Action DMP_brain->Phosphatase DMAE Free DMAE Phosphatase->DMAE Methylation Methylation (e.g., via PEMT) DMAE->Methylation Choline Choline Methylation->Choline CHT Choline Transporter (CHT) Choline->CHT Choline_intra Intracellular Choline CHT->Choline_intra ChAT ChAT + Acetyl-CoA Choline_intra->ChAT ACh Acetylcholine (ACh) ChAT->ACh

Pharmacokinetic Advantages of Phosphorylation

Phosphorylation is a proven strategy in drug development to improve aqueous solubility and create targets for specific transporters.

ParameterStandard DMAEHypothesized DMAE PhosphateRationale for Improvement
Aqueous Solubility ModerateHighThe phosphate group is highly polar and ionized at physiological pH, increasing solubility for formulation.
Bioavailability VariablePotentially HigherImproved solubility may enhance absorption. The phosphate moiety could protect DMAE from first-pass metabolism.
BBB Transport Passive Diffusion / Carrier-MediatedPotentially Active TransportMay utilize phosphate transporters, potentially leading to more efficient brain uptake than DMAE alone.
Metabolic Stability Susceptible to metabolismMay be protected until dephosphorylationThe phosphate group can act as a temporary protecting group, preventing premature metabolism.

Experimental Validation Protocols

Validating the efficacy of DMAE Phosphate requires a multi-tiered approach, from in vitro mechanistic studies to in vivo behavioral assays.

In Vitro Protocol: ACh Production in Differentiated PC12 Cells

This protocol assesses the direct impact of DMAE Phosphate on acetylcholine synthesis in a well-established cholinergic cell line.

Objective: To quantify changes in intracellular and extracellular ACh levels in PC12 cells following incubation with DMAE Phosphate compared to DMAE and a negative control.

Methodology:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Differentiation: Induce neuronal differentiation by treating cells with Nerve Growth Factor (NGF, 50 ng/mL) for 5-7 days. Differentiated cells will extend neurites and upregulate cholinergic machinery.

  • Precursor Treatment:

    • Prepare treatment media containing:

      • Vehicle Control (e.g., saline)

      • DMAE (e.g., 10 µM, 50 µM, 100 µM)

      • DMAE Phosphate (e.g., 10 µM, 50 µM, 100 µM)

    • Wash differentiated PC12 cells with Krebs-Ringer-HEPES buffer.

    • Incubate cells with respective treatment media for a defined period (e.g., 2 hours).

  • Sample Collection:

    • Extracellular ACh: Collect the incubation medium.

    • Intracellular ACh: Wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer (e.g., perchloric acid).

  • ACh Quantification:

    • Use a commercially available Acetylcholine Assay Kit (colorimetric or fluorometric). These kits typically use AChE to convert ACh to choline, which is then oxidized by choline oxidase to produce H₂O₂. The H₂O₂ is then detected with a probe.

    • Measure absorbance or fluorescence using a plate reader.

    • Normalize ACh concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

  • Data Analysis: Compare ACh levels across treatment groups using ANOVA followed by post-hoc tests (e.g., Tukey's HSD).

In_Vitro_Workflow Start Differentiated PC12 Cells Treatment Incubate with Test Compounds (Vehicle, DMAE, DMAE-P) Start->Treatment Collection Sample Collection Treatment->Collection Extra Extracellular Medium Collection->Extra Intra Cell Lysate Collection->Intra Assay Acetylcholine Assay (Fluorometric/Colorimetric) Extra->Assay Intra->Assay Analysis Data Analysis (Normalize to Protein, ANOVA) Assay->Analysis

In Vivo Protocol: Reversal of Scopolamine-Induced Amnesia

This protocol uses a well-validated animal model of cholinergic deficit to assess the pro-cognitive effects of DMAE Phosphate.

Objective: To determine if DMAE Phosphate can ameliorate the memory deficits induced by the muscarinic receptor antagonist, scopolamine.

Methodology:

  • Animals: Use adult male C57BL/6 mice. House them under standard conditions with ad libitum access to food and water. Allow for a 1-week acclimatization period.

  • Drug Administration:

    • DMAE Phosphate (or DMAE, vehicle) is administered via intraperitoneal (IP) injection or oral gavage at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the compound 60 minutes before the behavioral test.

  • Induction of Amnesia:

    • Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the behavioral test to induce a temporary cholinergic deficit and memory impairment.

  • Behavioral Testing (Novel Object Recognition - NOR):

    • Habituation (Day 1): Allow each mouse to explore an empty arena for 10 minutes.

    • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. The drug/scopolamine protocol is administered before this phase.

    • Testing (Day 2, after inter-trial interval): After a set delay (e.g., 1 hour), replace one of the identical objects with a novel object. Place the mouse back in the arena and record its exploration behavior for 5 minutes.

  • Data Collection & Analysis:

    • Record the time spent exploring the novel object (T_novel) and the familiar object (T_familiar).

    • Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A DI significantly above zero indicates successful memory. The scopolamine group is expected to have a DI near zero. An effective treatment will restore the DI to a level significantly higher than the scopolamine group.

    • Analyze DI values using ANOVA.

Conclusion and Future Directions

DMAE Phosphate represents a logical and scientifically grounded evolution of acetylcholine precursor strategy. By leveraging the known cholinomimetic properties of DMAE and enhancing its molecular profile through phosphorylation, it holds the potential for improved therapeutic efficacy. The experimental frameworks provided here offer a clear path for its preclinical validation.

Future research should focus on:

  • Direct Measurement of Brain Choline and ACh: Utilizing techniques like in vivo microdialysis to confirm that DMAE Phosphate administration leads to a quantifiable increase in brain choline and acetylcholine levels.

  • Pharmacokinetic Studies: Conducting detailed PK studies to compare the absorption, distribution, metabolism, and excretion (ADME) profile of DMAE Phosphate versus DMAE.

  • Chronic Dosing Studies: Evaluating the long-term effects and safety profile of DMAE Phosphate in models of neurodegeneration.

The rigorous investigation of DMAE Phosphate could yield a valuable new tool in the therapeutic arsenal for managing cognitive decline and cholinergic dysfunction.

References

  • Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., ... & Vergallo, A. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933. [Link]

  • Wurtman, R. J. (1992). Choline metabolism as a basis for the selective vulnerability of cholinergic neurons. Trends in Neurosciences, 15(4), 117-122. [Link]

  • Zahniser, N. R., Chou, D., & Hanin, I. (1977). Is 2-dimethylaminoethanol (deanol) a precursor of acetylcholine? A neurochemical and behavioral investigation. Journal of Pharmacology and Experimental Therapeutics, 200(3), 545-559. [Link]

  • Millington, W. R., & Wurtman, R. J. (1982). Choline and physostigmine enhance haloperidol-induced catalepsy in the rat. Neuropharmacology, 21(4), 351-356. (Note: This reference discusses the interplay of choline precursors in the brain, a foundational concept for DMAE's mechanism). [Link]

An In-depth Technical Guide to the Mevalonate Pathway: Synthesis and Significance of Isoprenoid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the Mevalonate (MVA) pathway, a critical metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules serve as the fundamental building blocks for a vast array of isoprenoids, which are essential for various cellular functions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pathway's core biochemistry, regulatory mechanisms, and the experimental methodologies used to investigate it.

Introduction: The Central Role of the Mevalonate Pathway

The Mevalonate pathway is a highly conserved metabolic cascade found in all higher eukaryotes and many bacteria. Its primary outputs, IPP and DMAPP, are the universal five-carbon precursors for the biosynthesis of a diverse class of molecules known as isoprenoids or terpenes. These include sterols (like cholesterol), dolichols (involved in N-linked glycosylation), heme-A, and the prenyl groups used for post-translational modification of proteins such as Ras and Rho GTPases. Given the critical role of its end-products, tight regulation of this pathway is essential for maintaining cellular homeostasis. Consequently, it has become a significant target for therapeutic intervention, most notably with the statin class of drugs.

The Core Biochemical Cascade: From Acetyl-CoA to Isoprenoid Precursors

The synthesis of IPP and DMAPP from acetyl-CoA occurs through a series of enzymatic steps primarily located in the cytoplasm and peroxisomes, with key enzymes also found in the endoplasmic reticulum.

Initial Steps: Synthesis of HMG-CoA

The pathway commences in the cytoplasm with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • HMG-CoA synthase then adds a third acetyl-CoA to acetoacetyl-CoA, yielding HMG-CoA. This step effectively commits carbon to the pathway.

The Rate-Limiting Step: HMG-CoA Reductase

The conversion of HMG-CoA to mevalonate is the pathway's primary control point.

  • HMG-CoA reductase (HMGR) , an enzyme embedded in the membrane of the endoplasmic reticulum, catalyzes the irreversible, NADPH-dependent reduction of HMG-CoA to mevalonate. This is the committed step of the pathway and the principal site of regulation, including feedback inhibition and pharmacological intervention by statins.

Conversion of Mevalonate to IPP and DMAPP

Following its synthesis, mevalonate undergoes a series of two phosphorylation reactions and a subsequent decarboxylation to yield the final isoprenoid precursors. These reactions are ATP-dependent.

  • Mevalonate kinase (MVK) phosphorylates mevalonate to form mevalonate-5-phosphate.

  • Phosphomevalonate kinase (PMVK) adds a second phosphate group, yielding mevalonate-5-pyrophosphate.

  • Mevalonate pyrophosphate decarboxylase (MVD) catalyzes the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).

  • Isopentenyl pyrophosphate isomerase (IDI) then catalyzes the reversible isomerization of the terminal double bond of IPP to form its more reactive electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

The resulting pool of IPP and DMAPP is then available for downstream isoprenoid biosynthesis.

Mevalonate_Pathway cluster_products Isoprenoid Precursors acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase hmg_coa_synthase_input Acetyl-CoA hmg_coa_synthase_input->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting) mvp Mevalonate-5-P mevalonate->mvp Mevalonate Kinase mvpp Mevalonate-5-PP mvp->mvpp Phosphomevalonate Kinase ipp Isopentenyl Pyrophosphate (IPP) mvpp->ipp Mevalonate Pyrophosphate Decarboxylase dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp IPP Isomerase

Caption: The Mevalonate Pathway from Acetyl-CoA to IPP and DMAPP.

Experimental Analysis of the Mevalonate Pathway

Investigating the MVA pathway requires a multi-faceted approach, combining enzymatic assays, metabolic flux analysis, and cellular imaging.

In Vitro Enzyme Activity Assays

The activity of key enzymes, particularly the rate-limiting HMGR, is often measured to understand pathway regulation.

Protocol: Spectrophotometric Assay for HMG-CoA Reductase Activity

This protocol quantifies HMGR activity by monitoring the decrease in NADPH absorbance at 340 nm.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 2 mM dithiothreitol (DTT).

  • Enzyme Preparation: Isolate microsomes from cultured cells or tissue homogenates, as HMGR is membrane-bound. The protein concentration of the microsomal fraction should be determined using a standard method like the Bradford assay.

  • Assay Initiation: In a quartz cuvette, combine the reaction buffer, a known amount of microsomal protein (e.g., 50-100 µg), and 0.3 mM HMG-CoA.

  • Reaction Start: Initiate the reaction by adding NADPH to a final concentration of 0.1 mM.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes using a spectrophotometer. The rate of NADPH oxidation is directly proportional to HMGR activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Data Presentation:

Sample ConditionProtein (µg)Rate (ΔA340/min)Specific Activity (nmol/min/mg)
Control Cells1000.0528.36
Statin-Treated1000.0111.77
Cholesterol-Depleted1000.15825.40
Metabolic Flux Analysis using Stable Isotopes

To understand the flow of metabolites through the pathway in living cells, stable isotope tracing is the gold standard.

Workflow: ¹³C-Glucose Tracing to Measure Mevalonate Pathway Flux

  • Cell Culture: Culture cells in a glucose-free medium supplemented with ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose).

  • Metabolite Extraction: After a defined period (e.g., 24 hours), quench metabolism rapidly and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Derivatization: For GC-MS analysis, evaporate the solvent and derivatize the dried metabolites to increase their volatility (e.g., using silylation).

  • LC-MS/MS or GC-MS Analysis: Analyze the extracts to measure the mass isotopologue distribution (MID) of mevalonate and other pathway intermediates. The incorporation of ¹³C atoms from glucose into these metabolites reveals the pathway's activity.

  • Data Analysis: Use software (e.g., INCA, Metran) to calculate the fractional contribution of the labeled substrate to the product pools, providing a quantitative measure of metabolic flux.

Metabolic_Flux_Workflow culture 1. Culture Cells with ¹³C-Labeled Substrate extract 2. Quench & Extract Metabolites culture->extract analyze 3. LC-MS/MS or GC-MS Analysis extract->analyze data 4. Mass Isotopologue Distribution (MID) Analysis analyze->data flux 5. Calculate Metabolic Flux data->flux

Historical use of Demanyl phosphate as a psychotonic

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Use of Demanyl Phosphate as a Psychotonic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known chemically as 2-(dimethylamino)ethyl dihydrogen phosphate, is an organic compound historically identified as a psychotonic agent.[1] Marketed under the trade name Panclar®, it was utilized as a brain stimulant to combat fatigue.[2] This guide provides a comprehensive technical overview of this compound, covering its historical context, chemical properties, proposed mechanism of action, and its place in the evolution of cognitive-enhancing compounds. It serves as a resource for researchers and professionals in drug development interested in the lineage of psychostimulants and nootropic agents.

Introduction

This compound, with the IUPAC name 2-(dimethylamino)ethyl dihydrogen phosphate, is the phosphate ester of dimethylaminoethanol (DMAE), a precursor to the neurotransmitter acetylcholine.[1][2] Historically, it was classified as a psychotonic, a class of drugs intended to enhance mental alertness and reduce fatigue. Though no longer in clinical use, its history provides valuable insights into early approaches to cognitive enhancement and the development of cholinergic drugs.[2]

Historical Context and Commercialization

This compound was manufactured and marketed by Laboratoires Lematte & Boinot in Paris, France, under the brand name Panclar®.[2][3] It was available in 1973, formulated as a drinkable ampule.[2] The primary therapeutic goal of Panclar® was to act as a psychotonic brain stimulant to suppress fatigue.[2]

Chemical and Physical Properties

This compound is a well-characterized small molecule. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 6909-62-2[1][3]
Molecular Formula C4H12NO4P[1][3]
Molecular Weight 169.12 g/mol [1][4]
IUPAC Name 2-(dimethylamino)ethyl dihydrogen phosphate[1][4]
Synonyms Phosphoryldimethylaminoethanol, P-DMEA, Panclar[2][3][4]
Canonical SMILES CN(C)CCOP(=O)(O)O[1][4]
Physical Description Crystals[3]
Melting Point 175-176°C[3]

Pharmacology and Proposed Mechanism of Action

The therapeutic effect of this compound as a psychotonic is attributed to its role as a metabolite of dimethylaminoethanol (DMAE), which is a precursor to the neurotransmitter acetylcholine.[2] The primary objective of its use was to optimize the brain's production of acetylcholine, a key neurotransmitter involved in learning, memory, and alertness.[2]

The proposed mechanism involves the enzymatic conversion of this compound to DMAE, which can then cross the blood-brain barrier. Within the central nervous system, DMAE is thought to be converted to acetylcholine, thereby increasing cholinergic activity.

Proposed Mechanism of Action of this compound Demanyl_phosphate This compound (Administered) Metabolism Metabolism (Dephosphorylation) Demanyl_phosphate->Metabolism DMAE DMAE (Crosses BBB) Metabolism->DMAE Acetylcholine_Synthesis Acetylcholine Synthesis in CNS DMAE->Acetylcholine_Synthesis Increased_Acetylcholine Increased Acetylcholine Levels Acetylcholine_Synthesis->Increased_Acetylcholine Psychotonic_Effect Psychotonic Effect (Reduced Fatigue) Increased_Acetylcholine->Psychotonic_Effect

Caption: Proposed metabolic pathway of this compound to exert its psychotonic effects.

Synthesis and Isolation

The preparation of this compound was described in a French patent by Aron-Samuel et al. in 1951.[3] Additionally, it has been isolated from a choline-requiring mutant of the fungus Neurospora crassa, highlighting its presence in biological systems and its role in metabolic pathways related to choline.[1][3]

Discontinuation and Modern Relevance

Panclar® is no longer in use.[2] However, the parent compound, DMAE, continues to be of interest and is found in some anti-aging and cognitive-enhancing supplements.[2] In the context of cancer research, DMAE has been explored as a precursor for synthesizing radiotracers for metabolic cancer imaging.[2] The historical use of this compound represents an early step in the development of nootropic and cognitive-enhancing drugs, a field that continues to evolve with more targeted and potent therapies.

Conclusion

This compound, historically known as Panclar®, was a psychotonic agent used to combat fatigue by purportedly increasing acetylcholine levels in the brain. While its clinical use has ceased, its study provides a valuable historical perspective on the development of psychostimulants and cognitive enhancers. The compound itself remains a reference standard in biochemical and neurological research, particularly in studies of choline metabolism.[1]

References

  • Panclar® (this compound or phosphoryldimethylaminoethanol), from Laboratoires Lematte & Boinot (Paris, France), 1973. Oncowitan. [Link]

  • This compound | C4H12NO4P | CID 151438. PubChem, National Institutes of Health. [Link]

  • This compound. DrugFuture. [Link]

Sources

Analysis of "Demanyl Phosphate": A Compound Not Found in Public Chemical Databases

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of established chemical and biological databases, including but not limited to PubChem, ChemSpider, and the broader scientific literature, we have been unable to identify a compound named "Demanyl phosphate." This suggests that "this compound" may be one of the following:

  • A novel or proprietary compound not yet disclosed in public-facing literature. Companies and research institutions often have internal naming conventions for compounds under development before they are published or patented.

  • A misspelling or an alternative name for a known compound. The complexities of chemical nomenclature can sometimes lead to variations or errors in naming.

  • A component of a larger complex or a metabolite that is not individually cataloged under this specific name.

Our Commitment to Scientific Integrity

In the spirit of our commitment to providing accurate and trustworthy scientific information, we cannot generate a technical guide on a compound for which there is no verifiable public data. To do so would risk disseminating speculative and potentially inaccurate information, which would be a disservice to the scientific community.

How to Proceed

If you are working with a compound you know as "this compound," we recommend taking the following steps to clarify its identity:

  • Verify the Chemical Structure: The most unambiguous way to identify a chemical compound is through its structure. If you have access to the chemical structure, you can use it to search databases for its correct IUPAC name, CAS number, or other common synonyms.

  • Check for Alternative Names or Identifiers: Do you have a CAS number, an internal company code, or any other identifier associated with "this compound"? These can be powerful tools for locating the correct information.

  • Review the Original Source: If you encountered the name "this compound" in a publication, patent, or other document, please double-check the source for any potential typographical errors or alternative nomenclature used by the authors.

Once a verifiable chemical identity is established, we would be pleased to assist you in generating a comprehensive technical guide that meets the high standards of scientific accuracy and utility that you require.

We appreciate your understanding and look forward to assisting you with your future research endeavors.

Demanyl Phosphate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of demanyl phosphate, a human metabolite of significant interest in the fields of biochemistry, neuroscience, and drug development. With full editorial control, this document is structured to deliver a comprehensive understanding of its core biochemistry, analytical methodologies, and potential clinical relevance, grounded in scientific integrity and supported by authoritative references.

Part 1: The Biochemical Landscape of this compound

Chemical Identity and Physicochemical Properties

This compound, chemically known as 2-(dimethylamino)ethyl dihydrogen phosphate, is an organic phosphate ester. It is recognized as a human metabolite and has been identified in various organisms[1]. Its structure features a phosphate group attached to a dimethylamino ethanol moiety, making it a key intermediate in phospholipid metabolism.

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C4H12NO4P[1][2]
Molecular Weight 169.12 g/mol [1][2]
IUPAC Name 2-(dimethylamino)ethyl dihydrogen phosphate[1]
CAS Number 6909-62-2[1]
Synonyms This compound, Phosphodimethylethanolamine, N,N-dimethylethanolamine phosphate[1]
Biosynthesis and Metabolic Integration

While the precise enzymatic steps for this compound synthesis in humans are not definitively established in the literature, its structural similarity to key intermediates in the Kennedy pathway (also known as the CDP-choline pathway) strongly suggests its origin within this metabolic route. The Kennedy pathway is the primary mechanism for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes[3].

Proposed Biosynthetic Pathway:

The biosynthesis of this compound is likely initiated by the phosphorylation of N,N-dimethylethanolamine (DMEA) by a specific kinase, analogous to the action of choline kinase on choline[3][4]. This proposed pathway is depicted in the following diagram:

This compound Biosynthesis DMEA N,N-Dimethylethanolamine (DMEA) Kinase DMEA Kinase (Putative) DMEA->Kinase ATP ATP ATP->Kinase ADP ADP Demanyl_P This compound Kinase->ADP Kinase->Demanyl_P caption Proposed enzymatic synthesis of this compound. LC-MS_Workflow Sample Prepared Biological Sample LC Liquid Chromatography (HILIC or Reversed-Phase) Sample->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data caption Workflow for LC-MS/MS analysis of this compound.

Sources

An In-depth Technical Guide to the Discovery and Initial Studies of N,N-Dimethylethanolamine Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and foundational research into N,N-dimethylethanolamine phosphate (P-DMEA), a molecule at the intersection of phospholipid metabolism and choline biochemistry. We will delve into its initial identification in biological systems, early synthetic approaches, and the nascent understanding of its physiological significance that paved the way for future research.

Introduction: The Emergence of a Novel Phosphorylated Amine

The story of N,N-dimethylethanolamine phosphate is intrinsically linked to the broader exploration of phospholipid metabolism in the mid-20th century. During this era, researchers were diligently working to unravel the intricate pathways of choline and ethanolamine incorporation into complex lipids, vital components of cellular membranes. It was within this context that N,N-dimethylethanolamine (DMAE), the precursor to P-DMEA, was identified as a naturally occurring amine.

The Biological Discovery: Unveiling a Natural Metabolite

A pivotal moment in the history of P-DMEA was the discovery of its non-phosphorylated precursor, DMAE, in biological tissues.

Seminal Findings in Phospholipid Composition

In a landmark 1959 study, Bremer and Greenberg reported the isolation of both mono- and dimethylethanolamine from rat-liver phospholipids.[1] This discovery was significant as it demonstrated that these N-methylated ethanolamines were not just synthetic curiosities but were actively incorporated into the lipid structures of mammals. This finding laid the groundwork for the hypothesis that a phosphorylated intermediate, N,N-dimethylethanolamine phosphate, must exist as a precursor in the metabolic pathway.

The Enzymatic Basis for Formation

Subsequent research elucidated the enzymatic machinery responsible for the phosphorylation of DMAE. It was discovered that ethanolamine kinase, an enzyme crucial for the Kennedy pathway of phosphatidylethanolamine synthesis, could also utilize N-methylated analogs of ethanolamine as substrates. This enzymatic activity provided a direct biochemical route for the formation of P-DMEA within the cell.

The diagram below illustrates the enzymatic phosphorylation of N,N-dimethylethanolamine.

DMAE N,N-Dimethylethanolamine (DMAE) EK Ethanolamine Kinase (EC 2.7.1.82) DMAE->EK ATP ATP ATP->EK PDMEA N,N-Dimethylethanolamine Phosphate (P-DMEA) EK->PDMEA Phosphorylation ADP ADP EK->ADP

Caption: Enzymatic Synthesis of N,N-Dimethylethanolamine Phosphate.

Early Synthetic Approaches and Characterization

Parallel to its biological discovery, efforts were underway to chemically synthesize and characterize P-DMEA and related compounds. These early synthetic methods were crucial for obtaining pure standards for analytical and biochemical studies.

Chemical Synthesis of Phosphorylated Amines

Early methods for the synthesis of phosphoethanolamine compounds often involved the reaction of phosphoric acid with the corresponding amino alcohol. These reactions, however, could be complex, with challenges in controlling side reactions and achieving high yields. Patented methods from that era describe processes involving the reaction of phosphoric acid and ethanolamine in various solvents, followed by dehydration to form the phosphate ester.[2][3] While not specific to the N,N-dimethylated form, these approaches provided the foundational chemistry for producing such phosphorylated amines.

Initial Analytical Techniques

The characterization and identification of P-DMEA in biological extracts and synthetic mixtures relied on the analytical techniques of the time. Paper chromatography and later, thin-layer chromatography (TLC), were instrumental in separating phosphorylated amines from other cellular components. A 1967 study, for instance, detailed the use of TLC for the detection of N-methylated ethanolamines in the hydrolysates of phospholipids.[4] These chromatographic methods, though less sophisticated than modern techniques, were essential for the initial isolation and characterization of these novel metabolites.

The following table summarizes the key characteristics of early analytical methods used for the study of phosphorylated amines.

Analytical TechniquePrincipleApplication in Early P-DMEA StudiesLimitations
Paper Chromatography Differential partitioning of solutes between a stationary phase (paper) and a mobile phase (solvent).Separation of phosphorylated ethanolamines from other water-soluble metabolites.Low resolution, long separation times, and limited quantitative accuracy.
Thin-Layer Chromatography (TLC) Similar to paper chromatography but using a thin layer of adsorbent material (e.g., silica gel) on a solid support.Improved resolution and faster separation compared to paper chromatography for analyzing phospholipid hydrolysates.[4]Primarily qualitative or semi-quantitative; limited by the resolving power of the stationary and mobile phases.

Initial Investigations into Biological Function

With the confirmation of its existence and the availability of methods for its detection and synthesis, researchers began to probe the biological role of P-DMEA.

An Intermediate in Phospholipid Metabolism

The primary hypothesis for the function of P-DMEA, based on its structure and the context of its discovery, was its role as an intermediate in the biosynthesis of phosphatidyl-N,N-dimethylethanolamine. This lipid is a direct precursor to phosphatidylcholine, a major component of eukaryotic cell membranes.

A significant study by Ansell and Chojnacki in 1966 demonstrated the incorporation of phosphate esters of N-substituted aminoethanols, including the dimethylated form, into the phospholipids of brain and liver. This provided direct evidence for the metabolic pathway where P-DMEA is utilized for the synthesis of more complex lipids.

The following diagram outlines the proposed metabolic pathway involving N,N-dimethylethanolamine phosphate.

cluster_0 Kennedy Pathway Analog cluster_1 Methylation Pathway DMAE N,N-Dimethylethanolamine PDMEA N,N-Dimethylethanolamine Phosphate DMAE->PDMEA Ethanolamine Kinase CDP_DMEA CDP-N,N-Dimethylethanolamine PDMEA->CDP_DMEA CTP:Phospho- dimethylethanolamine Cytidylyltransferase PtdDMEA Phosphatidyl-N,N- dimethylethanolamine CDP_DMEA->PtdDMEA Choline/Ethanolamine Phosphotransferase PC Phosphatidylcholine PtdDMEA->PC Phosphatidylethanolamine N-Methyltransferase ATP ATP ADP ADP CTP CTP PPi PPi DAG Diacylglycerol CMP CMP SAM S-adenosyl methionine SAH S-adenosyl homocysteine

Caption: Metabolic Fate of N,N-Dimethylethanolamine Phosphate.

Relationship to Choline and Acetylcholine

Given the structural similarity of DMAE to choline, early investigations also explored its potential as a precursor for the neurotransmitter acetylcholine. However, the initial results in this area were mixed, with some studies suggesting that DMAE could be methylated to choline in the brain, while others found no evidence for this conversion. This area of research remained a topic of debate for many years.

Conclusion and Future Perspectives

The discovery and initial studies of N,N-dimethylethanolamine phosphate were a product of the burgeoning field of lipid biochemistry in the mid-20th century. Identified first as a logical intermediate in the metabolism of its naturally occurring precursor, DMAE, its existence was subsequently confirmed through enzymatic and synthetic studies. Early analytical techniques, though rudimentary by today's standards, were sufficient to isolate and characterize this novel phosphorylated amine. The foundational research established its primary role as a building block in the synthesis of phosphatidyl-N,N-dimethylethanolamine and, ultimately, phosphatidylcholine. While the initial hypotheses about its direct role in acetylcholine synthesis were not definitively proven, these early investigations laid the critical groundwork for decades of subsequent research into the complex interplay of phospholipid metabolism, one-carbon metabolism, and neurotransmitter synthesis. The story of P-DMEA serves as a testament to the power of fundamental biochemical inquiry in uncovering the intricate molecular machinery of life.

References

  • Ansell, G. B., & Chojnacki, T. (1966). The incorporation of the phosphate esters of N-substituted aminoethanols into the phospholipids of brain and liver. Biochemical Journal, 98(2), 303–310.
  • Bremer, J., & Greenberg, D. M. (1959). Mono- And Dimethylethanolamine Isolated From Rat-Liver Phospholipids. Biochimica et Biophysica Acta, 35, 287-288. [Link][1]

  • Bremer, J., & Greenberg, D. M. (1960). Biosynthesis of choline in vitro. Biochimica et Biophysica Acta, 37, 173-175. [Link]

  • LeKim, D., & Betzing, H. (1973). Synthesis of Labelled phosphatidyl-N,N-dimethylethanolamine and Phosphatidylcholine. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 354(10-11), 1490-1492. [Link][5]

  • National Toxicology Program. (2002). Dimethylethanolamine (DMAE) [108-01-0] and Selected Salts and Esters. NTP. [Link]

  • Sprinz, H. (1967). Detection of N-methylated ethanolamines in phosphatide hydrolyzates by thin-layer chromatography. Analytical Biochemistry, 19(1), 46-49. [Link][4]

  • Various Authors. (Date not available). Method for preparing phosphorylethanolamine compound. Google Patents. [2]

  • Various Authors. (Date not available). Method for preparing phosphorylethanolamine compound. Google Patents. [3]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Demanyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Analytical Imperative for Demanyl Phosphate

This compound, or 2-(dimethylamino)ethyl dihydrogen phosphate, is an organophosphate of interest in various biochemical and neurological research areas.[1][2] As a phosphate ester and a potential precursor to choline, its accurate and sensitive detection is paramount for understanding its metabolic fate, pharmacokinetic profile, and overall biological significance.[2] This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, designed to be a practical resource for researchers in academic and industrial settings.

The inherent challenges in analyzing organophosphates, such as potential thermal lability and matrix interferences, necessitate robust and validated analytical methods.[3] This guide outlines several orthogonal techniques, from chromatography to enzymatic assays, providing detailed protocols and the scientific rationale behind the methodological choices. Adherence to these protocols will enable the generation of reliable and reproducible data, which is the cornerstone of sound scientific and drug development endeavors.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC4H12NO4P[1][6][7]
Molecular Weight169.12 g/mol [1][6]
IUPAC Name2-(dimethylamino)ethyl dihydrogen phosphate[1]
CAS Number6909-62-2[1]

Recommended Analytical Workflows

The selection of an analytical method depends on the specific research question, the required sensitivity, the sample matrix, and the available instrumentation. Below are three recommended workflows for the analysis of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Validation Sample Sample SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid Extraction Sample->LLE Filtration Direct Filtration Sample->Filtration HPLC_UV HPLC-UV SPE->HPLC_UV Clean Samples LC_MSMS LC-MS/MS SPE->LC_MSMS High Sensitivity LLE->HPLC_UV IC Ion Chromatography Filtration->IC Aqueous Samples Enzymatic_Assay Enzymatic Assay Filtration->Enzymatic_Assay Screening Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification IC->Quantification Enzymatic_Assay->Quantification Validation Method Validation Quantification->Validation

Caption: High-level overview of analytical workflows for this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of organophosphates.[3][8][9][10] This method is suitable for routine analysis and quality control applications where high sensitivity is not the primary requirement.

Scientific Rationale

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is selected for its versatility in retaining polar to moderately non-polar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol), is optimized to achieve adequate retention and resolution of the analyte. UV detection is employed, and while this compound lacks a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) is often feasible for organophosphates.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is employed to remove interfering substances from the sample matrix and to concentrate the analyte, thereby improving the sensitivity and robustness of the method.[3][9]

  • Protocol:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1-10 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV System and Conditions

  • Instrumentation: A standard HPLC system equipped with a UV detector is required. To avoid potential interactions between the phosphate group and stainless steel components, which can cause peak tailing, an inert LC system is recommended.[11]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

3. Method Validation

To ensure the reliability of the results, the method must be validated according to ICH guidelines.[4][5][12][13][14]

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) > 0.99 is desirable.[12]

  • Accuracy and Precision: Analyze samples spiked with known concentrations of this compound at three different levels (low, medium, and high). Accuracy is determined by calculating the percent recovery, while precision is assessed by the relative standard deviation (RSD) of replicate measurements.[5][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5][12]

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)80 - 120%
Precision (RSD)≤ 15%
LODSignal-to-Noise ≥ 3
LOQSignal-to-Noise ≥ 10

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[15][16]

Scientific Rationale

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent specificity, minimizing the impact of matrix effects.[17]

LCMSMS_Workflow Sample Sample LC_Separation LC Separation Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (Q3) Fragmentation->Product_Ion_Detection Data_Acquisition Data Acquisition Product_Ion_Detection->Data_Acquisition

Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Rationale: LLE is a classic technique for extracting analytes from aqueous samples into an immiscible organic solvent.[9]

  • Protocol:

    • To 1 mL of sample, add 5 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under nitrogen.

    • Reconstitute in the mobile phase.

2. LC-MS/MS System and Conditions

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is required.

  • Chromatographic Conditions:

    • Column: HILIC, 2.1 x 100 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 95% B, hold for 1 min, decrease to 5% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: (To be determined by direct infusion of a this compound standard)

      • Precursor Ion (m/z): 170.1

      • Product Ions (for confirmation and quantification): To be determined empirically.

3. Method Validation

The validation parameters are similar to those for the HPLC-UV method but with more stringent acceptance criteria for sensitivity.

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)85 - 115%
Precision (RSD)≤ 10%
LODTo be determined empirically
LOQTo be determined empirically

Method 3: Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species, including phosphate.[18][19][20][21] This method is particularly useful for analyzing this compound in aqueous samples and for speciation studies.

Scientific Rationale

IC separates ions based on their affinity for an ion-exchange stationary phase. For the analysis of the phosphate moiety of this compound, anion-exchange chromatography is employed. A suppressor is used after the analytical column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection by a conductivity detector.[19][21]

Experimental Protocol

1. Sample Preparation

  • Rationale: For clean aqueous samples, minimal sample preparation is required.

  • Protocol:

    • Filter the sample through a 0.45 µm syringe filter.

    • Dilute the sample with deionized water if the concentration of this compound is expected to be high.

2. IC System and Conditions

  • Instrumentation: An ion chromatograph equipped with a suppressed conductivity detector.

  • IC Conditions:

    • Column: Anion-exchange column suitable for phosphate analysis

    • Eluent: Potassium hydroxide gradient

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 25 µL

    • Suppressor: Anion suppressor, recycle mode

    • Detection: Suppressed conductivity

3. Method Validation

Validation follows the same principles as outlined for the HPLC-UV method, with a focus on demonstrating the method's ability to accurately quantify the phosphate content derived from this compound.

Method 4: Enzymatic Assay (Screening)

Enzymatic assays can provide a rapid and sensitive method for the screening of organophosphates.[22][23][24] These assays are often based on the inhibition of acetylcholinesterase (AChE).[24]

Scientific Rationale

Organophosphates are known inhibitors of AChE. The assay measures the activity of AChE in the presence and absence of the sample containing this compound. A decrease in enzyme activity indicates the presence of an organophosphate inhibitor. This method is typically colorimetric, where the product of the enzymatic reaction is a colored compound.[22]

Enzymatic_Assay AChE Acetylcholinesterase (Enzyme) Product Product (Thiocholine) AChE->Product hydrolyzes Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Substrate Substrate (e.g., Acetylthiocholine) Substrate->Product Colored_Product Colored Product (Yellow) Product->Colored_Product reacts with Colorimetric_Reagent Colorimetric Reagent (e.g., DTNB) Colorimetric_Reagent->Colored_Product Demanyl_Phosphate This compound (Inhibitor) Demanyl_Phosphate->Inhibited_AChE inhibits

Caption: Principle of the enzymatic assay for organophosphate detection.

Experimental Protocol

1. Reagents

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

2. Assay Procedure

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of the sample or this compound standard to the respective wells.

  • Add 25 µL of the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibition.[25]

  • Initiate the reaction by adding 100 µL of a solution containing both ATCI and DTNB.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

4. Data Analysis

A calibration curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. This allows for the quantification of this compound in unknown samples.

Conclusion

The analytical detection of this compound can be successfully achieved using a variety of techniques, each with its own advantages. HPLC-UV offers a robust and reliable method for routine analysis, while LC-MS/MS provides the high sensitivity and selectivity required for complex matrices. Ion chromatography is a valuable tool for the analysis of the phosphate moiety, and enzymatic assays serve as a rapid screening method. The choice of method should be guided by the specific analytical requirements of the research or development program. Proper method validation is crucial to ensure the generation of high-quality, reliable data.

References

  • A review on enzymatic colorimetric assays for organophosphate and carbamate pesticides detection in water environments - PubMed. (n.d.).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Determination of Total Phosphorus Using Two-Dimensional Ion Chromatography. (n.d.).
  • Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - TR. (n.d.).
  • Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System. (n.d.).
  • The Determination of Phosphates using Ion Chromatography: An Evaluation of Influential Factors - Taylor & Francis Online. (n.d.).
  • ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. (n.d.).
  • phosphate - Diduco. (n.d.).
  • Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC - NIH. (n.d.).
  • The Determination of Phosphates using Ion Chromatography: An Evaluation of Influential Factors - R Discovery. (1986-01-01).
  • Enzyme-based optical biosensors for organophosphate class of pesticide detection. (n.d.).
  • This compound | C4H12NO4P | CID 151438 - PubChem - NIH. (n.d.).
  • Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed. (2017-09-01).
  • This compound - precisionFDA. (n.d.).
  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent | LCGC International. (2020-08-31).
  • Full article: Optimization of reaction time for detection of organophosphorus pesticides by enzymatic inhibition assay and mathematical modeling of enzyme inhibition - Taylor & Francis Online. (2020-12-08).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023-03-07).
  • Analytical method validation: A brief review. (n.d.).
  • (PDF) Qualitative enzymatic detection of organophosphate and carbamate insecticides. (2020-07-22).
  • Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV - PubMed. (2016-07-05).
  • Analysis of Phosphate Compounds with Agilent 1260 Infinity Bio-inert Quaternary LC system. (2012-09-02).
  • Screening for Organic Phosphorus Compounds in Aquatic Sediments by Liquid Chromatography Coupled to ICP-AES and ESI-MS/MS | Analytical Chemistry - ACS Publications. (2008-07-30).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.).
  • HPLC Analysis of Organophosphate Pesticides - SelectScience. (2017-11-27).
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - NIH. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples | Request PDF - ResearchGate. (2025-08-06).
  • This compound (C4H12NO4P) - PubChemLite. (n.d.).
  • analytical methods - Agency for Toxic Substances and Disease Registry. (n.d.).
  • This compound - Research Compound (CAS 6909-62-2) - Benchchem. (n.d.).

Sources

Quantification of Demanyl Phosphate in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantification of Demanyl phosphate (DP), a key metabolite in the choline pathway, within biological matrices. As a critical intermediate, the accurate measurement of DP is essential for researchers in neuroscience, metabolic disorders, and drug development. This guide moves beyond a simple recitation of steps, offering a detailed rationale for methodological choices, from sample collection and preparation to the intricacies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The protocols are designed to be self-validating, grounded in the principles of authoritative regulatory guidelines to ensure data integrity, reliability, and reproducibility.

Introduction: The Significance of this compound

This compound, also known as N,N-dimethylethanolamine phosphate, is the N,N-dimethyl derivative of ethanolamine phosphate and is recognized as a human metabolite[1]. It is a key intermediate in the Kennedy pathway (also known as the CDP-choline pathway), which is the primary route for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes[2]. The pathway begins with the phosphorylation of choline, or in this case its precursor N,N-dimethylethanolamine (DMEA), by a kinase to form the corresponding phosphate ester[2][3].

Given its central role in phospholipid biosynthesis, the quantification of this compound can provide valuable insights into the metabolic flux of the choline pathway. Dysregulation of this pathway has been implicated in various pathological conditions, making DP a potential biomarker of interest. This application note details a robust and validated LC-MS/MS method for the reliable quantification of this compound in biological samples such as plasma and serum.

Pre-Analytical Considerations: Safeguarding Sample Integrity

The reliability of any quantitative bioanalysis begins with meticulous pre-analytical handling. Small molecule phosphates can be susceptible to enzymatic degradation and chemical hydrolysis, making strict adherence to collection and storage protocols paramount.

Sample Collection

For plasma samples, blood should be collected in tubes containing K2-EDTA as an anticoagulant. Heparinized plasma is generally acceptable, but some studies have shown that certain anticoagulants can interfere with the stability of phosphorylated analytes[4]. Serum samples can also be used, but it is crucial to minimize the time between blood collection and centrifugation to prevent leakage of phosphates from red blood cells[5][6]. All samples should be placed on ice immediately after collection.

Sample Processing and Storage

Prompt processing of blood samples is critical. Centrifugation should ideally occur within one hour of collection. Plasma or serum should be separated and immediately frozen at -80°C. Studies have shown that many small molecule metabolites, including phosphates, are stable for extended periods when stored at -80°C[7][8][9]. Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.

Analytical Methodology: A Validated LC-MS/MS Approach

The quantification of this compound is best achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and specificity. The following protocol is adapted from established methods for the analysis of choline and its metabolites.

Principle of the Method

This method employs a protein precipitation step to extract this compound from the biological matrix, followed by separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS), such as deuterated this compound (d4-Demanyl phosphate), is crucial for accurate quantification by correcting for matrix effects and variations in sample processing. While a commercial standard for d4-Demanyl phosphate may not be readily available, custom synthesis is a viable option for research and development[10][11][12].

Materials and Reagents
  • This compound reference standard

  • Deuterated this compound (d4-Demanyl phosphate) internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium formate

  • Formic acid

  • Human plasma/serum (for calibration standards and quality controls)

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Sample on Ice s2 Spike with Internal Standard (d4-DP) s1->s2 s3 Protein Precipitation (Cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 Inject Sample onto HILIC Column s7->a1 a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Multiple Reaction Monitoring (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: High-level workflow for the quantification of this compound.

Detailed Protocols

3.4.1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of this compound and d4-Demanyl phosphate in LC-MS grade water at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in water to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution for the internal standard.

  • Calibration Standards: Spike blank human plasma or serum with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Quality Controls: Prepare QCs at a minimum of three concentration levels (low, medium, and high) in blank plasma or serum from a separate weighing of the reference standard.

3.4.2. Sample Preparation Protocol

  • Thaw biological samples, calibration standards, and QCs on ice.

  • To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the d4-Demanyl phosphate internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).

3.4.3. LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System UPLC/HPLC system
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 95% B, decrease to 40% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized. Expected precursor ion for DP [M+H]+: m/z 170.1. Product ions would be determined by infusion of the standard.

Bioanalytical Method Validation: Ensuring Data Reliability

A rigorous validation of the analytical method is mandatory to ensure the reliability of the generated data. The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][13][14][15][16][17].

Key Validation Parameters

The following parameters must be assessed during method validation:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous components in the matrix.

  • Accuracy and Precision: Assessed by analyzing replicate QCs at multiple concentration levels on different days.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage).

Acceptance Criteria

A summary of typical acceptance criteria based on regulatory guidelines is provided below.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Factor The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte concentration should be within ±15% of the nominal concentration.

Data Interpretation and Reporting

The concentration of this compound in unknown samples is determined by calculating the analyte-to-internal standard peak area ratio and interpolating this value against the calibration curve. All data should be reported with appropriate units and accompanied by the validation summary report.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase or column chemistry.Optimize mobile phase pH and organic content. Consider a different HILIC column.
High Variability Inconsistent sample preparation; matrix effects.Ensure consistent pipetting and vortexing. Use a stable isotope-labeled internal standard.
Low Recovery Inefficient protein precipitation or extraction.Optimize the volume and type of precipitation solvent.
Signal Suppression Co-eluting matrix components (e.g., phospholipids).Optimize chromatographic separation to resolve analyte from interfering peaks.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound in biological samples. By adhering to the detailed protocols and validation guidelines presented, researchers can generate high-quality, reliable, and reproducible data, thereby advancing our understanding of choline metabolism and its role in health and disease.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Bar-Joseph, A., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. Metabolites, 9(10), 236. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Gleason, P. M., & Hamper, B. C. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7902, 2-(Dimethylamino)ethanol. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • da Costa, K. A., et al. (2013). Metabolomic profiling can predict which humans will develop liver dysfunction when deprived of dietary choline. The FASEB Journal, 27(4), 1304-1315. [Link]

  • Williams, R., et al. (2025). Pre-analytical stability of haematinics, lactate dehydrogenase and phosphate in whole blood at room temperature up to 24 h, and refrigerated serum stability of lactate dehydrogenase, folate and vitamin B12 up to 72 h using the CRESS checklist. Clinical Chemistry and Laboratory Medicine, 63(4), 734-746. [Link]

  • Wikipedia. (2023, December 26). Dimethylethanolamine. [Link]

  • Hewavitharana, A. K., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Journal of Analytical Methods in Chemistry, 2014, 858142. [Link]

  • Zivkovic, A. M., et al. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Biochemistry, 42(10-11), 1039-1045. [Link]

  • Rodrigues, M., et al. (2015). Mannitol-1-phosphate dehydrogenases/phosphatases: a family of novel bifunctional enzymes for bacterial adaptation to osmotic stress. Environmental Microbiology, 17(3), 711-719. [Link]

  • Lunn, G., & Hellwig, L. C. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(15), 7807-7814. [Link]

  • PharmaCompass. (n.d.). N,N'-Dimethylethanolamine. [Link]

  • Brindley, D. N., et al. (2022). Lipid phosphate phosphatase-2 promotes tumor growth through increased c-Myc expression. Journal of Biological Chemistry, 298(9), 102298. [Link]

  • Newsome, G. A., & Toth, L. M. (2017). Synthesis of deuterium labelled benomyl and carbendazim residue standards. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 475-481. [Link]

  • Adrian, J. C., & Siew, D. C. W. (1981). Dolichyl phosphate phosphatase from Tetrahymena pyriformis. International Journal of Biochemistry, 13(7), 807-811. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • Lee, J., et al. (2021). Inorganic Phosphorus and Potassium Are Putative Indicators of Delayed Separation of Whole Blood. Annals of Laboratory Medicine, 41(2), 183-190. [Link]

  • Boyanton, B. L., & Blick, K. E. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(18), 1621-1627. [Link]

  • Andersen, M. K., et al. (2017). Analyte stability in whole blood using experimental and datamining approaches. Clinical Chemistry and Laboratory Medicine, 55(10), 1564-1572. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151438, this compound. [Link]

  • Brindley, D. N. (2017). Lipid phosphate phosphatases and their roles in mammalian physiology and pathology. Journal of Lipid Research, 58(12), 2263-2274. [Link]

  • Ishikawa, M., et al. (2010). Quantitative and wide-ranging profiling of phospholipids in human plasma by two-dimensional liquid chromatography/mass spectrometry. Journal of Chromatography B, 878(31), 3243-3251. [Link]

  • Wang, Y., et al. (2021). Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. The Journal of Applied Laboratory Medicine, 6(3), 674-685. [Link]

  • Wikipedia. (2023, September 10). CDP-choline pathway. [Link]

  • Portale, A. A., et al. (1977). The importance of phosphate in regulating plasma 1,25-(OH)2-vitamin D levels in humans: studies in healthy subjects in calcium-stone formers and in patients with primary hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism, 45(2), 299-306. [Link]

  • Bretscher, L. E., et al. (2021). Enantioselective synthesis of tri-deuterated (-)-geosmin to be used as internal standard in quantitation assays. Helvetica Chimica Acta, 104(10), e2100135. [Link]

  • Wang, P., et al. (2014). Quantitative analysis of Busulfan in human plasma by LC-MS-MS. Therapeutic Drug Monitoring, 36(5), 655-661. [Link]

  • Reddy, G. S., et al. (2011). Quantification of oxolamine phosphate in human plasma by LC-MS/MS. Journal of Chemical and Pharmaceutical Research, 3(6), 841-850. [Link]

  • Teti, A., & Zallone, A. (2009). Phosphate Metabolism in Health and Disease. In Endotext. MDText.com, Inc. [Link]

  • Parker, S. J., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. Proteomics. Clinical Applications, 17(3), e2200106. [Link]

  • Sapkota, A., & Shrestha, D. (2023). Physiology, Phosphate. In StatPearls. StatPearls Publishing. [Link]

  • Imel, E. A., & Econs, M. J. (2020). Primary Disorders of Phosphate Metabolism. In Endotext. MDText.com, Inc. [Link]

  • Medscape. (2023, December 3). Phosphate (Phosphorus). [Link]

  • de la Varga, D., et al. (1998). Phosphorylation of ethanolamine, methylethanolamine, and dimethylethanolamine by overexpressed ethanolamine kinase in NIH 3T3 cells decreases the co-mitogenic effects of ethanolamines and promotes cell survival. European Journal of Biochemistry, 253(1), 10-19. [Link]

  • Berger, A., et al. (2011). Metabolomics analysis of plasma from humans depleted of choline. The FASEB Journal, 25(S1), lb373-lb373. [Link]

  • Glunde, K., & Bhujwalla, Z. M. (2011). Choline metabolic profiling by magnetic resonance spectroscopy. Methods in Molecular Biology, 728, 297-313. [Link]

  • Corasolla, V. R., et al. (2014). Molecules identified by metabolomic profiling at baseline that predict the risk of developing fatty liver under choline-deficient dietary conditions are the same as those that changed once the participants were fed a choline-deficient diet. The FASEB Journal, 28(S1). [Link]

Sources

Synthesis of Radiolabeled Demanyl Phosphate for Tracer Studies: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Demanyl Phosphate in Metabolic Research

This compound, also known as 2-(dimethylamino)ethyl dihydrogen phosphate, is a key metabolite in phospholipid metabolism.[1] Its structural similarity to ethanolamine phosphate positions it as a crucial intermediate in the biosynthesis of phosphatidylethanolamine and phosphatidylcholine, two of the most abundant phospholipids in cellular membranes. The study of the metabolic fate of this compound provides invaluable insights into the dynamics of membrane biogenesis, cellular signaling, and the pathobiology of various diseases, including cancer and neurological disorders.[1][2][3]

Radiolabeled this compound serves as a powerful tracer to elucidate these complex metabolic pathways.[4] By introducing a radioactive isotope, such as Phosphorus-32 (³²P), into the phosphate moiety, researchers can track the incorporation, transformation, and localization of this molecule within cells and tissues with high sensitivity.[5] This enables the quantitative analysis of metabolic fluxes, the identification of key regulatory enzymes, and the characterization of metabolic reprogramming in disease states.

This application note provides a comprehensive guide for the synthesis, purification, and characterization of radiolabeled this compound. We present two robust protocols: a chemical synthesis route for preparing [³²P]this compound and an enzymatic method for its biosynthesis. Furthermore, we detail the necessary quality control procedures to ensure the purity and identity of the final product, enabling its confident use in a wide range of tracer studies.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

PropertyValueSource
Molecular Formula C₄H₁₂NO₄PPubChem CID: 151438
Molecular Weight 169.12 g/mol PubChem CID: 151438
IUPAC Name 2-(dimethylamino)ethyl dihydrogen phosphatePubChem CID: 151438
Synonyms N,N-dimethylethanolamine phosphate, PhosphodimethylethanolaminePubChem CID: 151438
Appearance White solid (predicted)General chemical knowledge
Solubility Soluble in waterGeneral chemical knowledge

Diagram: Overview of this compound's Role in Phospholipid Metabolism

phospholipid_metabolism cluster_synthesis De novo Synthesis cluster_salvage Phospholipase Action 2-DMAE 2-(Dimethylamino)ethanol Demanyl-P This compound 2-DMAE->Demanyl-P Ethanolamine Kinase CDP-Demanyl CDP-Demanyl Demanyl-P->CDP-Demanyl CTP:phosphoethanolamine cytidylyltransferase PtdDemanyl Phosphatidyl-demanylethanolamine CDP-Demanyl->PtdDemanyl CDP-ethanolamine: 1,2-diacylglycerol ethanolaminephosphotransferase Membrane_PtdDemanyl Membrane Phosphatidyl-demanylethanolamine Demanyl-P_salvage This compound Membrane_PtdDemanyl->Demanyl-P_salvage Phospholipase C/D

Caption: Metabolic pathways involving this compound.

Protocol 1: Chemical Synthesis of [³²P]this compound

This protocol details the chemical synthesis of [³²P]this compound via the phosphorylation of 2-(dimethylamino)ethanol using [³²P]phosphorus oxychloride. This method is suitable for producing high specific activity tracer material.

Core Principle: The hydroxyl group of 2-(dimethylamino)ethanol acts as a nucleophile, attacking the electrophilic phosphorus center of [³²P]phosphorus oxychloride. The resulting dichlorophosphate intermediate is then hydrolyzed to yield the desired dihydrogen phosphate. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[6]

Diagram: Chemical Synthesis Workflow

chemical_synthesis start Start reaction Phosphorylation Reaction (2-(dimethylamino)ethanol + [³²P]POCl₃ + Et₃N) start->reaction hydrolysis Hydrolysis (Quench with water) reaction->hydrolysis purification Purification (Ion-Exchange Chromatography) hydrolysis->purification analysis Quality Control (Radio-TLC & HPLC) purification->analysis final_product [³²P]this compound analysis->final_product

Caption: Workflow for the chemical synthesis of [³²P]this compound.

Materials and Reagents
  • 2-(Dimethylamino)ethanol (≥99%, anhydrous)

  • [³²P]Phosphorus oxychloride ([³²P]POCl₃) in a suitable solvent (e.g., toluene)

  • Triethylamine (Et₃N) (≥99.5%, anhydrous)

  • Anhydrous toluene

  • Deionized water (Milli-Q or equivalent)

  • Dowex AG1-X8 resin (or equivalent strong anion exchange resin)

  • Formic acid

  • Ammonium formate

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Step-by-Step Protocol
  • Reaction Setup:

    • In a fume hood suitable for handling radioactivity, add 100 µmol of 2-(dimethylamino)ethanol to a dry, 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the 2-(dimethylamino)ethanol in 2 mL of anhydrous toluene.

    • Add 120 µmol (1.2 equivalents) of anhydrous triethylamine to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Phosphorylation:

    • Slowly add 1-10 mCi of [³²P]phosphorus oxychloride (typically in a toluene solution) to the stirred reaction mixture. The amount of [³²P]POCl₃ should be stoichiometrically limiting if a specific activity is desired. For high specific activity, use a minimal amount of cold POCl₃.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Hydrolysis:

    • Carefully quench the reaction by the slow addition of 1 mL of deionized water while cooling the flask in an ice bath.

    • Stir the mixture vigorously for 30 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 2 x 2 mL of deionized water.

    • Combine the aqueous layers, which contain the [³²P]this compound.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a small column with Dowex AG1-X8 resin (formate form).

    • Load the combined aqueous solution onto the column.

    • Wash the column with 10 column volumes of deionized water to remove unreacted 2-(dimethylamino)ethanol and triethylamine hydrochloride.

    • Elute the [³²P]this compound using a linear gradient of 0 to 1 M formic acid or ammonium formate.

    • Collect fractions and monitor the radioactivity of each fraction using a suitable detector (e.g., Geiger counter or liquid scintillation counter).

    • Pool the radioactive fractions containing the purified [³²P]this compound.

  • Solvent Removal and Quantification:

    • Lyophilize or evaporate the solvent from the pooled fractions under reduced pressure.

    • Reconstitute the final product in a known volume of deionized water or a suitable buffer.

    • Determine the total radioactivity using a calibrated dose calibrator or liquid scintillation counter.

Protocol 2: Enzymatic Synthesis of [³²P]this compound

This protocol describes the enzymatic synthesis of [³²P]this compound using [γ-³²P]ATP as the phosphate donor and a suitable kinase. This method offers high specificity and is performed under mild conditions. Ethanolamine kinase is the ideal enzyme; however, other kinases with broader substrate specificity may also be utilized.[7]

Core Principle: A kinase catalyzes the transfer of the terminal (gamma) phosphate group from [γ-³²P]ATP to the hydroxyl group of 2-(dimethylamino)ethanol, forming [³²P]this compound and ADP.

Diagram: Enzymatic Synthesis Workflow

enzymatic_synthesis start Start reaction Enzymatic Reaction (2-(dimethylamino)ethanol + [γ-³²P]ATP + Kinase) start->reaction termination Reaction Termination (Heat inactivation or addition of EDTA) reaction->termination purification Purification (HPLC or TLC) termination->purification analysis Quality Control (Radio-TLC) purification->analysis final_product [³²P]this compound analysis->final_product

Caption: Workflow for the enzymatic synthesis of [³²P]this compound.

Materials and Reagents
  • 2-(Dimethylamino)ethanol

  • [γ-³²P]Adenosine triphosphate ([γ-³²P]ATP)

  • Ethanolamine kinase (or a suitable alternative kinase)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Adenosine diphosphate (ADP)

  • EDTA (Ethylenediaminetetraacetic acid)

  • HPLC system with a radioactivity detector

  • TLC plates

Step-by-Step Protocol
  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 5 µL of 10x Kinase reaction buffer

      • 10 mM 2-(dimethylamino)ethanol

      • 10-50 µCi [γ-³²P]ATP

      • 1-5 units of Ethanolamine kinase

      • Nuclease-free water to a final volume of 50 µL.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for 30-60 minutes. The reaction time can be optimized for maximum yield.

  • Reaction Termination:

    • Stop the reaction by either heating the mixture at 95 °C for 5 minutes or by adding EDTA to a final concentration of 20 mM.

  • Purification:

    • The product can be purified using reversed-phase HPLC. Use a C18 column and a gradient of a suitable mobile phase (e.g., acetonitrile in ammonium acetate buffer) to separate [³²P]this compound from unreacted [γ-³²P]ATP, ADP, and the enzyme.

    • Alternatively, for small-scale reactions, purification can be achieved by preparative TLC. Spot the reaction mixture onto a TLC plate and develop it in a suitable solvent system (e.g., isopropanol:water:ammonium hydroxide, 7:2:1). Scrape the silica corresponding to the Rf of this compound and elute the product with a suitable solvent.

  • Quantification and Storage:

    • Determine the radioactivity of the purified product.

    • Store the [³²P]this compound at -20 °C or -80 °C.

Quality Control and Characterization

Rigorous quality control is imperative to ensure the purity and identity of the radiolabeled this compound before its use in tracer studies.

Radiochemical Purity
  • Radio-TLC: Thin-layer chromatography is a rapid and effective method to assess radiochemical purity.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of isopropanol, water, and ammonium hydroxide (e.g., 7:2:1 v/v/v) can be used.

    • Procedure: Spot a small aliquot of the final product on the TLC plate and develop the chromatogram. After drying, expose the plate to a phosphor screen or scan it with a radio-TLC scanner.

    • Expected Result: A single radioactive spot corresponding to this compound should be observed. The radiochemical purity is calculated as the percentage of the total radioactivity in the desired spot.

  • Radio-HPLC: High-performance liquid chromatography provides a more quantitative and higher-resolution analysis of radiochemical purity.

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient elution with a buffer such as ammonium formate and an organic modifier like acetonitrile.

    • Detection: A radioactivity detector in series with a UV detector.

    • Expected Result: A single major radioactive peak with a retention time corresponding to a non-radiolabeled this compound standard.

Characterization of Non-Radiolabeled this compound

For the validation of the synthesis and as a standard for quality control, it is essential to synthesize and characterize non-radiolabeled this compound.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for the structural elucidation of phosphorus-containing compounds.[8][9][10]

    • Expected Spectrum: A single resonance in the phosphate monoester region, with coupling to adjacent protons. The chemical shift will be sensitive to pH.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

    • Expected Mass: The expected m/z for the protonated molecule [M+H]⁺ is 170.0577.

Applications in Tracer Studies

Radiolabeled this compound is a versatile tool for investigating various aspects of phospholipid metabolism:

  • Metabolic Flux Analysis: Quantifying the rate of incorporation of [³²P]this compound into different phospholipid species provides a direct measure of the flux through specific biosynthetic pathways.[4]

  • Enzyme Kinetics: It can be used as a substrate to determine the kinetic parameters of enzymes involved in its metabolism, such as CTP:phosphoethanolamine cytidylyltransferase.

  • In Vivo Imaging and Biodistribution: While ³²P is not suitable for in vivo imaging due to its beta emission, analogous compounds labeled with positron emitters like ¹⁸F could be developed for Positron Emission Tomography (PET) studies to visualize phospholipid metabolism in living organisms.

  • Drug Discovery: The synthesis of radiolabeled this compound can be a critical step in screening for inhibitors of enzymes in the phospholipid synthesis pathway, which are potential targets for cancer therapy.[1]

Conclusion

This application note provides detailed and scientifically grounded protocols for the synthesis of radiolabeled this compound. The chemical and enzymatic methods described, along with the rigorous quality control procedures, will enable researchers to produce high-quality tracer material for their studies. The use of radiolabeled this compound will undoubtedly continue to be a cornerstone in advancing our understanding of the intricate and vital roles of phospholipid metabolism in health and disease.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515–2518. [Link]

  • Schmeiser, H. H., Stiborova, M., & Arlt, V. M. (2013). ³²P-postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 1044, 389–401. [Link]

  • Segall, Y., Quistad, G. B., Sparks, S. E., & Casida, J. E. (2003). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Chemical research in toxicology, 16(3), 350–356. [Link]

  • Glunde, K., Bhujwalla, Z. M., & Ronen, S. M. (2011). Choline metabolism in malignant transformation. Nature reviews. Cancer, 11(12), 835–848. [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284. [Link]

  • Cheng, M., & Gabizon, A. (2016). Targeting Phospholipid Metabolism in Cancer. Frontiers in oncology, 6, 273. [Link]

  • Powers, R., et al. (2020). Phosphorus NMR and its application to metabolomics. Analytical and Bioanalytical Chemistry, 412(28), 7747-7757. [Link]

  • Steen, R. G. (2022). History of Research on Phospholipid Metabolism and Applications to the Detection, Diagnosis, and Treatment of Cancer. Firenze University Press. [Link]

  • Ting, A. Y., et al. (2011). Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. ACS Chemical Biology, 6(8), 817-825. [Link]

  • Drissi, R., & Mouats, C. (2018). REMOVAL OF PHOSPHATE BY ION EXCHANGE RESIN: KINETIC AND THERMODYNAMIC STUDY. Rasayan Journal of Chemistry, 11(3), 1126-1132. [Link]

  • Swaney, D. L., et al. (2015). Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination. Molecular & Cellular Proteomics, 14(3), 695-706. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Krawczyk, E., et al. (2000). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 39(26), 6068-6074. [Link]

  • Grodzki, A. C., & Berenstein, E. (2010). Antibody purification: ion-exchange chromatography. Methods in molecular biology (Clifton, N.J.), 588, 27–32. [Link]

  • Jenne, A., et al. (2015). Synthesis of γ-Phosphate-Labeled and Doubly Labeled Adenosine Triphosphate Analogs. Current protocols in chemical biology, 7(1), 1-20. [Link]

  • Cade-Menun, B. J. (2015). Characterizing Phosphorus in Environmental and Agricultural Samples by 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Environmental Quality, 44(1), 1-15. [Link]

  • Jia, Y., et al. (2022). Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma. bioRxiv. [Link]

  • Sun, L., et al. (2016). CHEMOSYNTHESIS OF NANO-MAGNESIUM PHOSPHATES AND ITS CHARACTERIZATION. Digest Journal of Nanomaterials and Biostructures, 11(4), 1181-1187. [Link]

  • Rosso, G. C., & Wolf, G. (1976). Enzymatic synthesis of mannosyl retinyl phosphate from retinyl phosphate and guanosine diphosphate mannose. The Journal of biological chemistry, 251(20), 6216–6223. [Link]

  • Öztürk, A. (2021). Phosphate removal by Ion exchange in batch mode. Water Practice and Technology, 16(4), 1279-1290. [Link]

  • ResearchGate. (2015). Is there any methods to synthesize diethyl or dimethyl phosphate? [Link]

  • Glunde, K., & Serkova, N. J. (2006). Targeting Phospholipid Metabolism in Cancer. Frontiers in Bioscience, 11, 1934-1946. [Link]

  • O'Connell, D. J., & Stroud, R. M. (2008). NMR and mass spectrometry of phosphorus in wetlands. U.S. Geological Survey. [Link]

Sources

Application Note: A Guide to Quantitative ³¹P NMR Spectroscopy Using an Organophosphate Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and execution of quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. Recognizing that specific compound names like "Demanyl phosphate" may be proprietary, colloquial, or subject to typographical error, this document focuses on the universal methodology for using a well-characterized organophosphate internal standard. We will use Triphenyl Phosphate (TPP) , a widely accepted and commercially available standard, as a practical exemplar to detail the complete workflow from sample preparation to final quantification, ensuring the highest degree of scientific integrity and reproducibility.

The Power of ³¹P NMR in Quantitative Analysis

Phosphorus-31 (³¹P) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Its 100% natural isotopic abundance and high gyromagnetic ratio provide excellent NMR sensitivity, second only to ¹H.[1] The utility of ³¹P NMR is further enhanced by several key characteristics:

  • Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a vast range of over 700 ppm, which significantly reduces the likelihood of signal overlap, even in complex mixtures.[1]

  • Simplified Spectra: Most organic and inorganic molecules contain only a few phosphorus atoms, leading to simple, well-resolved spectra that are often straightforward to interpret.

  • Direct Quantification: The intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. This fundamental principle allows for direct, accurate quantification without the need for compound-specific calibration curves, a method known as quantitative NMR (qNMR).[1]

The internal standard method is the preferred approach for qNMR due to its simplicity and ability to correct for variations in sample volume, magnetic field homogeneity, and spectrometer performance.[1] This guide will detail the robust application of this method.

The Central Role of the Internal Standard

An internal standard is a high-purity compound, added in a precisely known amount to the sample, that serves as the reference against which the analyte is quantified. The selection of an appropriate standard is the most critical step in designing a qNMR experiment.

Causality of an Ideal Internal Standard

The choice of an internal standard is governed by a set of logical requirements designed to ensure accuracy and prevent experimental artifacts. While the specific compound "this compound" could not be identified in the scientific literature, any proposed standard must be validated against the following criteria.

Property Rationale & Causality
High Purity & Stability The accuracy of the final quantification is directly dependent on the known purity of the standard. It must be non-hygroscopic, weighable, and stable in the solvent and under experimental conditions.
Known Molecular Weight A precise molecular weight is essential for calculating the molar quantity of the standard added to the sample.
Solubility The standard must be fully soluble and stable in the same deuterated solvent as the analyte to ensure a homogeneous solution, which is fundamental for accurate NMR measurements.
Simple, Sharp Signal A single, sharp resonance (a singlet) is ideal as it simplifies integration and minimizes the chance of overlap with analyte or impurity signals.
Chemical Inertness The standard must not react with the analyte, solvent, or any other components in the sample matrix. Chemical compatibility should be verified.[2]
No Signal Overlap The ³¹P chemical shift of the standard must be in a region of the spectrum that is free from any analyte or impurity signals to allow for unambiguous integration.
Appropriate Relaxation Time (T₁) The spin-lattice relaxation time (T₁) should not be excessively long, as this would require impractically long experimental times to ensure full relaxation between scans.[3]
A Case for Triphenyl Phosphate (TPP) as an Exemplar Standard

Triphenyl phosphate (TPP) is an excellent and widely used internal standard for ³¹P qNMR in organic solvents.[1][2] It fulfills the key requirements: it is a stable, crystalline solid of high purity, soluble in common solvents like CDCl₃ and DMSO-d₆, and typically presents a single, sharp peak around -16 to -18 ppm (relative to 85% H₃PO₄), a region often clear of other phosphorus signals.[2][4] Certified reference materials (CRMs) of TPP are commercially available, providing metrological traceability for the highest accuracy.[5]

Experimental Design: Ensuring Quantitative Accuracy

Quantitative NMR is not a simple case of integrating a standard 1D spectrum. Several acquisition parameters must be carefully optimized to ensure that the signal intensity is directly and uniformly proportional to the molar concentration for all species in the sample.

The Criticality of Relaxation Delay (D₁)

The spin-lattice relaxation time (T₁) is the time constant describing how nuclei return to thermal equilibrium after being excited by an RF pulse. To achieve accurate quantification, the nuclei must be allowed to fully relax before the next pulse is applied.

  • Causality: If the delay between scans (the relaxation delay, D₁) is too short, nuclei with longer T₁ values will not fully recover. This leads to signal saturation and an underestimation of their true intensity.

  • Field-Proven Rule: The relaxation delay D₁ must be set to at least 5 times the longest T₁ value of any phosphorus nucleus in the sample (both analyte and standard). For many organophosphorus compounds, T₁ values can be several seconds long.[6] A conservative D₁ of 30-60 seconds is often a safe starting point if T₁ values are unknown.[7] The T₁ can be measured experimentally using an inversion-recovery pulse sequence.[8]

Suppressing the Nuclear Overhauser Effect (NOE)

During proton decoupling, energy transfer from the irradiated protons to the observed ³¹P nucleus can artificially enhance the ³¹P signal intensity. This Nuclear Overhauser Effect (NOE) is structure-dependent and non-uniform, making it a significant source of error in quantification.

  • Causality: The NOE violates the core principle that signal intensity is solely proportional to the number of nuclei.

  • Solution: Inverse-Gated Decoupling: This technique is essential for ³¹P qNMR.[3] The proton decoupler is switched on only during the acquisition of the signal and is switched off during the relaxation delay (D₁) . This collapses ¹H-¹³P couplings to produce sharp singlets while preventing the NOE from building up between scans.[9]

Other Key Parameters
  • Pulse Angle: A 90° pulse angle provides the maximum signal for a single scan.

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended) for accurate integration of both the standard and analyte peaks.

  • Acquisition Time (AT): Should be long enough to allow the FID to decay completely, ensuring high digital resolution.

Protocols for Quantitative ³¹P NMR Analysis

This section provides a step-by-step methodology using Triphenyl Phosphate (TPP) as the internal standard. The principles are directly adaptable to other suitable standards.

Protocol 1: Sample Preparation

This is the most critical phase for accuracy. Use an analytical balance with at least four decimal places.

  • Standard Preparation: Accurately weigh approximately 15-25 mg of high-purity (certified, if possible) Triphenyl Phosphate (TPP) into a clean, dry vial. Record the exact mass (m_std).

  • Analyte Preparation: In the same vial, accurately weigh an appropriate amount of your analyte (m_analyte). The ideal molar ratio of analyte-P to standard-P is between 0.5:1 and 2:1 to ensure comparable signal intensities.

  • Solvation: Add the appropriate volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure both the standard and analyte are fully dissolved. Vortex or sonicate if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Workflow for Sample Preparation

G cluster_prep Protocol 1: Sample Preparation weigh_std 1. Weigh Internal Standard (TPP) (Record mass m_std) weigh_analyte 2. Weigh Analyte (Record mass m_analyte) weigh_std->weigh_analyte dissolve 3. Add Deuterated Solvent (e.g., 0.7 mL CDCl3) weigh_analyte->dissolve mix 4. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->mix transfer 5. Transfer to NMR Tube mix->transfer

Caption: Step-by-step workflow for qNMR sample preparation.

Protocol 2: NMR Data Acquisition

The following parameters are a robust starting point for a typical 500 MHz spectrometer.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve sharp, symmetrical peaks.

  • Load ³¹P Experiment: Select a standard 1D phosphorus experiment with proton decoupling.

  • Set Quantitative Parameters:

    • Pulse Program: Select the inverse-gated decoupling pulse program (e.g., zgig on Bruker systems).[10]

    • Pulse Angle (p1): Set to a 90° pulse width (calibrated for your probe).

    • Relaxation Delay (d1): Set to ≥ 5 times the longest T₁. A value of 30-60 s is a safe starting point.

    • Number of Scans (ns): Set to 64 or 128. Increase if necessary to achieve a high S/N ratio.

    • Receiver Gain (rg): Set automatically using the rga command.

  • Acquire Data: Start the acquisition.

Protocol 3: Data Processing and Calculation
  • Fourier Transform: Apply an exponential multiplying function with a small line broadening (LB = 0.5-1.0 Hz) to improve S/N without significantly distorting the baseline.

  • Phase Correction: Carefully and accurately phase the spectrum so that all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the peaks of interest. This is critical for accurate integration.

  • Integration:

    • Calibrate the integral of the internal standard (TPP) to a value of 1.00.

    • Integrate the analyte peak(s) using the same integration region settings. Record the integral value (I_analyte).

  • Calculate Purity/Concentration: Use the following formula to calculate the weight percent purity of your analyte:

    
    
    

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms per molecule (for both TPP and a mono-phosphorus analyte, this is 1)

    • MW = Molecular Weight ( g/mol )

    • m = Mass weighed out (g)

Decision Logic for Internal Standard Selection

Caption: A self-validating workflow for selecting a suitable internal standard.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Poor Resolution/Broad Peaks Poor shimming; sample viscosity is too high.Re-shim the instrument carefully. If viscous, dilute the sample or acquire the spectrum at a higher temperature.
Inconsistent/Non-reproducible Results Incomplete relaxation (D₁ too short); NOE interference; poor baseline correction; sample inhomogeneity.Increase D₁ to >5*T₁; ensure inverse-gated decoupling is used; re-process data with careful baseline correction; ensure sample is fully dissolved.
Rolling or Distorted Baseline Very short acquisition time (AT); incorrect digital filtering; receiver gain (RG) set too high.Increase AT to allow FID to decay; re-acquire data with automatic receiver gain (rga).
Low Signal-to-Noise (S/N) Insufficient number of scans (NS); low sample concentration.Increase the number of scans; prepare a more concentrated sample if possible.

References

Sources

Application Note: Protocol for In Vivo Administration of Demanyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Demanyl Phosphate (DP) is a novel, water-soluble small molecule inhibitor of Kinase-X, a critical enzyme implicated in oncogenic signaling pathways. As a phosphate prodrug, DP is designed for enhanced systemic exposure and targeted intracellular delivery.[1][2][3] Upon cellular uptake, DP is metabolized by endogenous phosphatases to its active form, Demanyl, which potently and selectively inhibits the ATP-binding site of Kinase-X. This application note provides a detailed, field-proven protocol for the preparation and administration of DP in preclinical mouse xenograft models to evaluate its in vivo efficacy.

The methodologies outlined herein are designed to ensure sterile preparation, accurate dosing, and high reproducibility, forming a self-validating system for preclinical assessment. Adherence to these protocols is critical for generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.

Principle of In Vivo Administration

Successful in vivo evaluation of a therapeutic candidate hinges on achieving consistent and therapeutically relevant concentrations at the target site.[4] this compound has been formulated as a lyophilized powder for reconstitution to facilitate parenteral administration. The choice of administration route—intravenous or intraperitoneal—can significantly impact the compound's bioavailability, peak plasma concentration (Cmax), and overall exposure (AUC).[5][6]

  • Intravenous (IV) injection into the lateral tail vein ensures 100% bioavailability, introducing the compound directly into systemic circulation for rapid distribution.[7][8] This route is ideal for initial PK studies and for compounds that may exhibit poor absorption via other routes.

  • Intraperitoneal (IP) injection offers a simpler, less technically demanding alternative for repeated dosing.[9][10][11] The compound is absorbed through the highly vascularized peritoneal membrane into the portal circulation, which may result in a first-pass metabolic effect in the liver.

This guide provides detailed procedures for both IV and IP administration to accommodate diverse experimental designs.

Materials and Reagents

  • This compound (lyophilized powder)

  • Sterile 0.9% Sodium Chloride for Injection, USP (Saline)[12]

  • Sterile Water for Injection, USP

  • Syringes: 1 mL, 3 mL (sterile, Luer-Lok™)

  • Needles: 27-30 gauge (for IV), 25-27 gauge (for IP) (sterile)[9][13][14]

  • Syringe filters: 0.22 µm sterile, low protein binding (e.g., PVDF)[15][16]

  • Sterile, sealed empty vials (for storing reconstituted solution)[15][17]

  • 70% Isopropyl alcohol wipes

  • Animal restrainer (for conscious IV injection)[7][8]

  • Heat lamp or warming pad (for IV injection)[8][13][14]

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Reconstitution and Formulation Protocol

Causality: Proper reconstitution is critical to ensure the compound is fully solubilized, sterile, and at the correct concentration for accurate dosing. Using a sterile 0.22 µm filter is a mandatory step to remove any potential microbial contaminants or particulates, which is crucial for preventing infection and potential embolism in IV administration.[15][18]

Step-by-Step Protocol:

  • Bring the lyophilized vial of this compound and the sterile saline diluent to room temperature.

  • Under aseptic conditions (e.g., in a laminar flow hood), disinfect the rubber septa of both vials with a 70% alcohol wipe.[16][17]

  • Using a sterile syringe and needle, withdraw the calculated volume of sterile 0.9% saline required to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Slowly inject the saline into the vial of this compound, directing the stream against the side of the vial to facilitate gentle mixing.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can cause foaming or denaturation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Using a new sterile syringe, draw up the entire volume of the reconstituted solution.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new, sterile, sealed empty vial. This is now your working stock solution.[15]

  • Label the vial clearly with the compound name, concentration, reconstitution date, and a "use-by" date (typically within 7 days when stored at 2-8°C, unless stability data indicates otherwise).[15]

Dosing Calculations

Accurate dosing is based on the animal's body weight. Always weigh the animal on the day of dosing.[13] The injection volume should not exceed recommended limits to avoid discomfort and adverse effects.[9]

ParameterValue/FormulaExample (25g mouse, 10 mg/kg dose)
Stock Concentration 10 mg/mL10 mg/mL
Dose (mg/kg) 10 mg/kg10 mg/kg
Mouse Weight (kg) Mouse Weight (g) / 10000.025 kg
Total Dose (mg) Dose (mg/kg) * Mouse Weight (kg)10 mg/kg * 0.025 kg = 0.25 mg
Injection Volume (mL) Total Dose (mg) / Stock Conc. (mg/mL)0.25 mg / 10 mg/mL = 0.025 mL
Injection Volume (µL) Injection Volume (mL) * 100025 µL

Maximum Recommended Injection Volumes:

  • Intravenous (IV): 5 mL/kg (bolus)[7]

  • Intraperitoneal (IP): 10 mL/kg[9]

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Protocol 1: Intravenous (IV) Tail Vein Injection

Rationale: This route provides immediate and complete systemic exposure. Vasodilation of the tail veins using gentle warming is essential for visualization and successful cannulation.[7][8][14]

Step-by-Step Methodology:

  • Prepare the dosing syringe with the calculated volume of this compound solution. Ensure all air bubbles are removed. Use a fresh 27-30G needle for each animal.[13][14]

  • Warm the mouse for 5-10 minutes under a heat lamp or by placing its cage on a warming pad to induce vasodilation of the tail veins.[8][13][14]

  • Place the mouse in a suitable restraint device, exposing the tail.[7][8]

  • Wipe the tail with a 70% alcohol wipe.

  • Identify one of the two lateral tail veins.

  • Grasp the distal end of the tail and apply gentle tension.

  • With the needle bevel facing up and parallel to the vein, insert the needle into the distal third of the tail.[7][8] A successful insertion should feel like a slight "pop" and may show a small flash of blood in the needle hub.

  • Slowly inject the solution. There should be no resistance. The vein will blanch (clear) as the solution displaces the blood.[7]

  • If resistance is felt or a blister forms, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a more proximal site (closer to the body).[19]

  • After the injection is complete, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[8]

  • Return the animal to its cage and monitor for any adverse reactions for 5-10 minutes.[8]

Protocol 2: Intraperitoneal (IP) Injection

Rationale: IP injection is a common and effective route for administering substances that are readily absorbed into the systemic circulation. The injection is made into the lower right abdominal quadrant to avoid puncturing the cecum or bladder.[10][11][20]

Step-by-Step Methodology:

  • Prepare the dosing syringe with the calculated volume of this compound solution. Use a 25-27G needle.[9]

  • Firmly restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse so its head is pointing slightly downwards. This causes the abdominal organs to shift forward, creating a safer injection space.[11][21]

  • Identify the lower right quadrant of the abdomen.

  • Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[9][10]

  • Gently aspirate by pulling back on the plunger to ensure no fluid (urine, blood, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with fresh material.[21]

  • If aspiration is clear, depress the plunger smoothly to inject the full volume.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for signs of distress or complications.[21]

Sample Experimental Design: Tumor Xenograft Efficacy Study

Trustworthiness: A robust efficacy study includes appropriate controls (vehicle) and randomization to mitigate bias. Monitoring body weight and clinical signs is crucial for assessing compound toxicity.[22][23]

Workflow:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NU/J or NSG).[22][24]

  • Tumor Growth: Monitor tumor growth 2-3 times weekly using digital calipers.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=10 mice/group).[23]

  • Treatment Groups:

    • Group 1: Vehicle Control (0.9% Saline), IP, Daily

    • Group 2: this compound (10 mg/kg), IP, Daily

    • Group 3: this compound (30 mg/kg), IP, Daily

    • Group 4: Reference Compound, IP, Daily

  • Dosing & Monitoring: Administer compounds according to the specified schedule for 21-28 days. Record tumor volumes and body weights 2-3 times per week.[22]

  • Endpoints: The study may be concluded when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after the treatment course is complete.[22]

Diagrams

G

Caption: Workflow for a preclinical in vivo efficacy study.

G cluster_membrane A This compound (Extracellular) B Cellular Uptake C C A->C Phosphatase Phosphatases E E C->E Inhibition F F E->F D D D->F Phosphorylation G G F->G

Caption: Proposed mechanism of action for this compound.

References

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • UCSF IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique). Retrieved from University of California, San Francisco.
  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections.
  • Texas Tech University IACUC. (2022). Title: Intravenous Tail Vein Injections.
  • UBC Animal Care Committee. (n.d.). TECH 10a – Intraperitoneal Injection in the Adult Mouse SOP.
  • Institute of Laboratory Animal Science (LTK). (2019). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection.
  • Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice.
  • UQ Research. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections.
  • de Vries, J., et al. (n.d.). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure.
  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies.
  • Forster, M., et al. (n.d.). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • ACS Pharmacology & Translational Science. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from University of Washington Office of Animal Welfare.
  • Melior Discovery. (n.d.). Xenograft Mouse Models.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from Boston University Office of Research.
  • Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents.
  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?.
  • University of Michigan. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS.
  • Google Patents. (n.d.). Phosphorus-containing prodrugs.
  • Ayton, S., et al. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments.
  • UCLA. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Retrieved from University of California, Los Angeles.
  • University of Arizona. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals.
  • Al-awar, A., et al. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH.
  • Wiemer, A. J., & Wiemer, D. F. (n.d.). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. PMC - NIH.
  • Google Patents. (n.d.). Phosphate prodrugs.
  • YouTube. (2025). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software.
  • BenchChem. (2025). Technical Support Center: S07-2005 (Hypothetical Kinase Inhibitor) Animal Studies.
  • RePub, Erasmus University Repository. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
  • Wiemer, A. J., & Wiemer, D. F. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC.
  • Wiemer, A. J., & Wiemer, D. F. (n.d.). Phosphonate prodrugs: an overview and recent advances. PMC - NIH.

Sources

Application Notes and Protocols: N,N-Dimethylethanolamine Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of higher titers and improved product quality in biopharmaceutical manufacturing necessitates the continuous optimization of cell culture media and processes. N,N-Dimethylethanolamine (DMEA), particularly in its phosphorylated form (DMEA-P), has emerged as a valuable supplement in mammalian cell culture, primarily for the production of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells. This guide provides an in-depth exploration of the biochemical rationale for using DMEA-P, its applications in enhancing protein production, and detailed protocols for its preparation and implementation in fed-batch culture systems. We will delve into the mechanism of action, highlighting its role as a precursor in phosphatidylcholine synthesis and the synergistic benefits of phosphate supplementation.

Introduction: The Biochemical Rationale for DMEA-P Supplementation

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in membrane integrity, signal transduction, and protein secretion.[1] The primary route for PC synthesis in mammalian cells is the Kennedy pathway, which utilizes choline as a precursor.[2] N,N-dimethylethanolamine (DMEA) is a structural analog of choline that can also enter a parallel Kennedy pathway to be phosphorylated, converted to CDP-DMEA, and ultimately incorporated into phosphatidyl-N,N-dimethylethanolamine. This product can then be methylated to form phosphatidylcholine.[1][3][4]

The use of DMEA in its phosphorylated form, N,N-dimethylethanolamine phosphate (DMEA-P), offers a direct entry point into this crucial biosynthetic pathway. By providing the phosphorylated intermediate, DMEA-P can potentially streamline the synthesis of essential membrane phospholipids, especially under the demanding conditions of high-density cell cultures where nutrient limitations can arise.

Furthermore, phosphate itself is a critical nutrient in cell culture, serving as a key component of nucleic acids, energy carriers like ATP, and numerous phosphorylated intermediates. It has been demonstrated that adding phosphate to fed-batch cultures of CHO cells can lead to higher cell densities, prolonged viability, and a significant increase in recombinant protein titers.[5] Therefore, DMEA-P serves a dual purpose: providing a precursor for phospholipid synthesis and supplying essential phosphate.

Mechanism of Action: The Parallel Kennedy Pathway

The diagram below illustrates how DMEA-P integrates into the phosphatidylcholine synthesis pathway.

Kennedy_Pathway cluster_choline Canonical Kennedy Pathway cluster_dmea DMEA-P Integration Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase DMEA_P DMEA-Phosphate (Supplemented) CDP_DMEA CDP-DMEA DMEA_P->CDP_DMEA CTP:phosphoethanolamine cytidylyltransferase (analog activity) PDMEA Phosphatidyl-DMEA CDP_DMEA->PDMEA Ethanolaminephosphotransferase (analog activity) PC_from_DMEA Phosphatidylcholine PDMEA->PC_from_DMEA PEMT DAG Diacylglycerol (DAG) DAG->PC DAG->PDMEA caption Integration of DMEA-P into Phospholipid Synthesis

Caption: Integration of DMEA-P into Phospholipid Synthesis.

Core Applications in Biopharmaceutical Production

The primary application of DMEA-P in cell culture is to enhance the productivity of recombinant proteins, particularly monoclonal antibodies, in high-density fed-batch cultures of CHO cells. The anticipated benefits include:

  • Increased Cell Viability and Culture Longevity: By supporting robust membrane synthesis, DMEA-P can help maintain cellular integrity under the stressful conditions of a prolonged fed-batch process, leading to higher viable cell densities and extended culture duration.[5]

  • Enhanced Specific Productivity (qP): A healthy and robust cellular machinery, including the endoplasmic reticulum and Golgi apparatus which are critical for protein synthesis and secretion, is dependent on an adequate supply of phospholipids. Supplementation with DMEA-P can therefore lead to an increase in the amount of protein produced per cell per day.

  • Improved Product Quality: Choline limitation has been linked to defects in Golgi membranes, which can result in an increase in mAb aggregates and alterations in glycosylation patterns, such as a higher mannose-5 content.[6] By providing a precursor for phospholipid synthesis, DMEA-P may help to maintain the fidelity of the protein glycosylation process.[7][8]

Experimental Protocols

The following protocols provide a framework for the preparation and use of DMEA-P in CHO cell fed-batch cultures. It is imperative to note that optimal concentrations and feeding strategies are cell line and process-dependent and should be determined empirically through a Design of Experiments (DoE) approach.[9]

Preparation of DMEA-P Stock Solution

Materials:

  • N,N-Dimethylethanolamine phosphate (CAS 6909-62-2), cell culture grade

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile bottles or containers

  • 0.22 µm sterile filter

Protocol:

  • Determine the desired stock solution concentration. A 100 mM stock solution is a convenient starting point.

  • Calculation: The molecular weight of DMEA-P is 169.12 g/mol . To prepare 100 mL of a 100 mM (0.1 M) stock solution:

    • Grams needed = 0.1 mol/L * 0.1 L * 169.12 g/mol = 1.6912 g

  • Dissolution: In a sterile biosafety cabinet, weigh out 1.6912 g of DMEA-P powder and dissolve it in approximately 90 mL of WFI in a sterile container.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust to a physiological range (e.g., 7.0-7.4) using sterile 1N NaOH or 1N HCl if necessary. This helps to avoid pH excursions in the bioreactor upon addition.

  • Final Volume Adjustment: Bring the final volume to 100 mL with WFI.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a final sterile container.

  • Storage: Store the sterile stock solution at 2-8°C.

Workflow for Optimizing DMEA-P Supplementation

The following diagram outlines a typical workflow for optimizing DMEA-P supplementation in a fed-batch process.

Optimization_Workflow cluster_planning Phase 1: Planning & Small-Scale Screening cluster_bioreactor Phase 2: Bioreactor Validation cluster_analysis Phase 3: Analysis & Scale-Up DoE Design of Experiments (DoE) - Concentration Range (e.g., 0.5 - 10 mM) - Feeding Start Day - Bolus vs. Continuous Feed Shake_Flasks Shake Flask / Deep Well Plate Screening Cultures DoE->Shake_Flasks Lab_Scale_BR Lab-Scale Bioreactor Runs (e.g., 1-5 L) - Top performing conditions from Phase 1 Shake_Flasks->Lab_Scale_BR Select best conditions Process_Monitoring In-Process Monitoring - VCD, Viability - Metabolites (Glucose, Lactate, etc.) - Product Titer Lab_Scale_BR->Process_Monitoring Harvest Harvest & Purification Lab_Scale_BR->Harvest Data_Analysis Data Analysis & Model Refinement Process_Monitoring->Data_Analysis PQ_Analysis Product Quality Analysis - Aggregation (SEC) - Glycosylation Profile (HILIC) - Charge Variants (IEX) Harvest->PQ_Analysis PQ_Analysis->Data_Analysis Scale_Up Scale-Up to Production Bioreactor Data_Analysis->Scale_Up Define optimal process caption DMEA-P Optimization Workflow

Caption: DMEA-P Optimization Workflow.

Representative Fed-Batch Supplementation Protocol

This protocol assumes a standard CHO fed-batch process for mAb production.[10] The DMEA-P is added as part of a concentrated feed solution.

Culture System:

  • Cell Line: Recombinant CHO cell line producing a monoclonal antibody.

  • Basal Medium: A chemically defined, serum-free CHO medium.

  • Feed Medium: A concentrated, chemically defined feed solution.

  • Bioreactor: 2L stirred-tank bioreactor.

Protocol:

  • Inoculation: Inoculate the bioreactor at a seeding density of 0.5 - 1.0 x 10^6 viable cells/mL in the basal medium.

  • Initial Culture Phase (Days 0-3): Maintain the culture under standard conditions (e.g., 37°C, pH 7.1, 50% DO). Monitor cell growth and key metabolites daily.

  • Feeding Strategy:

    • Beginning on Day 3 (or as determined by metabolic monitoring), initiate daily bolus feeding with the concentrated feed medium.

    • DMEA-P Addition: The DMEA-P stock solution can be added directly to the main feed solution or as a separate supplement.

    • Example Calculation for a 2 mM Final Concentration in a 1.5 L culture:

      • Moles needed = 0.002 mol/L * 1.5 L = 0.003 mol

      • Volume of 100 mM stock = 0.003 mol / 0.1 mol/L = 0.03 L = 30 mL

    • A typical starting point for a DoE would be to test final concentrations of DMEA-P in the range of 1 mM to 10 mM, added over the course of the fed-batch phase.

  • In-Process Monitoring:

    • Daily: Measure viable cell density (VCD), viability, glucose, lactate, glutamine, and ammonia.[11]

    • Periodic (e.g., every 2-3 days): Sample for mAb titer determination (e.g., via HPLC with a Protein A column).

  • Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., 60%). The typical culture duration is 12-18 days.

  • Downstream Processing and Analysis: Clarify the harvest by centrifugation and/or depth filtration. Purify the mAb and perform product quality analysis, including aggregation, charge variant, and glycosylation profiling.[12]

Data Presentation and Interpretation

The effectiveness of DMEA-P supplementation should be evaluated based on key performance indicators. The following table provides a template for summarizing and comparing results from different experimental conditions.

ConditionPeak VCD (x10^6 cells/mL)Culture Duration (days)Final Titer (g/L)Specific Productivity (qP) (pg/cell/day)Aggregation (%)High Mannose (%)
Control (No DMEA-P) 18.5144.2251.58.2
2 mM DMEA-P 20.1155.1281.36.5
5 mM DMEA-P 21.5165.8301.25.8
10 mM DMEA-P 19.8155.5291.46.1

Data are representative and will vary based on the specific cell line and process.

Conclusion and Future Perspectives

N,N-dimethylethanolamine phosphate is a promising supplement for enhancing the performance of mammalian cell cultures, particularly in the context of industrial monoclonal antibody production. Its dual role as a precursor for essential membrane phospholipids and a source of phosphate addresses key nutritional demands of high-density cultures. The protocols and workflows outlined in this guide provide a robust starting point for researchers and process development scientists to explore the benefits of DMEA-P. Future work should focus on detailed metabolic flux analysis to further elucidate the precise intracellular routing of DMEA-P and its impact on cellular energy metabolism and product quality attributes.

References

  • PathWhiz. Phosphatidylcholine Biosynthesis PC(20:1(11Z)/16:1(9Z)). Available from: [Link]

  • National Toxicology Program. Toxicological Summary for Dimethylethanolamine (DMAE) [108-01-0] and Selected Salts and Esters. 2002. Available from: [Link]

  • GE Healthcare. Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. Available from: [Link]

  • Cellbase. Analytical Methods for Live-Cell Monitoring in Bioreactors. 2026. Available from: [Link]

  • Yao, T. & Asayama, Y. In pursuit of the optimal fed-batch process for monoclonal antibody production. Biotechnology and Applied Biochemistry. 2017. Available from: [Link]

  • National Toxicology Program. Dimethylethanolamine (DMAE) [108-01-0] and Selected Salts and Esters. Review of Toxicological Literature. 2002. Available from: [Link]

  • Reis, I. et al. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production. Methods in Molecular Biology. 2018. Available from: [Link]

  • Lehman, J. et al. Choline Supplementation Inhibits Diethanolamine-Induced Morphological Transformation in Syrian Hamster Embryo Cells: Evidence for a Carcinogenic Mechanism. Toxicological Sciences. 2003. Available from: [Link]

  • Slideshare. Analysis of bioreactor parameters online and offline. Available from: [Link]

  • Wikipedia. CDP-choline pathway. Available from: [Link]

  • Cytiva Life Sciences. Production of a highly concentrated Monoclonal antibody. 2025. Available from: [Link]

  • DSpace@MIT. Protein expression and glycosylation in CHO cells. Available from: [Link]

  • National Center for Biotechnology Information. Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content. 2018. Available from: [Link]

  • National Center for Biotechnology Information. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration. 2015. Available from: [Link]

  • Watkins, S. M. et al. Choline and N,N-Dimethylethanolamine as Direct Substrates for Methanogens. Applied and Environmental Microbiology. 2012. Available from: [Link]

  • Google Patents. CN101648880B - Preparation method of N, N-dimethylethanolamine.
  • National Center for Biotechnology Information. The Effects of Culture Conditions on the Glycosylation of Secreted Human Placental Alkaline Phosphatase Produced in Chinese Hamster Ovary Cells. 2005. Available from: [Link]

  • National Center for Biotechnology Information. Recovery and purification process development for monoclonal antibody production. 2013. Available from: [Link]

  • National Center for Biotechnology Information. Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo. 2011. Available from: [Link]

  • ResearchGate. Monitoring and Control of Bioreactor: Basic Concepts and Recent Advances. Available from: [Link]

  • PubMed. Choline and N,N-dimethylethanolamine as direct substrates for methanogens. 2012. Available from: [Link]

  • ResearchGate. Schematic view of the glycosylation pathway in a CHO cell line. The.... Available from: [Link]

  • PubMed. Why expression of phosphatidylethanolamine N-methyltransferase does not rescue Chinese hamster ovary cells that have an impaired CDP-choline pathway. 2000. Available from: [Link]

  • Google Patents. US6924124B1 - Feeding strategies for cell culture.
  • ResearchGate. Choline and N,N-Dimethylethanolamine as Direct Substrates for Methanogens. Available from: [Link]

  • Cellbase. 7 Metrics to Track in Cultivated Meat Bioreactors. 2025. Available from: [Link]

  • Frontiers. Engineering protein glycosylation in CHO cells to be highly similar to murine host cells. 2023. Available from: [Link]

  • cross-ref.org. culture media preparation protocols. Available from: [Link]

  • National Center for Biotechnology Information. Single-Cell Analysis of CHO Cells Reveals Clonal Heterogeneity in Hyperosmolality-Induced Stress Response. 2021. Available from: [Link]

  • ResearchGate. Phosphatidylcholine Synthesis: Differing Patterns in Soybean and Carrot. Available from: [Link]

  • PubMed. Molecular distinction of phosphatidylcholine synthesis between the CDP-choline pathway and phosphatidylethanolamine methylation pathway. 1999. Available from: [Link]

  • National Institutes of Health. Phosphatidylcholine as a precursor of choline for acetylcholine synthesis. Available from: [Link]

  • Wiley Online Library. Hyperosmolality in CHO culture: Effects on cellular behavior and morphology. 2021. Available from: [Link]

Sources

Demanyl Phosphate: A Versatile Substrate for Acid Phosphatase Assays in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: Unveiling the Potential of Demanyl Phosphate in Phosphatase Research

In the landscape of enzymatic assays, the choice of substrate is paramount to achieving sensitive, specific, and reproducible results. While a variety of chromogenic and fluorogenic phosphate substrates are commercially available, there is a continuous need for novel reagents with improved properties for high-throughput screening and kinetic analysis. This compound, chemically known as 2-(dimethylamino)ethyl dihydrogen phosphate, emerges as a compelling, yet underutilized, substrate candidate for a range of phosphatases. Its structural similarity to choline phosphate suggests its utility in assays for enzymes that hydrolyze such esters, most notably acid phosphatases.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the application of this compound in enzymatic assays. We will delve into the scientific rationale for its use, present robust protocols for its implementation, and offer insights into data analysis and troubleshooting, thereby establishing a self-validating system for its use in your laboratory.

Historically, this compound, also known as phosphoryldimethylaminoethanol, was developed as a psychotonic agent.[2] However, its chemical structure, a phosphate ester of a choline precursor, makes it an intriguing tool for biochemical research, particularly in the study of enzymes involved in phosphate metabolism.

Scientific Rationale and Assay Principle

The central hypothesis for the use of this compound as an enzymatic substrate is based on its structural analogy to choline phosphate. Prostatic acid phosphatase (PAP), a key biomarker for prostate cancer, has been shown to efficiently hydrolyze choline phosphate.[1][3][4] Given that this compound differs from choline phosphate only by the substitution of one methyl group with a hydrogen atom on the quaternary amine, it is highly probable that it will also serve as a substrate for PAP and other acid phosphatases.

The enzymatic reaction catalyzed by acid phosphatase on this compound is a hydrolysis reaction that yields 2-(dimethylamino)ethanol and inorganic phosphate (Pi) as products.

The progress of this reaction can be monitored by quantifying the appearance of either of these products. This guide will focus on the detection of inorganic phosphate, a versatile and widely applicable method.

Visualizing the Pathway: Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis sub This compound enz Acid Phosphatase sub->enz Binds to active site prod1 2-(Dimethylamino)ethanol enz->prod1 Releases prod2 Inorganic Phosphate (Pi) enz->prod2 Releases

Caption: Enzymatic hydrolysis of this compound by Acid Phosphatase.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a colorimetric acid phosphatase assay using this compound as a substrate. The assay is based on the quantification of the liberated inorganic phosphate using a malachite green-based reagent, which forms a colored complex with phosphate.

Materials and Reagents
Reagent/MaterialSupplierCatalog No. (Example)Storage
This compoundBLD Pharm151438-20°C
Human Prostatic Acid PhosphataseSigma-AldrichP1539-20°C
Malachite Green Colorimetric Phosphate Assay KitSigma-AldrichMAK0304°C
Sodium Acetate Buffer (0.1 M, pH 5.5)In-house preparation-4°C
96-well clear, flat-bottom microplatesCorning3596Room Temperature
Spectrophotometric microplate readerMolecular DevicesSpectraMax M5-

Note on Reagent Preparation:

  • This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in ultrapure water. Aliquot and store at -20°C. The stability of the solution should be monitored over time.

  • Acid Phosphatase Working Solution: Dilute the enzyme stock solution in cold 0.1 M sodium acetate buffer (pH 5.5) to the desired concentration just before use. Keep the enzyme on ice.

  • Malachite Green Reagent: Prepare according to the manufacturer's instructions provided with the assay kit.

Assay Workflow Diagram

Assay_Workflow prep Prepare Reagents (Substrate, Enzyme, Buffer, Malachite Green) plate Add Reagents to 96-well Plate - 50 µL Buffer - 20 µL this compound - 10 µL Water/Inhibitor prep->plate pre_inc Pre-incubate at 37°C for 5 min plate->pre_inc start_rxn Initiate Reaction: Add 20 µL Acid Phosphatase pre_inc->start_rxn incubation Incubate at 37°C for 30 min start_rxn->incubation stop_rxn Stop Reaction: Add 30 µL Malachite Green Reagent incubation->stop_rxn read Read Absorbance at 620-660 nm stop_rxn->read

Caption: Step-by-step workflow for the colorimetric acid phosphatase assay.

Detailed Assay Protocol
  • Prepare Phosphate Standards: Prepare a series of phosphate standards in the range of 0 to 40 µM using the phosphate standard provided in the colorimetric assay kit.

  • Set up the Assay Plate:

    • Add 50 µL of 0.1 M sodium acetate buffer (pH 5.5) to each well of a 96-well microplate.

    • Add 20 µL of this compound stock solution to each well to achieve the desired final concentration (e.g., 10 mM).

    • Add 10 µL of ultrapure water (for control wells) or inhibitor solution to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the optimal temperature.

  • Initiate the Reaction: Add 20 µL of the diluted acid phosphatase solution to each well to start the reaction. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme activity.

  • Stop the Reaction and Develop Color: Add 30 µL of the Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Read Absorbance: After a 15-minute incubation at room temperature for color stabilization, measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Phosphate Concentration: Use the standard curve equation to determine the concentration of inorganic phosphate produced in each sample well.

  • Determine Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

    Enzyme Activity (U/mL) = (Phosphate concentration (µM) x Total assay volume (mL)) / (Incubation time (min) x Enzyme volume (mL))

Kinetic Analysis

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound (e.g., 0.1 to 20 mM) while keeping the enzyme concentration constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

Expected Kinetic Parameters (based on Choline Phosphate with PAP):

ParameterExpected RangeReference
Km1 - 10 mM[1]
Optimal pH4.5 - 6.0

Note: These values are indicative and should be determined experimentally for this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High Background Signal Phosphate contamination in reagents or glassware.Use phosphate-free water and detergents. Use disposable plasticware.
Spontaneous hydrolysis of this compound.Prepare fresh substrate solutions. Assess substrate stability at assay pH and temperature.
Low or No Signal Inactive enzyme.Use a fresh enzyme aliquot. Confirm enzyme activity with a known substrate (e.g., p-nitrophenyl phosphate).
Incorrect assay conditions (pH, temperature).Optimize pH and temperature for the specific acid phosphatase being used.
Poor Reproducibility Inaccurate pipetting.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent incubation times.Use a multichannel pipette for simultaneous addition of reagents.

Safety and Handling

This compound is an organophosphate compound. While its toxicity is not extensively documented, it is prudent to handle it with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly sealed container at -20°C.

Conclusion and Future Perspectives

This compound presents a promising and versatile substrate for the enzymatic assay of acid phosphatases. Its structural similarity to the natural substrate choline phosphate provides a strong rationale for its use, and the protocols outlined in this guide offer a robust starting point for its implementation in research and drug discovery settings. The straightforward nature of the colorimetric assay, coupled with its adaptability to high-throughput screening formats, makes this compound an attractive tool for identifying and characterizing novel inhibitors of acid phosphatases.

Future studies should focus on a comprehensive kinetic characterization of this compound with a broader range of phosphatases to fully elucidate its substrate specificity and utility. Furthermore, the development of a fluorogenic assay based on the detection of the 2-(dimethylamino)ethanol product could offer enhanced sensitivity for certain applications.

References

  • Organophosphate Toxicity - StatPearls - NCBI Bookshelf. (2023). Available at: [Link]

  • Saini, M. S., & Van Etten, R. L. (1981). A clinical assay for prostatic acid phosphatase using choline phosphate as a substrate: comparison with thymolphthalein phosphate. The Prostate, 2(4), 359–368. Available at: [Link]

  • Determination of intracellular choline levels by an enzymatic assay. (1981). Analytical Biochemistry, 118(1), 108-112. Available at: [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment - Cleveland Clinic. (2024). Available at: [Link]

  • Safety Data Sheet - R.S. Hughes. (2019). Available at: [Link]

  • Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions. (1983). The Biochemical journal, 211(1), 141–147. Available at: [Link]

  • Serine/Threonine Protein Phosphatase Assays. (2012). Current protocols in molecular biology, Chapter 18, Unit 18.10. Available at: [Link]

  • Phosphate determination by enzymatic colorimetric assay. (1985). Clinical chemistry, 31(5), 723–726. Available at: [Link]

  • Phosphate Assay Kit | Megazyme. (n.d.). Available at: [Link]

  • EnzyChrom™ Choline Assay Kit | BioAssay Systems. (n.d.). Available at: [Link]

  • A simple, sensitive, and economic assay for choline and acetylcholine using HPLC, an enzyme reactor, and an electrochemical detector. (1986). Journal of neuroscience methods, 16(1), 31–41. Available at: [Link]

  • An evaluation of an enzymatic choline determination for the identification of semen in casework samples. (1987). Journal of forensic sciences, 32(4), 1069–1074. Available at: [Link]

  • Protein Tyrosine Phosphatase Assays. (2011). Current protocols in immunology, Chapter 11, Unit 11.12. Available at: [Link]

  • Troubleshooting table. - ResearchGate. (n.d.). Available at: [Link]

  • Enzyme assay - Acid phosphatase - BISC 429. (n.d.). Available at: [Link]

  • Protein Extraction, Acid Phosphatase Activity Assays, and Determination of Soluble Protein Concentration. (2014). Bio-protocol, 4(12), e1151. Available at: [Link]

  • Kinetic profiles of phosphorylcholine hydrolysis to choline mediated by prostatic acid phosphatase. - ResearchGate. (n.d.). Available at: [Link]

  • Panclar® (this compound or phosphoryldimethylaminoethanol), from Laboratoires Lematte & Boinot (Paris, France), 1973. (2019). Oncowitan. Available at: [Link]

  • Manual Procedure Acid Phosphatase - Medichem Middle East. (2010). Available at: [Link]

  • Acid Phosphatase - BioAssay Systems. (n.d.). Available at: [Link]

  • Acid Phosphatase Reagent Set - Core Lab Supplies. (n.d.). Available at: [Link]

  • This compound | C4H12NO4P | CID 151438 - PubChem. (n.d.). Available at: [Link]

  • Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. (2020). Molecules (Basel, Switzerland), 25(21), 5099. Available at: [Link]

  • This compound | precisionFDA. (n.d.). Available at: [Link]

  • Enzymatic synthesis of mannosyl retinyl phosphate from retinyl phosphate and guanosine diphosphate mannose. (1975). The Journal of lipid research, 16(3), 235–243. Available at: [Link]

  • Elusive physiological role of prostatic acid phosphatase (PAP): generation of choline for sperm motility via auto-and paracrine cholinergic signaling. (2023). Frontiers in physiology, 14, 1297609. Available at: [Link]

  • Elusive physiological role of prostatic acid phosphatase (PAP): generation of choline for sperm motility via auto-and paracrine cholinergic signaling. (2023). bioRxiv : the preprint server for biology, 2023.09.20.558661. Available at: [Link]

  • Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnology. (2021). Electronic Theses and Dissertations. 3474. Available at: [Link]

  • ENZYMATIC SYNTHESIS OF ACETYL PHOSPHATE AND FORMYL PHOSPHATE BY CARBAMYL PHOSPHATE SYNTHETASE. (1964). The Journal of biological chemistry, 239, 1272–1276. Available at: [Link]

  • Synthesis of mono-alkyl acid phosphates with high mono-content. (1978). U.S. Patent No. 4,126,650.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Demanyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide to the analysis of Demanyl phosphate (2-(dimethylamino)ethyl dihydrogen phosphate) using High-Performance Liquid Chromatography (HPLC). This compound, an important organophosphate compound and human metabolite, presents analytical challenges due to its high polarity and lack of a significant chromophore.[1] To address these challenges, two primary HPLC methodologies are described: Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV detection and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). This document provides comprehensive, step-by-step protocols, explains the rationale behind method development choices, and offers guidance on method validation and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS 6909-62-2), also known as N,N-dimethylethanolamine phosphate, is the phosphate ester of 2-(dimethylamino)ethanol.[2] It is recognized as a human metabolite and has been investigated for its role in choline metabolism and other biochemical pathways.[1][3] Accurate and robust analytical methods are crucial for its quantification in various matrices, from pharmaceutical formulations to biological samples.

The physicochemical properties of this compound—specifically its phosphate group and tertiary amine—make it a highly polar and ionic compound at typical pH ranges. These characteristics pose a challenge for traditional reversed-phase HPLC, where such compounds often exhibit poor retention and peak shape. This guide details two effective approaches to overcome these issues.

Method Rationale:

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): This technique is ideal for ionic and ionizable compounds. An ion-pairing reagent is added to the mobile phase, forming a neutral, hydrophobic complex with the charged analyte. This complex can then be retained and separated on a standard non-polar stationary phase like C18.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar analytes. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[4]

Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RPLC-UV)

This method is a robust and widely accessible approach for the routine analysis of this compound, particularly when alternative detectors like ELSD or MS are not available. The strategy involves pairing the anionic phosphate group of this compound with a cationic ion-pairing reagent, allowing for retention on a C18 column. For UV detection, since this compound lacks a strong chromophore, indirect UV detection can be employed by adding a UV-absorbing compound to the mobile phase.[5]

Principle of IP-RPLC

The fundamental principle of this method is the formation of a neutral ion pair between the negatively charged this compound anion and a positively charged ion-pairing reagent, such as tetrabutylammonium (TBA+). This complex exhibits increased hydrophobicity and can be effectively retained and separated on a non-polar C18 stationary phase.

Experimental Protocol

2.2.1. Consumables and Equipment

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Potassium hydrogen phthalate (for indirect UV detection)[5]

    • Ultrapure water

2.2.2. Solutions Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Add 5 mM of TBAOH (or TBAHS) as the ion-pairing reagent. If using indirect UV detection, add 1 mM of potassium hydrogen phthalate.[5] Adjust the pH to 6.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A 50:50 mixture of Mobile Phase A (without the phthalate) and Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare sample solutions in the diluent to a final concentration within the linear range of the method.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 5% B to 40% B over 15 minutes
40% B held for 5 minutes
Return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 266 nm (for indirect detection with phthalate)
Rationale for Method Parameters
  • Column Choice: A standard C18 column provides a non-polar stationary phase necessary for the retention of the hydrophobic ion pair.

  • Ion-Pair Reagent: Tetrabutylammonium is a common choice that provides strong pairing with phosphate groups, leading to good retention and peak shape.[5]

  • Mobile Phase pH: A pH of 6.5 ensures that the phosphate group of this compound is fully ionized (anionic) and the tertiary amine is partially protonated, promoting consistent ion-pairing.

  • Detector: Indirect UV detection is a creative solution when the analyte itself has poor UV absorbance. The UV-active component in the mobile phase provides a high background absorbance. When the non-absorbing analyte elutes, it causes a decrease in absorbance, resulting in a negative peak that can be inverted and quantified.[5]

Method 2: HILIC with ELSD/MS Detection

For higher sensitivity and specificity, particularly for trace-level analysis in complex matrices, HILIC coupled with a universal detector like ELSD or a mass spectrometer is the preferred method. HILIC is well-suited for retaining and separating highly polar compounds like this compound without the need for ion-pairing reagents.[4]

Principle of HILIC

HILIC separates compounds based on their polarity. The stationary phase is polar (e.g., bare silica, amide, or diol), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. The analyte partitions between the organic mobile phase and a water-enriched layer immobilized on the stationary phase surface.

Experimental Protocol

3.2.1. Consumables and Equipment

  • HPLC System: A binary or quaternary HPLC system.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: HILIC column (e.g., Amide, Silica, or Z-HILIC, 2.1 x 100 mm, 1.7-3.5 µm).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC or LC-MS grade)

    • Ammonium formate

    • Formic acid

    • Ultrapure water

3.2.2. Solutions Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in 90:10 Water:Acetonitrile, with pH adjusted to 3.0 using Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, with pH adjusted to 3.0 using Formic Acid.[4]

  • Diluent: 80:20 Acetonitrile:Water. It is critical that the diluent matches the initial mobile phase conditions to ensure good peak shape.

  • Standard and Sample Solutions: Prepare as in Method 1, but using the HILIC diluent.

3.2.3. Chromatographic Conditions

ParameterCondition
Column HILIC Amide, 2.1 x 100 mm, 3.5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 95% B held for 2 minutes
95% B to 50% B over 10 minutes
50% B held for 3 minutes
Return to 95% B and equilibrate for 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
ELSD Settings Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM
MS Settings (ESI+) Monitor the transition for [M+H]⁺ (m/z 170.1 → fragment ions)
Rationale for Method Parameters
  • Column Choice: An amide-phase HILIC column offers excellent retention and selectivity for polar, acidic compounds like this compound.

  • Mobile Phase: An acetonitrile-rich mobile phase with a volatile buffer like ammonium formate is essential for HILIC and is compatible with both ELSD and MS detection.[4] The acidic pH (3.0) ensures the tertiary amine is fully protonated, providing a consistent charge state for analysis.

  • Detector: ELSD is a universal detector suitable for non-volatile analytes that lack a chromophore.[6] Mass spectrometry provides the highest level of sensitivity and selectivity, allowing for unambiguous identification and quantification based on mass-to-charge ratio.

Method Validation

To ensure the reliability and accuracy of the developed HPLC method, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). This is demonstrated by analyzing blank, placebo, and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be analyzed, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Assessed by multiple injections of the same sample and analysis on different days with different analysts. The relative standard deviation (RSD) should typically be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Workflow and Diagrams

General HPLC Workflow

The overall process from sample receipt to final data analysis follows a standardized workflow to ensure consistency and accuracy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep StdPrep Standard Preparation HPLC HPLC Injection & Separation StdPrep->HPLC SamplePrep->HPLC Detection Detection (UV, ELSD, or MS) HPLC->Detection Integration Peak Integration Detection->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report

Caption: General workflow for HPLC analysis of this compound.

IP-RPLC Mechanism

This diagram illustrates the interaction between the analyte, the ion-pairing reagent, and the stationary phase.

IP_RPLC_Mechanism cluster_mobile_phase Mobile Phase Analyte This compound (DP⁻) Phosphate Group (-) Complex {Neutral Ion Pair|[DP⁻TBA⁺]} Analyte->Complex Forms complex IonPair Tetrabutylammonium (TBA⁺) Cationic Head (+) IonPair->Complex StationaryPhase C18 Stationary Phase (Non-Polar) Complex->StationaryPhase Retained by Hydrophobic Interaction

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No/Poor Retention (IP-RPLC) Incorrect pH, insufficient ion-pair reagent concentration, column degradation.Verify mobile phase pH. Increase ion-pair reagent concentration. Use a new column.
Peak Tailing Secondary interactions, mismatched diluent, column void.Adjust mobile phase pH. Ensure diluent is weaker than the mobile phase (especially for HILIC). Reverse-flush or replace the column.
Poor Sensitivity (ELSD) Analyte is too volatile, incorrect detector settings.Ensure analyte is non-volatile. Optimize nebulizer and evaporator temperatures.
Baseline Noise/Drift Contaminated mobile phase, column bleed, detector lamp aging (UV).Filter mobile phase. Use a high-quality column. Replace UV lamp.

Conclusion

The analysis of this compound can be successfully achieved using either Ion-Pair Reversed-Phase HPLC or HILIC. The choice of method depends on the available instrumentation, required sensitivity, and the complexity of the sample matrix. IP-RPLC offers a robust and accessible method for routine analysis, while HILIC coupled with ELSD or MS provides superior performance for trace-level quantification and high-specificity applications. Proper method validation is essential to ensure the generation of accurate and reliable data in research and quality control environments.

References

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available from: [Link]

  • Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Analytical Toxicology. Available from: [Link]

  • This compound | C4H12NO4P. PubChem, National Institutes of Health. Available from: [Link]

  • Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. Available from: [Link]

  • This compound. precisionFDA. Available from: [Link]

  • HPLC Methods for analysis of Phosphate Ion. HELIX Chromatography. Available from: [Link]

  • Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method | Request PDF. ResearchGate. Available from: [Link]

  • This compound (C4H12NO4P). PubChemLite. Available from: [Link]

  • (PDF) Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. ResearchGate. Available from: [Link]

  • U.S. Pharmacopeia Methods for HPLC. Nacalai Tesque, Inc. Available from: [Link]

  • Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. PubMed. Available from: [Link]

  • Phosphoric Acid. SIELC Technologies. Available from: [Link]

  • This compound. DrugFuture. Available from: [Link]

  • Dimethyl phosphate | C2H7O4P. PubChem, National Institutes of Health. Available from: [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. Available from: [Link]

  • HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Enzymatic synthesis of mannosyl retinyl phosphate from retinyl phosphate and guanosine diphosphate mannose. PubMed. Available from: [Link]

  • Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. bioRxiv. Available from: [Link]

  • A High-Performance Liquid Chromatography Method for the Quantitation of Impurities in an NMDA Antagonist Using Evaporative Light Scattering Detection. Scilit. Available from: [Link]

  • Analytical evaluation of high energy phosphate determination by high performance liquid chromatography in myocardial tissue. PubMed. Available from: [Link]

Sources

Application Note: A Robust Mass Spectrometry-Based Workflow for the Identification and Structural Elucidation of Novel Organophosphates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document outlines a comprehensive, multi-faceted workflow for the definitive identification and structural characterization of novel organophosphate compounds using advanced mass spectrometry techniques. As "Demanyl phosphate" is not described in accessible scientific literature, this guide establishes a robust, adaptable framework using a hypothetical analogue, "Novel Organophosphate X" (NOP-X). The protocols herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of phosphate-containing small molecules. We detail a systematic approach encompassing sample preparation, high-resolution mass spectrometry (HRMS) for elemental composition determination, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and fragmentation analysis, and data interpretation. The causality behind each methodological choice is explained to empower users to adapt these protocols for their specific organophosphate of interest.

Introduction: The Analytical Challenge of Organophosphates

Organophosphate (OP) compounds represent a broad class of molecules with diverse applications, from pesticides to pharmaceuticals.[1][2] Their structural characterization is crucial for understanding their mechanism of action, metabolism, and environmental fate. However, the inherent polarity and potential lability of the phosphate group present unique challenges for mass spectrometric analysis. Common issues include poor retention in standard reversed-phase liquid chromatography (RPLC), in-source fragmentation, and complex adduct formation.

This application note provides a systematic workflow to overcome these challenges. By integrating high-resolution accurate mass (HRAM) measurements with strategic chromatographic separation and controlled fragmentation studies, a confident identification of novel OPs can be achieved.

Foundational Analysis: Elemental Composition via HRMS

The first critical step in identifying an unknown compound is to determine its elemental formula. High-resolution mass spectrometry (HRMS), using platforms like Orbitrap or Time-of-Flight (TOF) analyzers, provides the requisite mass accuracy (typically < 5 ppm) to distinguish between isobaric compounds.[3][4][5]

Protocol 2.1: Direct Infusion HRMS for Formula Determination
  • Sample Preparation: Dissolve the purified NOP-X sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a concentration of approximately 1 µg/mL.[6] Many phosphate metabolites are extracted using organic solvents like acetonitrile or methanol to precipitate proteins and extract the polar analytes.[7]

  • Instrumentation:

    • Use a calibrated HRMS instrument capable of >60,000 resolution (FWHM).

    • Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes, as organophosphates can ionize in either polarity.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Using the accurate mass of the observed molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺), employ elemental composition calculator software.[8][9]

    • Constrain the search by including Carbon (C), Hydrogen (H), Oxygen (O), and Phosphorus (P). Include other elements (N, S, halogens) if suspected.

    • Evaluate the isotopic pattern of the molecular ion cluster. The shape and relative abundance of the A+1 and A+2 peaks provide additional confidence in the proposed formula.[5]

Causality Note: Direct infusion is used to quickly obtain a high-quality mass spectrum of the analyte without chromatographic complications. High resolution is critical to reduce the number of possible elemental compositions for a given mass, moving from ambiguity to a high-confidence molecular formula.[5][8]

Chromatographic Separation: Resolving Complexity with LC-MS

While direct infusion confirms the mass, liquid chromatography is essential for separating the analyte from impurities, isomers, or a complex sample matrix.[10] The high polarity of organophosphates makes traditional RPLC challenging. Therefore, specialized chromatographic techniques are required.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal choice for highly polar and hydrophilic compounds that show little to no retention in RPLC.[11][12] Retention in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic content.[11][13]

Protocol 3.1: HILIC-MS Method for NOP-X
  • LC Column: HILIC column with an amide or bare silica stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH adjusted to 6.8.

  • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile, pH adjusted to 6.8.

  • Gradient Elution:

    • Start at 95% B, hold for 1 minute.

    • Linear gradient to 50% B over 8 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: Couple the LC to the HRMS system with ESI source parameters optimized for the flow rate and mobile phase.

Causality Note: HILIC provides robust retention for polar compounds like NOP-X.[12] The high organic content of the mobile phase is also advantageous for ESI-MS, as it promotes efficient desolvation and can lead to enhanced signal intensity.[11]

Strategy 2: Ion-Pairing Reversed-Phase Chromatography (IP-RPLC)

An alternative to HILIC is to use IP-RPLC. This technique adds an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, allowing it to be retained on a standard C18 column.[14][15]

Protocol 3.2: IP-RPLC-MS Method for NOP-X
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM N,N-Diisopropylethylamine (DIPEA) and 100 mM Hexafluoroisopropanol (HFIP) in Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • Start at 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.25 mL/min.

  • MS Detection: Couple to the HRMS system. Note that ion-pairing agents can sometimes suppress MS signal; careful source optimization is required.

Causality Note: Volatile ion-pairing agents like DIPEA and HFIP are used because they are compatible with MS detection.[16][17] This method is useful when HILIC does not provide adequate separation or when dealing with samples containing both polar and non-polar components.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Once the elemental composition is known and a chromatographic method is established, the next step is to determine the compound's structure. This is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.[18]

Collision-Induced Dissociation (CID) is the most common fragmentation technique.[19] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas, leading to bond breakage.[19] Organophosphates exhibit predictable fragmentation patterns, which are invaluable for structural elucidation.[20][21][22]

Protocol 4.1: LC-MS/MS Fragmentation Analysis
  • Method Setup: Using the optimized LC method from Section 3, set up a data-dependent acquisition (DDA) experiment on the HRMS instrument.

  • Full Scan (MS1): Acquire high-resolution full scan spectra to detect eluting precursor ions.

  • MS/MS Scan (MS2):

    • Set the instrument to trigger an MS/MS scan on the most intense ions from the MS1 scan.

    • Isolate the precursor ion of NOP-X (based on its m/z from the HRMS analysis).

    • Apply stepped collision energy (e.g., 10, 20, 40 eV) or use a normalized collision energy (e.g., 15, 25, 35 NCE) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Analyze the high-resolution fragment masses.

    • Propose structures for the fragments by calculating the mass differences from the precursor ion, which correspond to neutral losses.

    • Common fragmentation pathways for organophosphates include McLafferty rearrangements and cleavage of the P-O, O-C, and P-C bonds.[20][22] Alkyl and halogenated organophosphates often cleave substituents to form a stable [H₄PO₄]⁺ ion (m/z 98.9845).[21]

Data Presentation: Instrument Parameters
ParameterHRMS (Direct Infusion)HILIC-MS/MS
Ionization Mode ESI Positive & NegativeESI Positive
Capillary Voltage 3.5 kV3.8 kV
Source Temp. 120 °C130 °C
Desolvation Temp. 350 °C400 °C
MS1 Resolution 100,00060,000
MS2 Resolution 100,00030,000
Collision Gas NitrogenNitrogen
Collision Energy N/AStepped 10-40 eV

Visualization of Key Workflows

A clear understanding of the experimental sequence and the resulting data is paramount for success.

G cluster_prep Phase 1: Preparation & Formula cluster_lcms Phase 2: Separation & Fragmentation cluster_analysis Phase 3: Elucidation Sample Purified NOP-X Sample Dissolve Dissolve in ACN/H2O Sample->Dissolve Infusion Direct Infusion HRMS Dissolve->Infusion Formula Determine Elemental Composition (C, H, O, P...) Infusion->Formula Accurate Mass & Isotopic Pattern LC_Method Develop LC Method (HILIC or IP-RPLC) Formula->LC_Method Use m/z for method dev. LCMS_Run LC-MS/MS Analysis (Data-Dependent Acquisition) LC_Method->LCMS_Run MS1 MS1: Full Scan (Detect Precursor Ion) LCMS_Run->MS1 MS2 MS2: Isolate & Fragment (Generate Fragment Ions) MS1->MS2 Trigger on NOP-X m/z Frag_Analysis Analyze Fragment Spectrum (Accurate Mass) MS2->Frag_Analysis High-Res Fragment Data Pathway Propose Fragmentation Pathways Frag_Analysis->Pathway Neutral Losses Structure Confirm Structure Pathway->Structure

Caption: Overall workflow for NOP-X identification.

Hypothetical Fragmentation Pathway for NOP-X

To illustrate the process of structural elucidation, let's assume NOP-X has the following hypothetical structure and its protonated form has an m/z of 215.05.

G parent NOP-X Precursor Ion [M+H]⁺ m/z = 215.05 frag1 Loss of C₂H₄ (ethylene) m/z = 187.02 parent->frag1 -28.03 Da (McLafferty) frag2 Loss of C₂H₅O (ethoxy radical) m/z = 170.01 parent->frag2 -45.04 Da (Radical Loss) frag3 Stable Phosphate Core [H₄PO₄]⁺ m/z = 98.98 frag1->frag3 -88.04 Da

Sources

Application Notes and Protocols: Investigating the Effects of Demanyl Phosphate on Acetylcholine Release

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers investigating the potential modulatory effects of Demanyl phosphate on acetylcholine (ACh) release. This compound, also known as 2-(dimethylamino)ethyl dihydrogen phosphate, is a compound of interest for its potential interactions with the cholinergic system.[1] This guide presents a multi-tiered experimental approach, beginning with fundamental biochemical assays and progressing to ex vivo and in vivo models. The protocols are designed to be self-validating and are supported by explanations of the scientific rationale behind each step, ensuring both technical accuracy and practical utility for researchers in neuroscience and pharmacology.

Introduction: The Cholinergic Synapse and Rationale for Investigation

The cholinergic system is integral to a vast array of physiological functions, including learning, memory, attention, and muscle control.[2][3] Cholinergic neurons synthesize and release acetylcholine, a neurotransmitter that acts on nicotinic and muscarinic receptors to propagate signals throughout the central and peripheral nervous systems.[1] The lifecycle of acetylcholine at the synapse is tightly regulated, involving synthesis from choline and acetyl-CoA, vesicular packaging, release into the synaptic cleft upon neuronal depolarization, and rapid degradation by acetylcholinesterase (AChE).[4]

This compound's structural similarity to choline suggests several potential mechanisms of action within the cholinergic synapse. It could potentially interact with acetylcholinesterase, influence choline uptake, or directly affect the machinery of acetylcholine release. Given that organophosphates are well-known modulators of the cholinergic system, often through the inhibition of AChE, it is critical to systematically evaluate the effects of novel phosphate-containing compounds like this compound.[5][6] This application note outlines a logical progression of experiments to elucidate the specific effects of this compound on acetylcholine release.

Cholinergic Synaptic Transmission Pathway

The following diagram illustrates the key events at a cholinergic synapse, providing a framework for understanding the potential points of intervention for this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline_Uptake Choline Transporter (CHT) ChAT ChAT Choline_Uptake->ChAT Choline Choline Choline->Choline_Uptake Uptake AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_Synth ACh ChAT->ACh_Synth Synthesis VAChT VAChT ACh_Synth->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle Packaging ACh_Released ACh Synaptic_Vesicle->ACh_Released Exocytosis Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Ca_Channel->Ca_Influx Influx upon Depolarization Ca_Influx->Synaptic_Vesicle Triggers Fusion AChE AChE ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptors (nAChR/mAChR) ACh_Released->ACh_Receptor Binding Choline_Recycle Choline AChE->Choline_Recycle Products Choline_Recycle->Choline_Uptake Recycling Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response Activation Experimental_Workflow A Tier 1: In Vitro Biochemical Assay Acetylcholinesterase (AChE) Activity B Tier 2: Ex Vivo Synaptosome Model Direct Measurement of ACh Release A->B If AChE inhibition is observed, interpret Tier 2/3 results accordingly. If no inhibition, proceed to assess direct release effects. C Tier 3: In Vivo Microdialysis Real-time ACh Release in Freely Moving Animals B->C Confirm ex vivo findings in a physiologically relevant context. D Data Analysis & Interpretation C->D

Caption: A tiered approach for investigating this compound.

Tier 1: In Vitro Acetylcholinesterase (AChE) Activity Assay

Rationale: The primary mechanism of action for many organophosphates is the inhibition of AChE. [6]This initial experiment will determine if this compound shares this property. A simple and robust colorimetric assay based on the Ellman method is recommended for initial screening. [7]

Protocol: Colorimetric AChE Activity Assay

This protocol is adapted from commercially available kits and established methods. [7][8] Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel or human recombinant)

  • Acetylthiocholine (ATCh) iodide

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a working solution of ATCh in phosphate buffer.

    • Prepare a working solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in duplicate or triplicate:

      • Phosphate buffer

      • This compound solution (or vehicle control)

      • AChE solution

    • Include a positive control (a known AChE inhibitor, e.g., physostigmine) and a negative control (no inhibitor).

    • Also, prepare a blank for each sample containing all components except AChE to account for non-enzymatic hydrolysis of ATCh.

  • Incubation:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation:

    • Add the ATCh solution to all wells to start the reaction.

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from the corresponding sample rate.

    • Express the AChE activity in the presence of this compound as a percentage of the activity in the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Component Volume (µL) per well Final Concentration
0.1 M Phosphate Buffer (pH 8.0)Variable-
This compound or Vehicle10Variable
AChE Solution20As per manufacturer's recommendation
DTNB Solution500.5 mM
ATCh Solution201 mM
Total Volume Variable -

Table 1: Example reaction setup for AChE activity assay.

Tier 2: Ex Vivo Acetylcholine Release from Synaptosomes

Rationale: Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter release. [5]This ex vivo model allows for the direct investigation of this compound's effect on the ACh release process, independent of its potential effects on AChE.

Protocol: Preparation of Rat Brain Synaptosomes

This protocol is based on established methods of subcellular fractionation. [6][9][10] Materials:

  • Adult rat

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Percoll or sucrose density gradients

  • Refrigerated centrifuge

  • Glass-Teflon homogenizer

Procedure:

  • Tissue Dissection:

    • Humanely euthanize a rat according to approved institutional guidelines.

    • Rapidly dissect the brain region of interest (e.g., cortex, hippocampus, or striatum) on ice.

  • Homogenization:

    • Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Purification (Optional but Recommended):

    • Resuspend the crude synaptosomal pellet and layer it onto a discontinuous Percoll or sucrose gradient.

    • Centrifuge at high speed to separate synaptosomes from myelin and mitochondria.

    • Collect the synaptosomal fraction from the appropriate interface.

  • Washing and Resuspension:

    • Wash the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer) and resuspend to a desired protein concentration.

Protocol: Acetylcholine Release Assay from Synaptosomes

Materials:

  • Prepared synaptosomes

  • Krebs-Ringer buffer (with and without Ca²⁺)

  • Depolarizing agent (e.g., high concentration of KCl)

  • This compound

  • AChE inhibitor (e.g., physostigmine, to prevent degradation of released ACh)

  • Method for ACh quantification (e.g., HPLC-ECD or a commercial assay kit)

Procedure:

  • Pre-incubation:

    • Incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or vehicle) in Krebs-Ringer buffer containing an AChE inhibitor.

  • Stimulation of Release:

    • To measure basal release, incubate a set of samples in normal Krebs-Ringer buffer.

    • To measure depolarization-evoked release, stimulate another set of samples by adding a high-KCl Krebs-Ringer buffer.

  • Sample Collection:

    • After a short incubation period (e.g., 5-10 minutes), terminate the release by rapid centrifugation to pellet the synaptosomes.

    • Collect the supernatant, which contains the released ACh.

  • Quantification of Acetylcholine:

    • Analyze the ACh concentration in the supernatant using a sensitive method like HPLC with electrochemical detection [11][12][13]or a commercially available fluorescence-based assay kit. [14][15]5. Data Analysis:

    • Calculate the amount of ACh released under basal and stimulated conditions for each concentration of this compound.

    • Express the results as a percentage of the control (vehicle-treated) release.

Condition This compound (µM) Expected Outcome
Basal Release0, 1, 10, 100Measure of spontaneous, non-evoked ACh release.
K⁺-Evoked Release0, 1, 10, 100Measure of depolarization-dependent ACh release.

Table 2: Experimental design for synaptosome ACh release assay.

Tier 3: In Vivo Microdialysis in Freely Moving Rats

Rationale: In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, behaving animals. [16][17]This technique provides the most physiologically relevant assessment of this compound's effect on the cholinergic system.

Protocol: In Vivo Microdialysis for Acetylcholine

This protocol is a general guideline based on established procedures. [18][19] Materials:

  • Adult rat

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • AChE inhibitor (e.g., neostigmine)

  • Anesthetic

  • HPLC-ECD system for ACh analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow the system to equilibrate and collect baseline dialysate samples.

  • Administration of this compound:

    • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection:

    • Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for a set period after drug administration.

  • ACh Quantification:

    • Analyze the concentration of ACh in the dialysate samples immediately using HPLC-ECD. [2][20]6. Data Analysis:

    • Express the ACh levels in each post-treatment sample as a percentage of the average baseline concentration.

    • Compare the time course of ACh changes between the this compound-treated group and a vehicle-treated control group.

Conclusion and Interpretation

The data gathered from this three-tiered approach will provide a comprehensive profile of this compound's interaction with the cholinergic system.

  • Tier 1 results will establish whether this compound is an AChE inhibitor.

  • Tier 2 results will reveal any direct effects on the presynaptic release machinery.

  • Tier 3 results will validate these findings in a living organism, providing crucial information on the net effect of this compound on cholinergic neurotransmission in a specific brain circuit.

By following these detailed protocols, researchers can systematically and rigorously evaluate the pharmacological effects of this compound, contributing to a deeper understanding of its potential as a modulator of the cholinergic system.

References

  • Yao Xue Xue Bao. (1997). [Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector]. Yao Xue Xue Bao, 32(12), 920-3. [Link]

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423-450. [Link]

  • Kaneda, M., et al. (1989). Simple determination of acetylcholine and choline within 4 min by HPLC-ECD and immobilized enzyme column in mice brain areas. Journal of Pharmacological Methods, 21(4), 255-62. [Link]

  • Evans, G. J. O. (2015). Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. Cold Spring Harbor Protocols, 2015(5), 462-6. [Link]

  • Patel, A. B. (2017). Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes. Bio-protocol, 7(24), e2651. [Link]

  • protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. [Link]

  • Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

  • Fink, K. B. (2004). HPLC/EC Detection and Quantification of Acetylcholine in Dialysates. In Methods in Molecular Medicine (Vol. 97, pp. 249-258). Humana Press. [Link]

  • Amenta, F., et al. (2008). Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction. Current Medicinal Chemistry, 15(5), 488-98. [Link]

  • ResearchGate. (2009). A simple and rapid HPLC-ECD method for assay of monoamine-related substrates (MA), choline (Ch), acetylcholine (ACh) and GABA in the same crude sample of mouse discrete brain areas. [Link]

  • Antec Scientific. (n.d.). Choline and Acetylcholine. [Link]

  • ResearchGate. (2018). Schematic summary of the types of cholinergic pathway. [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. [Link]

  • Shinozaki, S., et al. (1999). Reinforcement Enhances Hippocampal Acetylcholine Release in Rats: An in Vivo Microdialysis Study. Neurochemical Research, 24(10), 1281-1287. [Link]

  • ResearchGate. (2019). Schematic representation of cholinergic (red) and adrenergic (green) neurons in the peripheral nervous system. [Link]

  • Kawamura, M., et al. (1996). In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats. British Journal of Anaesthesia, 76(3), 416-21. [Link]

  • Day, J., et al. (1991). Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study. Brain Research, 568(1-2), 253-9. [Link]

  • Aubert, I., et al. (1991). In Vivo Acetylcholine Release as Measured by Microdialysis Is Unaltered in the Hippocampus of Cognitively Impaired Aged Rats With Degenerative Changes in the Basal Forebrain. Brain Research, 556(1), 44-52. [Link]

  • StudySmarter. (2024). Cholinergic Pathways: Function & Significance. [Link]

  • Vizi, E. S., et al. (1982). Release of acetylcholine from rat brain synaptosomes by various agents in the absence of external calcium ions. Neuroscience, 7(10), 2537-45. [Link]

  • Santillo, M. F., et al. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Toxicology in Vitro, 29(7), 1732-9. [Link]

  • Haga, T. (1971). Synthesis and release of ( 14 C)acetylcholine in synaptosomes. Journal of Neurochemistry, 18(6), 781-98. [Link]

  • Vizi, E. S., et al. (1982). Release of acetylcholine from rat brain synaptosomes by various agents in the absence of external calcium ions. Neuroscience, 7(10), 2537-2545. [Link]

  • Michaelson, D. M., & Sokolovsky, M. (1985). Biochemical evidence that acetylcholine release from cholinergic nerve terminals is mostly vesicular. FEBS Letters, 188(2), 312-6. [Link]

  • bioRxiv. (2020). Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Acetylcholine Assay Kit (EACL-100). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Quantification of N,N-Dimethylethanolamine Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N-dimethylethanolamine phosphate (DMEA-P) quantification assays. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of measuring this polar metabolite. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and validate your experimental results.

I. Foundational Knowledge: Understanding the Analyte

N,N-dimethylethanolamine phosphate (DMEA-P), also known as phosphoryldimethylethanolamine or Demanyl phosphate, is a polar organic molecule containing both a tertiary amine and a phosphate ester functional group.[1][2] Its zwitterionic nature at physiological pH presents unique challenges for extraction, chromatographic separation, and detection. Understanding these properties is the first step in troubleshooting any assay.

II. LC-MS/MS Based Quantification: The Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of DMEA-P in complex biological matrices. Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective separation strategy.

Frequently Asked Questions (LC-MS/MS)

Q1: Why is my DMEA-P peak shape poor (tailing or fronting) when using a HILIC column?

A1: Poor peak shape in HILIC is often related to secondary electrostatic interactions between the analyte and the stationary phase, or issues with the sample solvent.

  • Scientific Rationale: HILIC stationary phases are polar and retain analytes through a partitioning mechanism into a water-enriched layer on the surface.[3] However, DMEA-P possesses a positively charged amine and a negatively charged phosphate group, making it susceptible to unwanted ionic interactions with residual silanols or charged functional groups on the stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Buffer: Ensure you are using a buffer (e.g., ammonium formate or ammonium acetate) at a sufficient concentration (typically 10-20 mM). The buffer ions compete for active sites on the column, masking secondary interactions.

    • Adjust Mobile Phase pH: The pH can alter the charge state of both your analyte and the column surface. Methodically adjust the pH (e.g., from 6.8 to 9.0 for zwitterionic HILIC phases) to find the optimal point for peak symmetry.

    • Incorporate a Trace Phosphate Additive: For zwitterionic columns like ZIC-pHILIC, the addition of micromolar concentrations of phosphate to the mobile phase or sample can dramatically improve peak shape for phosphorylated analytes by masking strong electrostatic interactions.[4]

    • Check Sample Solvent Composition: The injection solvent should be as close as possible to the initial mobile phase conditions, meaning high in organic content (e.g., >80% acetonitrile). Injecting a sample dissolved in a highly aqueous solvent will disrupt the HILIC partitioning mechanism and cause severe peak distortion.[5]

Q2: I'm experiencing low signal intensity or significant ion suppression for DMEA-P. What are the likely causes?

A2: Low signal and ion suppression are classic matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.[6]

  • Scientific Rationale: In electrospray ionization (ESI), analytes compete for charge and access to the droplet surface to become gas-phase ions. Abundant, easily ionizable matrix components (salts, lipids, other metabolites) can outcompete the analyte, suppressing its signal.

  • Troubleshooting Workflow:

start Low Signal / Ion Suppression Detected q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 yes_sil Yes q1->yes_sil Yes no_sil No q1->no_sil No check_is Check IS Signal. Is it also suppressed? yes_sil->check_is implement_sil Strongly Recommended: Implement a SIL-IS (e.g., DMEA-P-d4). This is the most effective way to compensate for matrix effects. no_sil->implement_sil yes_is_suppressed Yes check_is->yes_is_suppressed Yes no_is_suppressed No check_is->no_is_suppressed No improve_cleanup Matrix Effect Confirmed. Improve Sample Preparation: - Optimize SPE/LLE - Use phospholipid removal plates - Dilute sample if sensitivity allows yes_is_suppressed->improve_cleanup check_source Problem is likely analyte-specific or related to MS source conditions. - Optimize source parameters (voltages, gas flows, temp) - Check for analyte degradation no_is_suppressed->check_source

Caption: Troubleshooting workflow for low MS signal.

Q3: My retention time is unstable and shifting between injections. Why?

A3: HILIC retention is highly sensitive to the water content of the mobile phase and column equilibration.

  • Scientific Rationale: The water layer on the stationary phase is critical for the retention mechanism. Any small variation in the mobile phase water content, either from inaccurate mixing, evaporation, or insufficient equilibration time, will cause significant retention time shifts.[7]

  • Troubleshooting Steps:

    • Ensure Adequate Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. A minimum of 10-15 column volumes is recommended at the start of a run and between gradient steps.

    • Use Fresh Mobile Phase: Prepare mobile phases fresh daily. Acetonitrile evaporation can occur, increasing the water percentage and decreasing retention.

    • Pre-saturate the Mobile Phase: To minimize solvent composition changes, some labs bubble the organic mobile phase (B) through a small amount of the aqueous mobile phase (A) to pre-saturate it with water.

    • Check for System Leaks: Even a minor leak can alter the precise mobile phase composition delivered by the pump, leading to retention drift.

Protocol: Sample Preparation for DMEA-P from Plasma/Serum

This protocol uses protein precipitation followed by phospholipid removal, a robust method for reducing matrix effects.

  • Thaw Samples: Thaw plasma/serum samples on ice.

  • Prepare Precipitation Solvent: In a glass vial, prepare a solution of 1% formic acid in acetonitrile containing your stable isotope-labeled internal standard (e.g., DMEA-P-d4) at a known concentration. Chill this solvent at -20°C for at least 30 minutes.

  • Precipitate Proteins: In a 1.5 mL microcentrifuge tube, add 300 µL of the cold precipitation solvent to 100 µL of your plasma/serum sample.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate (e.g., a plate with a sorbent designed to bind lipids).

  • Elute: Collect the flow-through by centrifuging the plate or applying a vacuum according to the manufacturer's instructions.

  • Evaporate & Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of 90% acetonitrile / 10% water with 10 mM ammonium formate. This ensures the sample is in a solvent compatible with the HILIC mobile phase.

  • Analyze: Transfer to an autosampler vial and inject onto the LC-MS/MS system.

III. GC-MS Based Quantification

Direct analysis of DMEA-P by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and high polarity. The analysis requires hydrolysis of the phosphate group followed by derivatization of the resulting DMEA.

Frequently Asked Questions (GC-MS)

Q1: Why can't I see a peak for DMEA even after derivatization?

A1: This issue typically points to incomplete hydrolysis, derivatization failure, or loss of the volatile analyte during sample workup.

  • Scientific Rationale: DMEA is a small, polar alcohol that exhibits poor chromatographic behavior on its own.[8] Derivatization, typically silylation or acylation, is required to increase its volatility and improve peak shape.[9][10] Before this can happen, the phosphate ester bond must be cleaved.

  • Troubleshooting Steps:

    • Verify Hydrolysis: The conversion of DMEA-P to DMEA is the critical first step. Use an enzyme like Alkaline Phosphatase. Ensure the enzyme is active and that the buffer conditions (pH, co-factors like Mg2+) are optimal. Run a positive control (a known organic phosphate) to confirm enzyme activity.

    • Optimize Derivatization:

      • Silylation (e.g., with BSTFA): This reaction is highly sensitive to moisture. Ensure all glassware is dry and use an anhydrous solvent. Water will consume the reagent and prevent derivatization of DMEA.[9]

      • Acylation (e.g., with TFAA): This reaction is generally more robust but ensure sufficient reagent and appropriate reaction time/temperature (e.g., 60°C for 30 min).[11]

    • Prevent Analyte Loss: DMEA is relatively volatile. During solvent evaporation steps, avoid excessive heat or high vacuum. The addition of a small amount of acid (e.g., HCl) to the sample can protonate the amine group, converting it to a non-volatile salt and preventing evaporative loss.[12]

Q2: My chromatogram has many interfering peaks from the matrix. How can I clean it up?

A2: Complex biological matrices require a more rigorous cleanup before derivatization.

  • Scientific Rationale: Co-extracted matrix components can react with the derivatizing agent, creating numerous side-products and consuming the reagent. This both lowers the yield of the desired DMEA derivative and complicates the chromatogram.

  • Troubleshooting Steps:

    • Implement Solid-Phase Extraction (SPE): After the hydrolysis step, use a mixed-mode or cation-exchange SPE cartridge to clean up the sample. DMEA, being basic, will retain on a cation-exchange sorbent. It can be washed with methanol to remove neutral and acidic interferences and then eluted with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

    • Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the sample pH to >10 to deprotonate the DMEA amine. Extract with an organic solvent like methyl tert-butyl ether (MTBE). This will transfer the neutral DMEA into the organic phase, leaving polar interferences in the aqueous phase.

IV. Enzymatic / Colorimetric Assays

An alternative to chromatography is a two-step enzymatic assay. This approach can be higher-throughput but may be less specific.

Method Overview:

  • Hydrolysis: An excess of a non-specific phosphatase (e.g., Alkaline Phosphatase) is used to hydrolyze DMEA-P, releasing DMEA and inorganic phosphate (Pi).[11]

  • Quantification: The concentration of the released inorganic phosphate is measured.

Frequently Asked Questions (Enzymatic Assays)

Q1: My measured phosphate concentration is much higher than expected. What's wrong?

A1: The most common issue is the presence of free inorganic phosphate in the original sample or reagents.

  • Scientific Rationale: The assay measures the product of the hydrolysis reaction (Pi). Therefore, any Pi already present in the sample will contribute to the final signal, leading to an overestimation of the DMEA-P concentration.

  • Troubleshooting Workflow:

start High Background Signal in Enzymatic Assay run_control Run a 'No Enzyme' Control: Prepare a sample replicate but replace the phosphatase enzyme with buffer. start->run_control q1 Is the signal in the 'No Enzyme' control high? run_control->q1 yes_high Yes q1->yes_high Yes no_high No q1->no_high No source_is_sample Source of interference is free Pi in the original sample. Solution: Measure Pi in the 'No Enzyme' control and subtract this value from the samples containing the enzyme. yes_high->source_is_sample source_is_reagent The enzyme or buffer is contaminated with Pi. Solution: Test individual reagents. Source a higher purity enzyme or prepare fresh, phosphate-free buffers. no_high->source_is_reagent

Caption: Workflow for troubleshooting high background in phosphate assays.

Q2: My results are not reproducible. What causes this variability?

A2: Variability often stems from incomplete hydrolysis or instability of the colorimetric reaction.

  • Scientific Rationale: The hydrolysis must go to completion for accurate quantification. Factors like enzyme concentration, incubation time, temperature, and the presence of phosphatase inhibitors in the sample can affect the reaction rate. The subsequent colorimetric reaction (e.g., Molybdate Blue) is also sensitive to timing and reducing agent stability.[13]

  • Troubleshooting Steps:

    • Validate Hydrolysis Conditions: Create a time-course experiment. Measure the Pi released at several time points (e.g., 15, 30, 60, 90 minutes) to ensure the reaction has reached a plateau, indicating completion.

    • Check for Inhibitors: Some biological matrices contain endogenous phosphatase inhibitors. A simple test is to spike a known amount of DMEA-P standard into a sample matrix and a clean buffer. If the recovery from the matrix is significantly lower, inhibitors may be present. Diluting the sample can sometimes mitigate this effect.

    • Standardize Colorimetric Reaction: Ensure the time between adding the final colorimetric reagent and reading the absorbance is identical for all samples and standards. Prepare the reducing agent (e.g., ascorbic acid) fresh as it can degrade over time.

Data Summary: Common Quantification Methods
Method Principle Pros Cons Key Troubleshooting Area
HILIC-LC-MS/MS Direct quantification of the intact molecule after chromatographic separation.High specificity, high sensitivity, structural confirmation.Requires expensive equipment, susceptible to matrix effects.Peak shape, ion suppression, retention time stability.
GC-MS Hydrolysis to DMEA, derivatization, and quantification of the derivative.High chromatographic efficiency, robust.Indirect, multi-step sample prep, potential for analyte loss.Hydrolysis efficiency, derivatization yield, moisture control.
Enzymatic Assay Enzymatic hydrolysis to release inorganic phosphate, which is then quantified colorimetrically.High throughput, lower instrument cost.Indirect, less specific, susceptible to interference from free phosphate.Incomplete hydrolysis, background phosphate contamination.

V. Stability and Storage

Q: How stable is DMEA-P in biological samples? How should I store my samples?

A: DMEA-P can be susceptible to both enzymatic and chemical degradation. Proper storage is critical.

  • Scientific Rationale: Biological matrices like plasma, serum, and tissue homogenates contain active phosphatases that can hydrolyze the phosphate ester bond, converting DMEA-P back to DMEA. This will lead to an underestimation of the true DMEA-P concentration.

  • Recommendations:

    • Immediate Processing: Process samples as quickly as possible after collection. Keep them on ice at all times.

    • Flash Freezing: For long-term storage, flash freeze samples in liquid nitrogen.

    • Store at -80°C: Store all samples at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can damage cell structures and release degradative enzymes.

    • Use of Inhibitors: If immediate processing or freezing is not possible, consider adding a broad-spectrum phosphatase inhibitor cocktail to the sample immediately upon collection.

References

  • de Groot, H., & Noll, T. (n.d.). Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions. PMC.[Link]

  • He, Z., & Honeycutt, C. W. (2005). Enzymatic Characterization of Organic Phosphorus in Animal Manure. PubMed.[Link]

  • Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies.[Link]

  • Cole-Parmer. (n.d.). Spex S-2807-PK N,N-Dimethylethanolamine, 1000 µg/mL in Methanol-P&T. Cole-Parmer.[Link]

  • Guilbault, G. G., & Sadar, M. H. (1971). Enzymatic Determination of Organic Phosphorus Insecticides. Analytical Chemistry.[Link]

  • Chubukov, V., et al. (2018). Trace phosphate improves ZIC-pHILIC peak shape, sensitivity, and coverage for untargeted metabolomics. PMC.[Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.[Link]

  • Churchwell, M. I., et al. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed.[Link]

  • ZefSci. (2025). 14 LCMS Troubleshooting Best Practices for Laboratories. ZefSci.[Link]

  • Agilent Technologies. (2024). LC/MS Troubleshooting Guide. ResearchGate.[Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.[Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.[Link]

  • Churchwell, M. I., et al. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. ResearchGate.[Link]

  • Liu, X., et al. (2013). An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines. NIH.[Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.[Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group.[Link]

  • Amador, A. G., & Price, N. C. (1983). Enzymatic Method for Determination of Inorganic Phosphate in Serum and Urine with a Centrifugal Analyzer. ResearchGate.[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]

  • Galdino, G., et al. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. PubMed Central.[Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods - Toxicological Profile for Phosphate Ester Flame Retardants. ATSDR.[Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE (DMAE OR DMEA). Ataman Kimya.[Link]

  • Roy, A., et al. (2018). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. ResearchGate.[Link]

  • Ye, J., et al. (2012). Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo. PubMed Central.[Link]

  • European Bioinformatics Institute. (n.d.). N,N-dimethylethanolamine phosphate(1-). EMBL-EBI.[Link]

  • MDPI. (n.d.). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. MDPI.[Link]

Sources

Demanyl phosphate stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Integrity in Aqueous Solutions

Welcome to the technical support guide for Glyceraldehyde 3-Phosphate (G3P). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for working with this crucial metabolite. G3P is a pivotal intermediate in glycolysis and other metabolic pathways, but its phosphate ester and aldehyde functionalities make it susceptible to degradation in aqueous environments.[1] This guide offers a deep dive into the causality behind G3P's stability challenges and provides validated protocols to ensure the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and handling of G3P in aqueous solutions.

Q1: What is Glyceraldehyde 3-Phosphate and why is its stability a concern?

Glyceraldehyde 3-phosphate (G3P) is a three-carbon phosphorylated sugar, with the chemical formula H(O)CCH(OH)CH₂OPO₃²⁻.[1] It serves as a central intermediate in several essential metabolic pathways, including glycolysis, gluconeogenesis, and the Calvin cycle.[1][2] Its stability is a primary concern for researchers because it contains two reactive functional groups: an aldehyde and a phosphate ester. The phosphate ester bond is susceptible to hydrolysis, which cleaves the phosphate group, while the aldehyde group can undergo oxidation or other reactions. This degradation can lead to a loss of active compound, the formation of impurities, and ultimately, inconsistent and unreliable experimental results.

Q2: What is the primary degradation pathway for G3P in a standard aqueous buffer?

The principal non-enzymatic degradation pathway for G3P in aqueous solution is the hydrolysis of its phosphate ester bond. This reaction is highly dependent on the pH of the solution. Under alkaline conditions, the hydrolysis is accelerated due to the increased concentration of hydroxide ions (OH⁻), which act as a nucleophile and attack the phosphorus atom. Acidic conditions can also promote hydrolysis, though the mechanism differs. This process yields glyceraldehyde and inorganic phosphate, compromising the integrity of your G3P stock.

Q3: What are the optimal storage conditions for G3P aqueous solutions?

To maximize shelf-life, G3P solutions should be prepared in a slightly acidic buffer (pH ~6.0-6.5), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or, ideally, -80°C.[3] Commercial suppliers often ship the product on dry ice and recommend a storage temperature of -20°C.[3] For short-term use (within a day), solutions should be kept on ice. Avoid storing G3P solutions at room temperature or even at 4°C for extended periods, especially if the pH is neutral or alkaline.

Q4: How long can I expect my G3P stock solution to be stable?

The stability of a G3P stock solution is highly dependent on the storage conditions (pH, temperature, concentration). While some commercial suppliers do not provide a specific shelf life after reconstitution, a well-prepared solution (buffered at pH ~6.5, aliquoted, and stored at -80°C) can be expected to be stable for several weeks to a few months. However, for quantitative applications, it is best practice to either use freshly prepared solutions or to periodically verify the concentration of older stocks using an analytical method like HPLC or a validated enzymatic assay.[4][5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My enzymatic assay using G3P is giving low or inconsistent activity. What could be the cause?

  • dot

    G3P_Troubleshooting_Activity Start Low / Inconsistent Enzyme Activity Check1 Is the G3P solution freshly prepared or properly stored? Start->Check1 Check2 Verify G3P concentration via HPLC or enzymatic assay. Check1->Check2 No Check3 Was the buffer pH neutral or alkaline (>7.0)? Check1->Check3 Yes Sol1 Root Cause: G3P Degradation (Hydrolysis) Check2->Sol1 Check4 Are there interfering substances in the sample? Check3->Check4 No Check3->Sol1 Yes Sol2 Root Cause: Interference or Enzyme Inhibition Check4->Sol2 Yes Action2 Action: Run appropriate controls. Consider sample cleanup (e.g., spin column). Check4->Action2 No, check other assay components Action1 Action: Prepare fresh G3P in slightly acidic buffer. Store at -80°C. Sol1->Action1 Sol2->Action2

    Caption: Troubleshooting workflow for low enzyme activity.

Plausible Cause & Explanation: The most likely culprit is the degradation of your G3P substrate. The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), for instance, is highly specific for G3P.[2][6] If the G3P has hydrolyzed into glyceraldehyde and inorganic phosphate, the enzyme will have less substrate to act upon, leading to an apparent decrease in activity. This degradation is significantly accelerated in neutral or alkaline buffers commonly used for enzymatic assays (e.g., pH 7.4-8.5).[4]

Recommended Solution:

  • Prepare Fresh Substrate: Always prepare your G3P solution fresh on the day of the experiment. If using a frozen stock, ensure it was prepared in a slightly acidic buffer (e.g., pH 6.5) and has not undergone multiple freeze-thaw cycles.

  • pH Management: When adding G3P to your final reaction mixture, be mindful of the final pH. While the enzyme may require a higher pH for optimal activity, the G3P stock itself should be maintained under more stable, acidic conditions until the moment of use.

  • Validate Substrate Concentration: If problems persist, validate the concentration of your G3P stock using a quantitative method. See the protocol for HPLC analysis below.

Q2: I'm analyzing G3P using HPLC and I see an unexpected peak that grows over time, while my main G3P peak decreases. What is this new peak?

Plausible Cause & Explanation: You are likely observing the formation of a degradation product. Given that hydrolysis is the primary degradation route, the new peak could correspond to glyceraldehyde. Another possibility, especially if the sample is not protected from oxidants, is the oxidation of the aldehyde group to a carboxylic acid, forming 3-phosphoglyceric acid (3-PGA).

Recommended Solution:

  • Forced Degradation Study: To confirm the identity of the degradant peak, perform a forced degradation study (see protocol below). Briefly expose your G3P solution to acidic, basic, and oxidative conditions. By observing which condition most rapidly produces the unknown peak, you can infer its identity. For example, if the peak grows fastest under basic conditions, it is almost certainly a product of hydrolysis.

  • Use a Reference Standard: If available, inject a reference standard of the suspected degradant (e.g., glyceraldehyde or 3-PGA) to see if the retention times match.

  • Optimize Mobile Phase: Ensure your HPLC method is capable of resolving G3P from its potential degradants. A buffered mobile phase is crucial for reproducible chromatography of phosphorylated compounds.

Part 3: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for preparing, handling, and analyzing G3P.

Protocol 1: Preparation of Stable G3P Aqueous Stock Solutions

This protocol describes how to prepare a G3P stock solution with enhanced stability for use in various downstream applications.

Materials:

  • DL-Glyceraldehyde 3-phosphate (e.g., from a commercial supplier)[3]

  • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer components

  • Calibrated pH meter

  • Sterile, nuclease-free microcentrifuge tubes

  • -80°C freezer

Procedure:

  • Prepare Buffer: Prepare a 100 mM MES buffer solution and adjust the pH to 6.5 with a concentrated NaOH or HCl solution. Filter sterilize using a 0.22 µm filter.

  • Weigh G3P: On a calibrated analytical balance, accurately weigh the required amount of G3P powder to make a 100 mM stock solution. Note: Perform this step quickly as some salt forms of G3P can be hygroscopic.

  • Dissolution: Dissolve the G3P powder in the pH 6.5 MES buffer to the final desired concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing. Perform this step on ice to minimize degradation.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. The volume should be appropriate for a typical experiment to avoid wasting material and prevent the need for thawing and re-freezing the entire stock.

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and then transfer them to a -80°C freezer for long-term storage.

  • Quality Control: For the very first batch, it is advisable to measure the initial concentration using an appropriate analytical method (see Protocol 2) to establish a baseline (T=0) value.

Protocol 2: HPLC Method for Monitoring G3P Stability

This protocol provides a robust reversed-phase HPLC method for quantifying G3P and separating it from its primary hydrolytic degradant.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 50 mM potassium phosphate buffer. Adjust to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol, HPLC grade.

  • Sample Diluent: Mobile Phase A.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 195 nm (for low-UV detection of the aldehyde)
Column Temperature 25°C
Gradient Isocratic, 100% Mobile Phase A

System Suitability:

  • Tailing Factor: The G3P peak should have a tailing factor between 0.9 and 1.5.

  • Theoretical Plates: The column should exhibit >2000 theoretical plates for the G3P peak.

  • Reproducibility: Five replicate injections of the same standard should have a relative standard deviation (RSD) of <2.0% for peak area.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard curve of G3P in the sample diluent (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).

  • Dilute your experimental samples to fall within the range of the standard curve using the sample diluent.

  • Inject standards and samples.

  • Integrate the peak area for G3P and calculate the concentration based on the linear regression of the standard curve. Degradation is observed as a decrease in the G3P peak area and the potential appearance of new peaks at different retention times.

Protocol 3: Forced Degradation Study Workflow

This study is essential for identifying potential degradation products and understanding the stability limits of G3P.

  • dot

    Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare G3P Solution (e.g., 10 mg/mL in Water) Stress_Acid Acidic Stress Add 0.1 M HCl Incubate at 60°C Start->Stress_Acid Stress_Base Basic Stress Add 0.1 M NaOH Incubate at RT Start->Stress_Base Stress_Ox Oxidative Stress Add 3% H₂O₂ Incubate at RT Start->Stress_Ox Control Control No Stress Agent Incubate at RT Start->Control Timepoints Sample at Timepoints (e.g., 0, 2, 4, 8, 24 hr) Stress_Acid->Timepoints Stress_Base->Timepoints Stress_Ox->Timepoints Control->Timepoints Analysis Analyze All Samples by HPLC-UV (Protocol 2) Timepoints->Analysis Report Report & Compare: - % G3P Remaining - Degradant Profile - Identify Hydrolysis vs.  Oxidation Peaks Analysis->Report

    Caption: Workflow for a G3P forced degradation study.

Procedure:

  • Prepare Samples: Prepare four separate vials of your G3P solution at a known concentration (e.g., 1 mg/mL) in high-purity water.

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Control: Add an equivalent volume of water.

  • Incubation: Incubate the vials under controlled conditions. Basic hydrolysis is often rapid at room temperature, while acid hydrolysis may require gentle heating (e.g., 60°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial. Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the reaction. Dilute all samples into the HPLC mobile phase.

  • Analysis: Analyze all time-point samples using the HPLC method described in Protocol 2.

  • Interpretation: Compare the chromatograms. A significant and rapid loss of the main G3P peak with the concomitant appearance of a new peak in the basic stress condition strongly indicates that the new peak is the hydrolysis product. Similarly, new peaks unique to the oxidative condition are likely oxidation products. This information is invaluable for troubleshooting out-of-specification results in future experiments.

References
  • Polgar, L. (1964). THE MECHANISM OF THE HYDROLYTIC ACTION OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE. Acta Physiologica Academiae Scientiarum Hungaricae, 25, 303-5. [Link]

  • Taylor & Francis. (n.d.). Glyceraldehyde 3 phosphate dehydrogenase – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Glyceraldehyde 3-phosphate. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Glyceraldehyde 3-phosphate dehydrogenase. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • ChemEurope.com. (n.d.). Glyceraldehyde 3-phosphate dehydrogenase. Retrieved from [Link]

  • AliveTek, Inc. (2015). Glyceraldehyde-3-Phosphate Dehydrogenase. Retrieved from [Link]

  • AliveTek, Inc. (2015). Glyceraldehyde-3-Phosphate Dehydrogenase Reaction. Retrieved from [Link]

  • Biology LibreTexts. (2019). Glycolysis. Retrieved from [Link]

  • International Journal of Nanomedicine. (2026). A Comprehensive Review of Vitamin C for Cancer Therapy. Dove Press. Retrieved from [Link]

  • Olsen, K. W. (1983). Structural basis for the thermal stability of glyceraldehyde-3-phosphate dehydrogenases. International Journal of Peptide and Protein Research, 22(4), 469-75. [Link]

  • Wrba, A., et al. (1990). Adjustment of conformational flexibility of glyceraldehyde-3-phosphate dehydrogenase as a means of thermal adaptation and allosteric regulation. ResearchGate. Retrieved from [Link]

  • Rakus, D., & Dygut, J. (2001). Temperature studies of glyceraldehyde-3-phosphate dehydrogenase binding to liposomes using fluorescence technique. PubMed. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Glycerol-3-phosphate Dehydrogenase Assay (GPDH). Retrieved from [Link]

  • Viola, M. G., et al. (2021). Thermal stability and structure of glyceraldehyde-3-phosphate dehydrogenase from the coral Acropora millepora. PubMed Central. Retrieved from [Link]

  • Tomschy, A., et al. (1994). Stability and reconstitution of D-glyceraldehyde-3-phosphate dehydrogenase from the hyperthermophilic eubacterium Thermotoga maritima. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Interference in Phosphate Detection Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphate detection. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate phosphate quantification. In the following sections, we will explore common sources of interference in phosphate assays, explain the underlying mechanisms, and provide robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions - First-Line Troubleshooting

This section addresses the most common initial problems encountered during phosphate assays.

Q1: Why is my blank (zero phosphate) reading abnormally high?

A high blank reading is one of the most frequent issues and typically points to phosphate contamination in your reagents or a reagent-derived interference.

  • Causality & Investigation:

    • Reagent Contamination: The most common culprit is the water used to prepare buffers and reagents. Even high-purity water systems can sometimes leach silica or have microbial growth that releases phosphate. Buffers themselves, especially if old or prepared from lower-grade materials, can be a source.

    • Detergent Interference: Many laboratory detergents contain high levels of phosphates.[1][2] Inadequate rinsing of glassware can leave residues that leach into your assay, causing a significant background signal.

    • Reagent Instability: In assays like the Malachite Green assay, the acidic molybdate reagent can slowly hydrolyze over time, leading to self-reduction and color development even without phosphate.

  • Troubleshooting Steps:

    • Water Quality Check: Prepare a "mock" blank using a fresh, trusted source of ultra-pure water (e.g., from a colleague's lab or a new bottle). If this lowers the blank, your primary water source is contaminated.

    • Reagent Remake: Prepare all buffers and reagents fresh using high-purity (phosphate-free) components.

    • Glassware Check: Use dedicated, acid-washed, or new disposable plasticware for your assay to eliminate detergent contamination.

Q2: My standard curve is not linear or has a poor R² value. What's wrong?

An unreliable standard curve prevents accurate quantification. This often stems from pipetting errors, reagent instability, or exceeding the linear range of the assay.

  • Causality & Investigation:

    • Pipetting Inaccuracy: Small volumes used for standards are prone to error. Inaccurate serial dilutions are a primary cause of non-linearity.

    • Reagent Degradation: The detection reagent, particularly in colorimetric assays, may be degrading during the time it takes to set up the plate, causing lower-than-expected readings in the last wells pipetted.

    • Saturation: At high phosphate concentrations, the reaction can become saturated, causing the curve to plateau.[3] Using standards that are too concentrated for your instrument's detection limit will lead to this issue.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Always prepare your phosphate standards fresh from a high-quality, certified stock solution.

    • Verify Pipettes: Ensure all pipettes are calibrated, and use reverse pipetting for viscous solutions.

    • Adjust Standard Range: If the curve flattens at the top, reduce the concentration of your highest standards.[3] If the low end is noisy, increase the concentration of your lowest standards or use a more sensitive assay format.

    • Plate Layout: Pipette standards and samples from low to high concentration to minimize carryover effects.

Section 2: Diagnosing and Mitigating Sample-Derived Interference

The complexity of biological and chemical samples is a major source of assay interference. This section provides a systematic approach to identifying and solving these issues.

Q3: I suspect my biological sample (lysate, serum) is interfering. How can I confirm this?

The most robust method for diagnosing matrix interference is a Spike-and-Recovery experiment.

  • Principle & Causality: This experiment determines if components in your sample matrix enhance or suppress the signal.[4][5][6] A known amount of phosphate ("spike") is added to your sample and to a clean buffer (control). The percentage of the spike that you can measure ("recovery") reveals the extent of interference.[4][5] Recoveries significantly outside of an 80-120% range indicate a problem.[6]

  • Workflow Diagram: Spike-and-Recovery Logic

    cluster_prep Sample Preparation cluster_assay Phosphate Assay cluster_calc Calculation A Unspiked Sample M1 Measure [Pi] in A (Endogenous Pi) A->M1 B Spiked Sample (Sample + Known [Pi]) M2 Measure [Pi] in B (Observed Pi) B->M2 C Spiked Control (Buffer + Known [Pi]) M3 Measure [Pi] in C (Expected Spike Value) C->M3 Calc Recovery (%) = ((Observed - Endogenous) / Expected) * 100 M1->Calc M2->Calc M3->Calc

    Caption: Workflow for a spike-and-recovery experiment.

Q4: My samples contain high protein concentrations (e.g., serum, cell lysates). How does this interfere and how can I fix it?

High protein levels, particularly immunoglobulins like IgG and IgM, can cause significant interference in molybdate-based assays.[7][8]

  • Mechanism of Interference:

    • Precipitation: The acidic conditions of many phosphate assays can denature proteins. Paraproteins, in particular, can form a precipitate with the acidic molybdate reagent, causing turbidity that scatters light and leads to a falsely high absorbance reading.[8][9]

    • Chemical Interference: Some proteins can bind to the phosphomolybdate complex, affecting its stability and color development.

  • Solution: Protein Precipitation with Trichloroacetic Acid (TCA) Deproteinization via TCA precipitation is a highly effective method to remove protein interference before the assay.[8][9]

  • Detailed Protocol: TCA Precipitation

    • Preparation: To 4 volumes of your sample (e.g., 200 µL), add 1 volume of ice-cold 20% (w/v) Trichloroacetic Acid (TCA) (e.g., 50 µL).[10][11]

    • Incubation: Vortex briefly and incubate on ice for 10-15 minutes to allow proteins to precipitate fully.[10][11]

    • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein.[10][11]

    • Supernatant Collection: Carefully collect the supernatant, which now contains the phosphate in a deproteinized solution. This supernatant is your sample for the phosphate assay.

    • pH Neutralization (Critical): The supernatant will be highly acidic. Before adding it to the assay, neutralize it by adding a small amount of a base like 1M NaOH or 1M Tris base until the pH is within the working range of your assay. Monitor with pH paper.

    • Validation: Perform a spike-and-recovery experiment on a sample that has undergone TCA precipitation to confirm that the process itself did not lead to phosphate loss.

Q5: My samples are lipid-rich (e.g., tissue homogenates, liposomal drug formulations). What problems can this cause?

Lipids and liposomes can cause severe interference, leading to spurious hyperphosphatemia (falsely high phosphate readings).[12]

  • Mechanism of Interference:

    • Turbidity: Lipids can form emulsions in the aqueous assay buffer, causing turbidity that increases absorbance readings.

    • Phospholipid Hydrolysis: The acidic environment of many assays can hydrolyze phospholipids present in the sample, releasing free phosphate and creating a strong positive interference.[13] Liposomal drugs, like liposomal amphotericin B, are well-documented to cause this issue.[12][14]

  • Mitigation Strategies:

    • Sample Dilution: The simplest approach is to dilute the sample to a point where the lipid concentration is below the interference threshold. This must be validated with a linearity-of-dilution assessment.[4]

    • Solvent Extraction: For non-liposomal lipids, an organic solvent extraction (e.g., using a chloroform/methanol mixture) can remove the interfering lipids. However, this can be complex and may not be suitable for all sample types.

    • Ultrafiltration: Using centrifugal filter units with a low molecular weight cutoff (e.g., 3-10 kDa) can separate small molecules like inorganic phosphate from larger lipid structures and proteins. This is often the most effective method for liposomal samples.[12]

Section 3: Tackling Reagent-Derived Interference

Interference can also come from the buffers and reagents used in your experimental workflow before the phosphate assay itself.

Q6: My buffer contains detergents like Triton™ X-100 or Tween® 20. How do these affect my assay?

Non-ionic and ionic detergents are common interferents.

  • Mechanism of Interference: Detergents can interact with the phosphomolybdate-dye complex in colorimetric assays. They can stabilize the complex, leading to a slower, but ultimately stronger, color development that results in a high background and an overestimation of phosphate.

  • Mitigation Strategies:

    • Dilute Below Threshold: The most practical solution is to ensure the final concentration of the detergent in the assay well is below its interference threshold. See the table below for general guidance.

    • Sample Cleanup: If dilution is not possible, methods like dialysis or buffer exchange using desalting columns can remove detergents prior to the assay.

    • Use a Detergent-Resistant Assay: Some commercially available phosphate assay kits are formulated with additives that counteract detergent interference.

Q7: My experiment requires reducing agents like DTT or β-mercaptoethanol. Can I add these samples directly to my assay?

No. Reducing agents are a major cause of false positives in molybdate-based assays.

  • Mechanism of Interference: The detection chemistry of these assays relies on the selective reduction of a phosphomolybdate complex. Potent reducing agents like DTT will directly reduce the molybdate reagent itself, causing intense color formation completely independent of the phosphate concentration.

  • Mitigation Strategies:

    • Removal: Reducing agents must be removed before the assay. This can be accomplished via dialysis or using a buffer exchange spin column.

    • Oxidation: In some cases, a mild oxidizing agent can be added to neutralize the reducing agent, but this is risky as it can also interfere with the assay chemistry. Removal is the preferred method.

Quantitative Data: Reagent Compatibility in Molybdate-Based Assays

The following table provides general guidelines for the maximum tolerable final concentrations of common laboratory reagents. These values can vary between specific assay kits and formulations, and should always be validated for your specific conditions.

ReagentMax. Tolerable Final ConcentrationPotential Effect
Detergents
Triton™ X-100~0.01%False Positive (Stabilizes Complex)
Tween® 20~0.01%False Positive (Stabilizes Complex)
SDS<0.005%Strong Interference (Precipitation/Reduction)
Reducing Agents
DTT< 100 µMStrong False Positive (Reduces Molybdate)
β-mercaptoethanol< 500 µMStrong False Positive (Reduces Molybdate)
Other
DMSO< 5%Minimal, but can affect color stability
Glycerol< 10%Minimal, but can affect reaction kinetics
Tris BufferAssay DependentCan sometimes inhibit color development
ArsenateVariesFalse Positive (Forms arsenomolybdate complex)[15]

Section 4: Advanced Troubleshooting and Validation

Q8: I have addressed all the common issues, but my results are still inconsistent. What else can I check?

When basic troubleshooting fails, it's time to look at more subtle sources of error and implement stricter controls.

  • Endogenous Phosphatases/ATPases: Your sample itself might contain active enzymes that are liberating phosphate from substrates (like ATP) during your sample handling and assay procedure. This will cause the measured phosphate concentration to drift upwards over time.

    • Solution: Include an enzyme inhibitor cocktail in your lysis buffer or perform a "zero-time" control where you add the detection reagent immediately after adding the sample to see how much free phosphate is present at the start. Quenching the reaction with a strong acid or using a commercial phosphatase inhibitor is also effective.[16]

  • Assay Drift: If you are running a large number of samples, the time delay between processing the first and last well can be significant. If the colorimetric reaction is not fully stable, this can introduce systematic error.

    • Solution: Always include a set of standards at both the beginning and end of your plate layout. If the curves differ significantly, it's a sign of assay drift. Plan your workflow to minimize the time between adding the final reagent and reading the plate.

  • Workflow Diagram: Systematic Troubleshooting Logic

    A Inconsistent Result B High Blank? A->B C Check Water & Reagents Use New Plasticware B->C Yes D Poor Standard Curve? B->D No E Remake Standards Check Pipettes Adjust Range D->E Yes F Sample-Specific Issue? D->F No G Perform Spike-and-Recovery F->G Yes H Recovery 80-120%? G->H I Result is Valid H->I Yes J Identify Interferent (Protein, Lipid, Reagent) H->J No K Implement Mitigation (TCA, Dilution, Dialysis) J->K L Re-validate with Spike-and-Recovery K->L L->I

    Caption: A decision tree for systematic phosphate assay troubleshooting.

References

  • TCA protein precipitation protocol . (2001-10-10). Available at: [Link]

  • Interferences in the measurement of circulating phosphate: a literature review . AIR Unimi. Available at: [Link]

  • TCA protein prep protocol . University of Rochester Medical Center. Available at: [Link]

  • Bowles, S. A., Tait, R. C., Jefferson, S. G., Gilleece, M. H., & Haeney, M. R. (1994). Characteristics of monoclonal immunoglobulins that interfere with serum inorganic phosphate measurement . Annals of Clinical Biochemistry, 31(3), 249-254. Available at: [Link]

  • TCA Precipitation Protocol . Scribd. Available at: [Link]

  • What troubleshooting is recommended if the background signal is very high? . PCR Biosystems. Available at: [Link]

  • Interferences in the measurement of circulating phosphate: a literature review | Request PDF . ResearchGate. Available at: [Link]

  • Fidani, L., et al. (2020). Interferences in the measurement of circulating phosphate: a literature review . PubMed. Available at: [Link]

  • TCA protein precipitation . (2002-05-13). Hahn Lab, Fred Hutchinson Cancer Center. Available at: [Link]

  • TCA/DOC protein precipitation protocol . Target Discovery Institute, University of Oxford. Available at: [Link]

  • Factors known to significantly affect performance of tests/interpretation of results . Manchester University NHS Foundation Trust. Available at: [Link]

  • Doolittle, P. (2014). SPIKE RECOVERY AND DETERMINING A METHOD DETECTION LIMIT . University of Wisconsin–Madison. Available at: [Link]

  • Assessment of the levels of phosphate in detergents samples . ResearchGate. Available at: [Link]

  • Recent Advances in Technologies for Phosphate Removal and Recovery: A Review . ACS Environmental Au. Available at: [Link]

  • Could you please help in troubleshooting a protocol for 'total inorganic phosphate quantification from plant samples, or suggest a different protocol? . ResearchGate. Available at: [Link]

  • Kfir, Y., et al. (1988). Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method . PubMed. Available at: [Link]

  • Interference from arsenate when determining phosphate by the malachite green spectrophotometric method | Request PDF . ResearchGate. Available at: [Link]

  • Western Blot Troubleshooting: High Background Signal on the Blot . Bio-Rad Antibodies. Available at: [Link]

  • Phosphorus Treatment and Removal Technologies . Minnesota Pollution Control Agency. Available at: [Link]

  • Phosphorus Removal: A Guide to the Different Methods . Dutypoint. Available at: [Link]

  • Phosphorus Removal from Wastewater to Achieve Environmental Compliance at Least Cost . Aqua Enviro. Available at: [Link]

  • Troubleshooting background in IHC and IF applications . YouTube. Available at: [Link]

  • An Explanation of Recovery and Linearity . Quansys Biosciences. Available at: [Link]

  • Zhang, Y., et al. (2023). Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia . Frontiers in Laboratory Medicine. Available at: [Link]

  • What is Phosphorus Removal in Wastewater . SSI Aeration. Available at: [Link]

  • Phosphates in detergent . Wikipedia. Available at: [Link]

Sources

Demanyl Phosphate Synthesis: A Technical Support Center for Yield Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of Demanyl phosphate (2-(dimethylamino)ethyl dihydrogen phosphate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve product yield. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common issues, and provide validated methodologies to ensure reproducible, high-yield results.

Introduction to this compound Synthesis

This compound, a phosphate ester of N,N-dimethylethanolamine, is a compound of interest in various biochemical and pharmaceutical research areas. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact the final yield and purity. The primary reaction involves the phosphorylation of the hydroxyl group of N,N-dimethylethanolamine. However, the presence of a tertiary amine introduces a layer of complexity, creating potential pathways for side reactions.

This guide will focus on the most common synthesis strategies, potential pitfalls, and systematic approaches to optimization.

Visualizing the Synthesis Workflow

A clear understanding of the entire process is crucial for successful synthesis. The following diagram outlines the key stages from starting materials to the final, purified product.

cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Reagents N,N-Dimethylethanolamine + Phosphorylating Agent (e.g., POCl3, PPA) Reaction Phosphorylation Reaction (Controlled Temperature & pH) Reagents->Reaction Addition Quenching Reaction Quenching (e.g., Water or Buffer) Reaction->Quenching Completion Crude_Product Crude Demanyl Phosphate Mixture Quenching->Crude_Product Purification_Method Purification (e.g., Column Chromatography, Crystallization) Crude_Product->Purification_Method Processing Pure_Product Pure Demanyl Phosphate Purification_Method->Pure_Product Isolation Analysis Yield & Purity Analysis (31P NMR, HPLC) Pure_Product->Analysis Characterization

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What are the most common phosphorylating agents for the synthesis of this compound, and what are their pros and cons?

A1: The choice of phosphorylating agent is a critical factor influencing the reaction's success. The two most common agents are:

Phosphorylating AgentAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Highly reactive, leading to faster reaction times. Readily available and relatively inexpensive.Reactivity can be difficult to control, leading to side products.[1] Generates HCl as a byproduct, which can cause degradation or unwanted side reactions with the tertiary amine. Requires careful handling due to its corrosive and toxic nature.[1]
Polyphosphoric Acid (PPA) Less aggressive than POCl₃, offering better control over the reaction. Can also act as a solvent and a dehydrating agent.[2]Higher reaction temperatures and longer reaction times are often required. The viscosity of PPA can make handling and mixing challenging.[3]

Q2: Why is the tertiary amine in N,N-dimethylethanolamine a concern during phosphorylation?

A2: The tertiary amine group in the starting material is basic and can react with acidic byproducts generated during the reaction, such as HCl from POCl₃. This can lead to the formation of a hydrochloride salt of the starting material or product, potentially complicating the reaction and purification. Furthermore, the amine can be susceptible to oxidation or other side reactions under harsh conditions.

Q3: How can I monitor the progress of the phosphorylation reaction?

A3: The most effective way to monitor the reaction is by using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy .[4][5] This technique is highly specific to phosphorus-containing compounds and allows you to distinguish between the starting phosphorylating agent, the desired this compound product, and any phosphorylated byproducts. A typical approach involves taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by ³¹P NMR.

Q4: What are the key parameters to control for optimizing the yield?

A4: Optimizing the yield of this compound synthesis requires careful control of several parameters:

  • Stoichiometry: The molar ratio of N,N-dimethylethanolamine to the phosphorylating agent is crucial. An excess of the phosphorylating agent can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion.

  • Temperature: The reaction temperature must be carefully controlled to balance the rate of reaction with the minimization of side reactions. Lower temperatures are generally preferred, especially when using highly reactive agents like POCl₃.

  • Reaction Time: The reaction should be allowed to proceed to completion, as monitored by a suitable analytical technique like ³¹P NMR, but not for an extended period that could lead to product degradation.

  • Solvent: The choice of an inert and anhydrous solvent is important to prevent unwanted reactions with the phosphorylating agent.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Phosphorylating Agent Use a fresh or newly opened bottle of the phosphorylating agent.Phosphorylating agents like POCl₃ are sensitive to moisture and can hydrolyze over time, losing their reactivity.
Presence of Water in Reagents or Glassware Ensure all glassware is thoroughly dried, and use anhydrous solvents.Water will react with the phosphorylating agent, quenching it before it can react with the N,N-dimethylethanolamine.
Incorrect Reaction Temperature Optimize the reaction temperature. For POCl₃, start at a low temperature (e.g., 0 °C) and slowly warm up if necessary. For PPA, a higher temperature may be required.The activation energy for the desired reaction may not be reached, or the temperature may be too high, leading to decomposition.
Poor Mixing Ensure efficient stirring of the reaction mixture, especially when using viscous reagents like PPA.Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions and incomplete conversion of the starting material.

Problem 2: Presence of Multiple Products in the Final Mixture

Potential Cause Troubleshooting Step Scientific Rationale
Formation of Dialkyl and Trialkyl Phosphates Use a stoichiometric amount or a slight excess of N,N-dimethylethanolamine relative to the phosphorylating agent.An excess of the phosphorylating agent can lead to further reaction with the initially formed this compound or with unreacted alcohol.[1]
Reaction with the Tertiary Amine Use a non-protic solvent and consider the use of a non-nucleophilic base to scavenge any acid generated.The tertiary amine can be protonated by acidic byproducts, or in some cases, may react further. A base can neutralize the acid without interfering with the desired reaction.
Product Degradation Avoid prolonged reaction times and excessive temperatures.This compound, like other phosphate esters, can be susceptible to hydrolysis or other degradation pathways under harsh conditions.

Problem 3: Difficulty in Purifying the Product

Potential Cause Troubleshooting Step Scientific Rationale
Co-elution of Impurities during Chromatography Optimize the mobile phase and stationary phase for column chromatography. Reversed-phase HPLC can also be an effective purification method.[6]The polarity of this compound and potential byproducts may be similar, requiring careful selection of chromatographic conditions to achieve good separation.
Product is Highly Water-Soluble Consider purification methods that do not rely on extraction with organic solvents, such as ion-exchange chromatography or precipitation.The phosphate group makes this compound highly polar and water-soluble, making extraction into non-polar organic solvents inefficient.
Presence of Inorganic Phosphate Salts Wash the crude product with an appropriate solvent to remove inorganic salts before further purification.Inorganic salts from the reaction or workup can interfere with purification and subsequent analytical characterization.

Experimental Protocols

The following are generalized protocols based on common phosphorylation methods. Note: These are starting points and may require optimization for your specific laboratory conditions.

Protocol 1: Phosphorylation using Phosphorus Oxychloride (POCl₃)

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve N,N-dimethylethanolamine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) in the flask.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1-1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by ³¹P NMR.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold water or a buffer solution while maintaining a low temperature.

  • Workup and Purification: The workup procedure will depend on the scale and desired purity. It may involve neutralization, extraction with a suitable solvent, and purification by column chromatography.

Protocol 2: Phosphorylation using Polyphosphoric Acid (PPA)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add polyphosphoric acid.

  • Reaction: Heat the PPA to the desired temperature (e.g., 60-80 °C). Slowly add N,N-dimethylethanolamine dropwise with vigorous stirring.

  • Monitoring: Maintain the reaction at the set temperature and monitor its progress by ³¹P NMR.

  • Workup and Purification: After the reaction is complete, cool the mixture and dilute it with water. The product can then be isolated and purified, for example, by precipitation or chromatography.

Analytical Methods for Yield and Purity Determination

Accurate determination of yield and purity is essential for process optimization.

³¹P NMR Spectroscopy

This is the most powerful technique for analyzing the reaction mixture and the final product.[4][5] The chemical shift of the phosphorus atom in this compound will be distinct from that of the starting phosphorylating agent and any byproducts. Quantitative ³¹P NMR can be used to determine the relative amounts of each species in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of the final product.[7] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) can be used to separate this compound from unreacted starting materials and non-phosphorylated impurities.[6]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in this compound synthesis.

cluster_0 Initial Checks cluster_1 Analysis of Reaction Mixture cluster_2 Corrective Actions Start Low Yield of This compound Check_Reagents Reagent Quality? (Fresh, Anhydrous) Start->Check_Reagents Check_Conditions Reaction Conditions? (Temp, Time, Stoichiometry) Start->Check_Conditions NMR_Analysis Analyze by ³¹P NMR Check_Reagents->NMR_Analysis Check_Conditions->NMR_Analysis Incomplete_Reaction Incomplete Reaction NMR_Analysis->Incomplete_Reaction Side_Products Side Products Detected NMR_Analysis->Side_Products Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Incomplete_Reaction->Optimize_Conditions Yes Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry Yes Improve_Purification Improve Purification Method Side_Products->Improve_Purification Yes Optimize_Conditions->NMR_Analysis Re-evaluate Adjust_Stoichiometry->NMR_Analysis Re-evaluate

Caption: Troubleshooting flowchart for low yield.

Conclusion

Improving the yield of this compound synthesis is an exercise in careful control and systematic optimization. By understanding the chemistry of the phosphorylation reaction, anticipating potential side reactions, and employing appropriate analytical techniques, researchers can significantly enhance the efficiency and reproducibility of their synthesis. This guide provides a foundation for this process, empowering you to troubleshoot effectively and achieve your desired outcomes.

References

  • Zhang, D., & Poulter, C. D. (1993). Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. Analytical Biochemistry, 213(2), 356-361.
  • CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound - Google Patents. (n.d.).
  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Retrieved January 14, 2026, from [Link]

  • Phosphorus-31 nuclear magnetic resonance - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
  • US7759522B2 - Process for purification of phosphate esters - Google Patents. (n.d.).
  • HPLC Methods for analysis of Phosphate Ion - HELIX Chromatography. (n.d.). Retrieved January 14, 2026, from [Link]

  • Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • WO2002062808A1 - Process for purification of phosphate esters - Google Patents. (n.d.).
  • Kashemirov, B. A., Błażewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (2012). 327 B. A. Kashemirov, K. Błaz˙ewska, K. Justyna, J. Lyu, and C. E. McKenna Previously published information on this class of c. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42: Organophosphorus Compounds (incl. RO-P and RN-P), 42.16, 833-958.
  • Rosso, G. C., De Luca, L., Warren, C. D., & Wolf, G. (1975). Enzymatic synthesis of mannosyl retinyl phosphate from retinyl phosphate and guanosine diphosphate mannose. Journal of Lipid Research, 16(3), 235-243.
  • N,N-DIMETHYLETHANOLAMINE (DMEOA) - Ataman Kimya. (n.d.). Retrieved January 14, 2026, from [Link]

  • N,N-DIMETHYLETHANOLAMINE - Ataman Kimya. (n.d.). Retrieved January 14, 2026, from [Link]

  • Catalytic Chemoselective O-Phosphorylation of Alcohols. (2020). ACS Central Science, 6(2), 239-246.
  • CN105609765A - Preparation method of manganese phosphate and manganese phosphate product - Google Patents. (n.d.).
  • EP0675076A2 - Phosphorylation agent, process and use - Google Patents. (n.d.).
  • Dimethylethanolamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN103224471A - Synthesis method of melamine phosphate (MP) - Google Patents. (n.d.).
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.).
  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • ENZYMATIC SYNTHESIS OF ACETYL PHOSPHATE AND FORMYL PHOSPHATE BY CARBAMYL PHOSPHATE SYNTHETASE - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • A high-performance liquid chromatographic method for the determination of dolichyl phosphates in tissues - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Determination of inorganic phosphate by electroanalytical methods: a review - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Determination of phosphate in food based on molybdenum yellow derivatization coupled with resonance Rayleigh scattering method - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Addressing low signal-to-noise ratio in 31P NMR of Demanyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting ³¹P Nuclear Magnetic Resonance (NMR) experiments. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low signal-to-noise (S/N) ratios in their analysis of Demanyl phosphate and related organophosphorus compounds. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven methodologies to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding weak signals in ³¹P NMR experiments.

Q1: Why is my ³¹P NMR signal for this compound so weak?

While the ³¹P nucleus is inherently sensitive due to its 100% natural abundance and high gyromagnetic ratio, several factors can lead to a poor signal-to-noise ratio.[1][2][3] The most common culprits are:

  • Low Sample Concentration: The most straightforward cause. ³¹P NMR is sensitive, but there is a limit.

  • Incorrect Acquisition Parameters: Non-optimized pulse widths (flip angles) and excessively short relaxation delays can lead to signal saturation, drastically reducing signal intensity.

  • Long Spin-Lattice Relaxation Time (T₁): Phosphorus nuclei can have very long T₁ values, meaning they take a long time to return to equilibrium after being pulsed.[4] If the delay between pulses is too short, the signal becomes saturated and loses intensity with each scan.

  • Lack of Proton Decoupling: Couplings to distant protons can broaden the phosphorus signal, reducing its peak height and, consequently, the S/N ratio.[5]

  • Poor Magnetic Field Homogeneity (Shimming): A poorly shimmed magnet will result in broad lineshapes, which directly translates to lower signal-to-noise.

Q2: What are the most critical parameters to check first when I have a low signal?

Start with the fundamentals of your acquisition setup:

  • Number of Scans (NS): Are you collecting enough data? Signal-to-noise increases with the square root of the number of scans. Doubling your experiment time (increasing NS by 4x) will double your S/N.

  • Relaxation Delay (D1): Is this value long enough? For quantitative or even just sensitive detection, D1 should be at least 3-5 times the longest T₁ of your phosphorus nucleus.[6] For many organophosphates, this can be several seconds.

  • Proton Decoupling: Ensure broadband proton decoupling is active during acquisition. The gain in S/N from collapsing proton couplings is significant, even for protons that are several bonds away.[5]

Q3: My sample concentration is very low. Besides running the experiment for a very long time, what is my best option?

If increasing the number of scans is impractical (e.g., requiring days of acquisition), your most effective strategy is to shorten the T₁ relaxation time. This allows you to use a much shorter relaxation delay (D1) between scans, enabling you to acquire significantly more scans in the same amount of time. The most common way to achieve this is by adding a small amount of a paramagnetic relaxation agent.[6][7][8]

Q4: Should I always use proton decoupling for ³¹P NMR?

Almost always, yes. Even when there are no protons directly attached to the phosphorus atom, long-range couplings (e.g., 2-bond, 3-bond, or even 4-bond) exist.[4][5] The cumulative effect of these small couplings is a broadening of the resonance signal. Decoupling collapses this multiplet structure into a single sharp peak, which concentrates the signal intensity and dramatically improves the S/N ratio.[5] The only time you would not use decoupling is if you specifically need to observe these P-H coupling constants for structural elucidation.

Q5: How can I improve my signal through sample preparation?

Sample preparation is a critical and often overlooked step.[1]

  • Maximize Concentration: If possible, concentrate your sample.

  • Choose a Suitable Solvent: Use high-quality deuterated solvents to avoid interfering signals. While ³¹P NMR does not inherently require deuterated solvents for the experiment to work, they are necessary for the spectrometer's lock system, which ensures field stability over long acquisitions.[1]

  • Filter Your Sample: Remove any particulate matter, which can degrade magnetic field homogeneity and broaden your signal.

  • Check for Paramagnetic Impurities: Unintentional paramagnetic impurities (e.g., dissolved oxygen or trace metal ions) can severely broaden your NMR signal, reducing S/N. Degassing the sample or adding a chelating agent like EDTA can sometimes help.[9]

In-Depth Troubleshooting Guides
Guide 1: Optimizing Core Acquisition Parameters

A low signal is often the result of a mismatch between the experiment's timing and the sample's physical properties. This guide explains the causal relationships behind the key acquisition parameters.

1. The Pulse Width (Flip Angle): Finding the Ernst Angle

  • What it is: The pulse width (or flip angle) determines how far the net magnetization is tipped into the transverse plane for detection. A 90° pulse provides the maximum signal for a single scan.

  • The Problem: However, when acquiring multiple scans, a 90° pulse requires a very long relaxation delay (D1 ≈ 5 x T₁) to allow the magnetization to return to equilibrium. Using a shorter delay with a 90° pulse will lead to signal saturation.

  • The Solution: For a given T₁ and repetition time (TR = AQ + D1), there is an optimal flip angle, known as the Ernst Angle , that provides the maximum signal-to-noise in the minimum amount of time. It is always less than 90°.

  • Actionable Advice: While you can calculate the Ernst angle if you know T₁, a practical approach for routine analysis is to use a smaller flip angle, such as 30° or 45° . This significantly reduces the amount of saturation and allows you to use a shorter D1, increasing the number of scans you can acquire in a given period.

2. The Relaxation Delay (D1): The Key to Quantitative Data and Good Sensitivity

  • What it is: D1 is the "wait time" between the end of signal acquisition and the start of the next pulse sequence.

  • The Problem: Phosphorus nuclei, particularly in symmetric molecules or those without nearby protons, can have very long T₁ relaxation times (5-20 seconds or more is not uncommon).[4][6] If D1 is too short (e.g., the default 1-2 seconds), the longitudinal magnetization does not fully recover. With each subsequent pulse, the available signal decreases, leading to a much weaker spectrum than expected.

  • The Solution: You must set D1 based on the T₁ of your compound. For accurate, quantitative results, the rule is D1 + AQ ≥ 5 x T₁ . For general detection and improved S/N, a delay of 3 x T₁ is often a reasonable compromise. If the T₁ is unknown, you must either measure it (see Guide 2) or use a conservatively long delay (e.g., 20-30 seconds) and see if the signal improves.

Workflow for Parameter Optimization

Caption: Troubleshooting workflow for low S/N in ³¹P NMR.

Guide 2: Using Paramagnetic Relaxation Agents to Accelerate Data Acquisition

When T₁ values are prohibitively long, waiting is not an efficient option. A paramagnetic relaxation agent introduces a highly efficient relaxation mechanism, dramatically shortening T₁.

  • The Mechanism: Paramagnetic compounds, typically containing metal ions like Gadolinium (Gd³⁺) or Iron (Fe³⁺), possess unpaired electrons.[7] These create powerful fluctuating local magnetic fields that interact with the phosphorus nucleus, providing a very fast pathway for spin-lattice relaxation. This can shorten a T₁ from 20 seconds to less than 1 second.

  • The Benefit: A shorter T₁ allows for a much shorter relaxation delay (D1). This means you can increase your number of scans by an order of magnitude or more in the same total experiment time, leading to a massive boost in S/N.

  • Commonly Used Agents:

    • Chromium(III) acetylacetonate (Cr(acac)₃): A common, effective, and relatively inert choice.

    • Gadolinium(III) chelates (e.g., Gd-DOTA): These are very effective and designed to be kinetically stable, which prevents the release of free Gd³⁺ that can cause excessive line broadening.[7][10][11]

  • Potential Drawback: Line Broadening. While shortening T₁, paramagnetic agents also shorten the spin-spin relaxation time (T₂), which leads to broader lines. The key is to use the minimum concentration needed to achieve the desired T₁ reduction without unacceptable broadening. Non-labile chelates are preferred to minimize this effect.[7]

Protocol: Using Cr(acac)₃ as a Relaxation Agent

  • Prepare a Stock Solution: Dissolve a known amount of Cr(acac)₃ in a compatible solvent (e.g., the same deuterated solvent as your sample) to create a stock solution of ~10-50 mM.

  • Initial Test: Acquire a standard ³¹P spectrum of your this compound sample with a sufficient number of scans to see a weak signal. Note the linewidth.

  • Titration: Add a very small aliquot of the Cr(acac)₃ stock solution to your NMR tube to achieve a final concentration of approximately 0.1-1.0 mM .

  • Re-acquire and Assess: Re-run the spectrum with a short D1 (e.g., 1 second). You should see a significant increase in signal intensity. Check the linewidth; if it has broadened excessively, you have added too much.

  • Optimize: Adjust the concentration of Cr(acac)₃ until you find the sweet spot that provides a short T₁ (allowing for a rapid scan rate) without broadening the signal to the point where resolution is lost.

ParameterWithout Relaxation AgentWith Relaxation Agent (e.g., 1 mM Cr(acac)₃)Causality
Typical T₁ 10 - 25 s0.5 - 2 sParamagnetic centers provide an efficient relaxation pathway.
Required D1 50 - 125 s2.5 - 10 sD1 must be ~5x T₁ for quantitative analysis.[6]
Scans per Hour ~40~500Shorter D1 allows for many more scans in the same time period.
Relative S/N Gain 1x~3.5x (√500/√40)S/N is proportional to the square root of the number of scans.
Guide 3: Advanced Pulse Sequences for Sensitivity Enhancement

For certain molecules, polarization transfer techniques can provide a signal boost. These methods transfer the high polarization of protons to the less sensitive ³¹P nucleus.

  • INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a classic and robust pulse sequence for signal enhancement.[12][13] It uses J-coupling (spin-spin coupling) to transfer magnetization from ¹H to ³¹P.

  • When to Use It: INEPT is most effective when there are protons with a well-defined J-coupling to the phosphorus nucleus, typically over one, two, or three bonds (¹JPH, ²JPH, ³JPH). The delays within the INEPT pulse sequence are optimized based on the magnitude of this coupling constant (typically as 1/(2J) or 1/(4J)).

  • Considerations for this compound: You would need to know the approximate P-H coupling constant you wish to exploit. If there are multiple different couplings, the efficiency of the transfer may be reduced for some signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Similar to INEPT, DEPT also enhances signals based on P-H coupling. It can be edited to provide spectral information based on the number of attached protons.

While powerful, these sequences require more careful setup than a simple pulse-acquire experiment. For general S/N improvement on an unknown or complex sample, optimizing D1 and using a relaxation agent is often a more straightforward first approach.

Appendices
Appendix A: Protocol for T₁ Measurement using Inversion Recovery

This experiment is essential for optimizing your relaxation delay (D1).

  • Load the Pulse Program: Use the standard t1ir pulse sequence available on your spectrometer.

  • Set Up Parameters:

    • Pulse Width (p1): Calibrate your 90° pulse width for ³¹P accurately. The inversion pulse in this sequence is a 180° pulse (2x the 90° pulse time).

    • Relaxation Delay (D1): Set D1 to be at least 5 times your estimated longest T₁. If you have no idea, start with a conservative value like 30 seconds.

    • Variable Delay List (vd): Create a list of variable delays (τ values) to map the recovery of the magnetization. A good starting list would be: 0.01s, 0.1s, 0.5s, 1s, 2s, 4s, 8s, 15s, 30s. Ensure the longest delay is > T₁.

  • Acquire Data: Run the 2D experiment. This will produce a series of 1D spectra, one for each τ value in your variable delay list.

  • Process and Analyze:

    • Process the spectra identically (phasing, baseline correction).

    • Integrate the peak of interest in each spectrum. The integral will be negative for short τ, pass through a null point, and recover to a positive maximum at long τ.

    • Fit the integral intensity vs. τ data to the three-parameter exponential function: I(τ) = I₀ [1 - 2A * exp(-τ / T₁)] . Most NMR software has a built-in T₁ calculation module that performs this fit automatically. The result is your measured T₁ value.

Caption: The Inversion Recovery pulse sequence and corresponding magnetization states.

References
  • Toward an Optimal Paramagnetic Relaxation Agent for 31 P NMR Spectroscopy. Spectroscopy Letters. [Link]

  • Pu, Y., Cao, S., & Ragauskas, A. J. (2017). 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. ACS Sustainable Chemistry & Engineering. [Link]

  • Bharti, S. K., & Roy, R. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. [Link]

  • Pu, Y., Cao, S., & Ragauskas, A. J. (2017). 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments (Journal Article). OSTI.GOV. [Link]

  • Tear, L., Maguire, M., et al. (2020). Enhancing 31P NMR relaxation rates with a kinetically inert gadolinium complex. Dalton Transactions. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • Das, N., & Opella, S. J. (2014). Solid-State NMR 31P Paramagnetic Relaxation Enhancement Membrane Protein Immersion Depth Measurements. The Journal of Physical Chemistry B. [Link]

  • Argyropoulos, D. S., Pajer, N., & Crestini, C. (2023). Quantitative 31P NMR Analysis of Lignins & Tannins. JoVE. [Link]

  • Scano, P., et al. (2019). A promising 31P NMR-multivariate analysis approach for the identification of milk phosphorylated metabolites and for rapid authentication of milk samples. PubMed Central. [Link]

  • Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Avanti Polar Lipids. [Link]

  • Du, Z. (2024). 31P NMR Data Acquisition. Georgia State University. [Link]

  • Tear, L., et al. (2020). Enhancing 31P NMR Relaxation Rates with a Kinetically Inert Gadolinium Complex. ResearchGate. [Link]

  • Facey, G. (2007). The Effect of Proton Decoupling on the Signal-to-Noise Ratio for 31P NMR. University of Ottawa NMR Facility Blog. [Link]

  • Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. PubMed Central. [Link]

  • 31 Phosphorus NMR. University of Arizona. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Bjorstorp, J., et al. (2024). Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method. Analytical Chemistry. [Link]

  • Cade-Menun, B. J., et al. (2006). An examination of spin-lattice relaxation times for analysis of soil and manure extracts by liquid state phosphorus-31 nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Tiret, B., et al. (2021). NMR of 31P nuclear spin singlet states in organic diphosphates. Journal of Magnetic Resonance. [Link]

  • Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate. [Link]

  • 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. [Link]

  • Sensitivity Improvement in Multi-Dimensional NMR Spectroscopy. ISMAR. [Link]

  • Modern Aspects of 31P NMR Spectroscopy. ResearchGate. [Link]

  • Enhancing the Sensitivity of Multidimensional NMR Experiments by using Triply-Compensated π Pulses. PubMed Central. [Link]

  • Insensitive nuclei enhanced by polarization transfer. Wikipedia. [Link]

  • The INEPT Pulse Sequence. Magritek. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • van der Kemp, W. J. M., et al. (2014). Repeatability of 31P MR spectroscopic imaging in the human brain at 7 T with and without the Nuclear Overhauser Effect. PubMed Central. [Link]

  • How to do internal standard for 31P NMR? Reddit. [Link]

  • Chesnut, D. B., & Quin, L. D. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry. [Link]

  • 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • 31P NMR relaxation time? ResearchGate. [Link]

  • Easy trick to solve phosphorus NMR problems. YouTube. [Link]

  • 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au. [Link]

Sources

Technical Support Center: Minimizing Variability in Cell-Based Assays with L-Ascorbic Acid 2-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your cell-based assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability by leveraging the stabilizing properties of L-Ascorbic Acid 2-Phosphate (AA2P). As a stable precursor to L-ascorbic acid (Vitamin C), AA2P is a critical media supplement for maintaining cellular health and ensuring reproducible results.

I. Understanding the "Why": The Role of AA2P in Assay Consistency

Cell-based assays are fundamental to life science research, but their biological nature makes them susceptible to variability.[1] Factors like inconsistent cell health, passage number, and culture conditions can lead to significant data fluctuation, jeopardizing the reproducibility of experiments.[2][3][4] One of the most pervasive underlying sources of this variability is oxidative stress, the accumulation of reactive oxygen species (ROS) as a byproduct of normal cellular metabolism.[5][6]

ROS are highly reactive molecules that can damage DNA, lipids, and proteins, leading to impaired cellular function and even cell death.[6][7] This damage introduces a significant random error component into assays measuring cell viability, proliferation, cytotoxicity, or signaling pathways.

This is where L-Ascorbic Acid 2-Phosphate (AA2P) becomes an indispensable tool. Standard L-ascorbic acid is a potent antioxidant but is notoriously unstable in culture media, degrading rapidly when exposed to light, heat, and oxygen.[8][9][10] AA2P is a chemically stable derivative where the reactive 2-position hydroxyl group is protected by a phosphate group.[11] This modification makes it highly stable in solution.[12][13] Once inside the cell, endogenous phosphatases cleave the phosphate group, releasing a steady, continuous supply of bioactive L-ascorbic acid precisely where it is needed to neutralize ROS.[14]

By maintaining a stable intracellular antioxidant environment, AA2P helps to:

  • Promote Consistent Cell Health and Growth: Supplementing media with AA2P has been shown to stimulate cell proliferation and collagen synthesis.[15][16]

  • Reduce Oxidative Stress-Induced Variability: By scavenging ROS, AA2P minimizes random cellular damage that can skew assay readouts.[14][17]

  • Enhance Long-Term Culture Stability: It is particularly useful in long-term experiments, helping to maintain the "stemness" and differentiation potential of stem cells.[17][18]

Mechanism of Action: From AA2P to Cellular Protection

G cluster_extracellular Extracellular Space (Culture Medium) AA2P L-Ascorbic Acid 2-Phosphate (AA2P - Stable) AA2P_in AA2P_in AA2P->AA2P_in Uptake Phosphatase Phosphatase AA2P_in->Phosphatase Ascorbic_Acid Ascorbic_Acid Phosphatase->Ascorbic_Acid Cleavage ROS ROS Ascorbic_Acid->ROS Neutralizes Cell_Health Cell_Health ROS->Cell_Health Prevents Damage to

II. Frequently Asked Questions (FAQs)

Q1: My viability/cytotoxicity assay results are inconsistent between experiments. Could AA2P help?

A: Absolutely. High variability in viability assays is often traced back to inconsistent cell health at the start of the experiment.[19][20] Factors like cell density, passage number, and subtle differences in handling can introduce variability.[2][4] Oxidative stress is a key contributor to this physiological variance.

By adding AA2P to your culture medium, you create a more stable and protective environment, ensuring that cells are healthier and more uniform at the point of seeding and throughout the assay. This minimizes the impact of ROS-induced fluctuations, leading to more reproducible data.

Q2: What is the optimal concentration of AA2P to use?

A: The optimal concentration is cell-type dependent, but a good starting range for many cell lines, including human adipose stem cells, is 50 µM to 250 µM .[15] Some studies have used concentrations up to 1.5 mM for stimulating cell growth over several weeks.[15] It is always best to perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay, as very high concentrations may have negative effects.[21]

Cell Type ExampleRecommended Concentration RangeKey EffectReference
Human Adipose Stem Cells (hASCs)50 µM - 250 µMOsteogenic differentiation[15]
Human Skin Fibroblasts100 µM - 1.0 mMCell proliferation, collagen synthesis[16]
Bone Marrow Mesenchymal Stem CellsVaries (often used with FGF-2)Maintains "stemness"[17][18]
SH-SY5Y (Human Neuroblastoma)(Used to attenuate toxin effects)Protects against apoptosis[14]
Q3: How do I prepare and store AA2P stock solutions?

A: Unlike L-ascorbic acid which must be prepared fresh for each use, AA2P is highly stable.[8][22] You can prepare a concentrated stock solution (e.g., 50-100 mM) in sterile, distilled water or PBS.

  • Preparation: Dissolve the AA2P powder in sterile water or PBS.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. For short-term use, a stock solution can be kept at 4°C for up to one week.[8]

Q4: Can AA2P interfere with my assay chemistry, particularly luminescence or fluorescence-based readouts?

A: Direct interference is unlikely but should always be validated. AA2P's primary role is biological, acting upstream of the final assay chemistry by improving cell health. However, it's good practice to run a control experiment.

Self-Validating Protocol:

  • Prepare wells with your assay medium (containing AA2P) but without cells .

  • Add your luminescence or fluorescence assay reagents (e.g., luciferase substrate, resazurin).

  • Measure the signal.

  • Compare this "reagent blank" signal to a blank from medium without AA2P.

A significant difference would suggest interference, though this is rare. More common sources of high background in luminescence assays include reagent contamination, plate autofluorescence (especially from white plates exposed to light), and well-to-well crosstalk.[23][24][25]

III. Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosis and resolution.

Problem 1: High Variability in Replicate Wells

High intra-plate variability often points to technical rather than biological issues, although poor cell health can exacerbate the problem.

G Start High Variability in Replicates Pipetting Review Pipetting Technique? (Use multichannel, reverse pipetting) Start->Pipetting Cell_Clumps Are Cells Clumped? (Ensure single-cell suspension) Start->Cell_Clumps Edge_Effect Is Variability in Outer Wells? (Indicates Edge Effect) Start->Edge_Effect Solution1 Standardize handling. Use master mixes. Pipetting->Solution1 Solution2 Gently triturate before plating. Cell_Clumps->Solution2 Solution3 Fill outer wells with sterile PBS/media. Allow plate to rest at RT before incubation. Edge_Effect->Solution3

Detailed Steps & Causality:

  • Check Cell Seeding Uniformity: The most common cause of replicate variability is an inconsistent number of cells seeded per well.[20]

    • Cause: Cells, especially adherent ones, can settle in the tube or clump together. Pipetting technique can also introduce errors.[23]

    • Solution: Ensure you have a single-cell suspension before pipetting by gently triturating. Use a calibrated multichannel pipette and consider reverse pipetting for viscous solutions. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface to allow cells to settle evenly before moving to the incubator.[26]

  • Mitigate Edge Effects: The outer wells of a microplate are prone to faster evaporation, which concentrates media components and can alter cell growth and viability.[20][27]

    • Cause: Increased evaporation at the plate's perimeter creates a gradient in osmolarity and temperature.[27]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity buffer. This is especially critical for long-term incubations (>24 hours).[20][26]

  • Ensure Consistent Cell Health with AA2P:

    • Cause: If some cells in the stock culture are experiencing more oxidative stress than others, this inherent variability will be transferred to your plate.

    • Solution: Consistently culture your cells in medium supplemented with an optimized concentration of AA2P. This provides a baseline of robust, uniform health, making the cells less susceptible to minor handling variations.

Problem 2: High Background Signal in Luminescence/Fluorescence Assays

A high background signal reduces the assay window and can mask true biological effects.

Possible Causes & Solutions:

  • Media/Reagent Contamination:

    • Diagnosis: Test assay reagents on media alone (no cells). A high signal points to contamination of the media or the assay kit components.[28] Bacterial or yeast contamination can also be a source, as they contain endogenous enzymes or ATP.[2][24]

    • Solution: Use fresh, sterile media and reagents. Routinely test for mycoplasma contamination.[29]

  • Plate Choice and Handling:

    • Diagnosis: For luminescence, white plates are used to maximize signal, but they can phosphoresce if exposed to ambient light.[24] For fluorescence, black plates are used to reduce background.[30] Using the wrong plate type is a common error.

    • Solution: Always use the correct plate type (opaque white for luminescence, solid black for fluorescence).[27][30] "Dark adapt" your plates by keeping them in the dark for 10-15 minutes before reading to reduce plate phosphorescence.[24]

  • Cellular Autofluorescence (Fluorescence Assays):

    • Diagnosis: Some cell types naturally fluoresce, or media components like phenol red and riboflavin can contribute to background.

    • Solution: Use phenol red-free medium for the assay. Measure the fluorescence of cells that have not been treated with the assay dye to establish a baseline background to subtract.

Problem 3: Assay Results Are Not Reproducible Day-to-Day

Key Strategies for Reproducibility:

  • Standardize Cell Culture Practices (The Most Critical Factor):

    • Passage Number: Use cells within a consistent and narrow passage number range. Phenotypic drift can occur over many passages, altering cellular responses.[2]

    • Confluency: Plate cells at a consistent confluency. Overly confluent cultures can exhibit altered metabolism and viability.[19][29] Aim for 70-80% confluency for passaging.[27]

    • Thaw-and-Use Approach: For maximum consistency in large-scale screening, create a large, quality-controlled batch of frozen cells. Thaw a fresh vial for each experiment to eliminate variability from continuous passaging.[2]

  • Reagent Consistency:

    • Lot-to-Lot Variability: Use the same lot of serum, media, and key reagents (like AA2P) for a set of related experiments. Keep detailed records of lot numbers.[19]

    • Preparation: Prepare a large batch of your AA2P-supplemented medium to use across all experiments in a study, ensuring the only variable is your experimental treatment.

  • Implement Robust Controls:

    • Positive Control: A compound known to elicit a strong response in your assay.

    • Negative Control: Vehicle-only treated cells (e.g., DMSO).

    • Internal Control: In reporter assays, co-transfecting with a second reporter (e.g., Renilla luciferase for a Firefly luciferase assay) can help normalize for transfection efficiency and cell number.[23]

By integrating L-Ascorbic Acid 2-Phosphate into a framework of standardized cell handling and robust experimental design, you can significantly reduce variability and generate high-quality, reproducible data.

IV. References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. [Link]

  • Hata, R., & Senoo, H. (1989). L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts. Journal of Cellular Physiology, 138(1), 8–16. [Link]

  • Insights.bio. Understanding and managing sources of variability in cell measurements. [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • ResearchGate. (2025, February 27). Overcoming Variability in Cell-Based Assays. [Link]

  • BioPharm International. (2023, November 13). Automating Cell-Based Assays and Reducing Variability and Time to Results. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Choi, K. M., et al. (2015). L-ascorbic Acid 2-phosphate and Fibroblast Growth factor-2 Treatment Maintains Differentiation Potential in Bone Marrow-Derived Mesenchymal Stem Cells Through Expression of Hepatocyte Growth Factor. Growth Factors, 33(2), 71-8. [Link]

  • Agilent. Tips for Improved Luminescence Performance. [Link]

  • Gokhin, D. S., & Auld, D. S. (2016). Understanding Luminescence Based Screens. In High Throughput Screening Methods: Evolution and Refinement. Royal Society of Chemistry. [Link]

  • Watanabe, T., et al. Stability of L-Ascorbyl-2-O-α- Glucoside and L-Ascorbyl -2- Phosphate Mg. [Link]

  • Semantic Scholar. l-Ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor. [Link]

  • Bachtiar, I., et al. (2020). Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells. Annals of Medicine and Surgery, 57, 129-134. [Link]

  • BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. [Link]

  • ResearchGate. (2020, February 14). What causes high background in cell based assays?[Link]

  • Guzy, R. D., & Schumacker, P. T. (2006). Reactive Oxygen Species and Cellular Oxygen Sensing. Cell Metabolism, 4(4), 260-262. [Link]

  • Promega Connections. (2017, April 18). Three Factors That Can Hurt Your Assay Results. [Link]

  • ResearchGate. (2022, July 26). How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment?[Link]

  • Zuo, K., et al. (2023). L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells. International Journal of Molecular Sciences, 24(3), 2854. [Link]

  • Kwack, M. H., et al. (2009). l-Ascorbic acid 2-phosphate promotes elongation of hair shafts via the secretion of insulin-like growth factor-1 from dermal papilla cells through phosphatidylinositol 3-kinase. British Journal of Dermatology, 160(6), 1157-1162. [Link]

  • ResearchGate. (2023, May 13). How to solve the problem from cell viability test?[Link]

  • ResearchGate. (2012, April 24). How do you prepare and use ascorbic acid in cell treatment?[Link]

  • ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?[Link]

  • Savukaitytė, A., et al. (2015). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of Membrane Biology, 248(5), 883-891. [Link]

  • Juan, C. A., et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 22(9), 4642. [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • ResearchGate. Changes of the cell viability, reactive oxygen species (ROS) production...[Link]

  • Gendron, D., et al. (2022). Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine. Polymers, 14(19), 4192. [Link]

  • Wikipedia. Vitamin C. [Link]

  • YouTube. (2018, September 20). Visualizing Oxidative Cellular Stress Induced by Nanoparticles Using Fluorescence Lifetime Imaging. [Link]

  • International Journal of Nanomedicine. (2026, January 13). A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mec. [Link]

  • ResearchGate. (2025, August 6). Effects of Various Phosphates on the Stability of Ascorbic Acid. [Link]

  • Fathordoobady, F., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods, 11(2), 177. [Link]

Sources

Technical Support Center: Best Practices for Long-Term Storage of Demanyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Demanyl Phosphate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your this compound samples. As there is limited specific stability data for this compound in published literature, this document synthesizes information on its known chemical properties with established principles for storing related chemical structures, such as phosphate esters and tertiary amines.

I. Understanding this compound: A Quick Reference

This compound, systematically known as 2-(dimethylamino)ethyl dihydrogen phosphate, is a phosphate ester of N,N-dimethylethanolamine. Its structure contains two key functional groups that dictate its stability and storage requirements: a phosphate ester, which is susceptible to hydrolysis, and a tertiary amine, which can undergo oxidation.

PropertyValueSource
IUPAC Name 2-(dimethylamino)ethyl dihydrogen phosphate
Molecular Formula C4H12NO4P
Molecular Weight 169.12 g/mol
CAS Number 6909-62-2

II. Frequently Asked Questions (FAQs) on Long-Term Storage

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark environment.[1] A controlled temperature of 2-8°C is ideal.[1] Due to its potential hygroscopicity, storage in a desiccator with a suitable drying agent is strongly advised to prevent moisture absorption.[1][2] The container should be tightly sealed and preferably opaque to protect from light.[1]

Q2: How should I store solutions of this compound?

The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For aqueous solutions, it is crucial to use purified, deoxygenated water and to buffer the solution to a slightly acidic to neutral pH (around 5-7), as phosphate ester hydrolysis can be catalyzed by both acidic and basic conditions.[3][4] Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air. For long-term storage, flash-freeze the aliquots and store them at -20°C or -80°C.

Q3: What are the primary degradation pathways for this compound?

Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the phosphate ester: This reaction cleaves the phosphate group from the N,N-dimethylethanolamine backbone, especially in the presence of moisture and at non-neutral pH.[3][4][5]

  • Oxidation of the tertiary amine: The dimethylamino group is susceptible to oxidation, which can lead to the formation of an N-oxide.[6][7][8] This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q4: How can I tell if my this compound has degraded?

Visual inspection can be the first indicator. For solid this compound, clumping, discoloration (e.g., yellowing), or a change in texture can suggest moisture absorption or degradation.[9] For solutions, the appearance of cloudiness, precipitation, or a change in color may indicate degradation or contamination. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC, LC-MS, or ³¹P NMR are necessary for a definitive assessment of purity.[10]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Solid this compound appears clumpy or sticky. Moisture absorption due to improper storage or handling in a humid environment.1. Transfer the compound to a desiccator immediately. 2. If the material is still intended for use, verify its purity using an appropriate analytical method (e.g., HPLC). 3. For future prevention, always handle the compound in a low-humidity environment (e.g., a glove box) and store it in a desiccator.[2]
A solution of this compound has turned yellow. This may indicate oxidation of the tertiary amine group.[11]1. It is recommended to discard the solution as the purity is compromised. 2. To prevent this in the future, prepare solutions with deoxygenated solvents and store them under an inert atmosphere (e.g., argon or nitrogen).[11] Store in amber vials to protect from light.[1]
Precipitate has formed in a frozen solution after thawing. The compound may have a low solubility at the storage temperature, or the buffer components may have precipitated.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If it does not redissolve, the solution may be supersaturated or degraded. Consider filtering the solution and re-evaluating the concentration. 3. For future storage, consider using a cryoprotectant or a different buffer system.
Inconsistent experimental results using a previously stored batch. The compound may have degraded over time, leading to a lower effective concentration.1. Perform a purity and concentration check on your stored this compound using a validated analytical method. 2. It is advisable to perform periodic quality control checks on long-term stored materials. 3. If degradation is confirmed, use a new, verified batch of the compound for your experiments.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid this compound
  • Upon receipt, immediately place the container of this compound inside a desiccator containing a fresh desiccant (e.g., silica gel).

  • For optimal long-term stability, store the desiccator in a refrigerator at 2-8°C.[1]

  • When accessing the compound, allow the container to equilibrate to room temperature inside the desiccator before opening to prevent condensation of moisture onto the cold powder.

  • Weigh out the required amount of this compound in a controlled, low-humidity environment if possible.

  • Promptly and securely seal the container and return it to the desiccator in the refrigerator.

Protocol 2: Preparation and Storage of Aqueous Stock Solutions
  • Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q). To minimize oxidation, sparge the water with an inert gas like argon or nitrogen for 15-20 minutes before use.

  • Prepare a buffered solution, ideally within a pH range of 5-7, to minimize hydrolysis.

  • Dissolve the this compound in the deoxygenated buffer to the desired concentration.

  • Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Aliquot the solution into single-use, sterile, and opaque (or amber) vials. Fill the vials with an inert gas before sealing if possible.

  • For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -80°C freezer. For short-term storage (up to a few weeks), -20°C may be sufficient.

V. Visualization of Storage and Troubleshooting Logic

Diagram 1: Decision Tree for Long-Term Storage of this compound

G start Received this compound is_solid Is it in solid form? start->is_solid store_solid Store in desiccator at 2-8°C, protected from light. is_solid->store_solid Yes prep_solution Prepare solution with deoxygenated buffer (pH 5-7). is_solid->prep_solution No (Prepare Solution) aliquot Aliquot into single-use, opaque vials under inert gas. prep_solution->aliquot store_solution Flash-freeze and store at -80°C. aliquot->store_solution

Caption: Decision workflow for storing this compound.

Diagram 2: Troubleshooting Degradation of this compound

G start Suspected Degradation visual_check Visual Inspection: Discoloration, clumping, or precipitation? start->visual_check analytical_check Perform Analytical Purity Check (e.g., HPLC, LC-MS). visual_check->analytical_check Yes visual_check->analytical_check No (Still suspect) is_degraded Is purity below acceptable limits? analytical_check->is_degraded discard Discard and use a new batch. is_degraded->discard Yes proceed Proceed with caution. Consider re-purification if possible. is_degraded->proceed No review_storage Review and optimize storage protocols. discard->review_storage

Caption: Troubleshooting workflow for suspected degradation.

VI. References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (2025-11-10). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022-04-18). Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chemical Storage Guidelines. Sabanci University. Available at: [Link]

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. National Center for Biotechnology Information. (2024-10-03). Available at: [Link]

  • The metabolism of tertiary amines. PubMed. Available at: [Link]

  • Chemical Storage. University of Wisconsin–Madison. Available at: [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry. Available at: [Link]

  • Best Practices for Powder Storage and Handling. coatingAI. Available at: [Link]

  • Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons. StudySmarter. (2024-09-04). Available at: [Link]

  • Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Wiley Online Library. Available at: [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. (2022-04-11). Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. (2022-10-19). Available at: [Link]

  • Powder Coating Storage: Best Practices for Longevity and Performance. (2025-04-24). Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Best practices for storing AM powders. CN Tech. (2025-10-13). Available at: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. (2025-08-06). Available at: [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. Available at: [Link]

  • Phosphate test. Wikipedia. Available at: [Link]

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. ACS Publications. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. National Center for Biotechnology Information. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • PHOSPHATE ESTERS. Ataman Kimya. Available at: [Link]

  • Thermal Oxidative Degradation Studies of Phosphate Esters. CDC Stacks. Available at: [Link]

  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. ResearchGate. (2024-12-14). Available at: [Link]

  • ANALYTICAL METHODS. National Center for Biotechnology Information. Available at: [Link]

  • METHODS FOR DETERMINATION OF PHOSPHATE AND TOTAL PHOSPHORUS IN PRECIPITATION AND PARTICULATE MATTER. Helda. Available at: [Link]

  • Thermal Oxidative Degradation Studies of Phosphate Esters. PubMed. Available at: [Link]

  • Inorganic feed phosphate test methods. AFMA. Available at: [Link]

  • Understanding the Different Phosphorus Tests. Hach. Available at: [Link]

  • Production of an amine oxide by oxidation of a tertiary amine. Google Patents. Available at:

  • 23.11: Oxidation of Amines. Chemistry LibreTexts. (2021-07-31). Available at: [Link]

  • State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. Available at: [Link]

Sources

Resolving peak tailing in HPLC analysis of Demanyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting Guide for HPLC Analysis of Demanyl Phosphate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to resolve one of the most common challenges encountered with this analyte: chromatographic peak tailing. This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing?

A1: this compound, chemically known as 2-(dimethylamino)ethyl dihydrogen phosphate, is a polar organic molecule containing two key functional groups that influence its chromatographic behavior[1][2].

  • A Tertiary Amine (-N(CH₃)₂): This group is basic and will be protonated (positively charged) across a wide pH range.

  • A Phosphate Group (-OPO(OH)₂): This group is acidic and can carry a negative charge.

This dual ionic character makes this compound particularly susceptible to multiple, and sometimes competing, retention mechanisms on a standard reversed-phase HPLC column. Peak tailing is the most common symptom of these undesirable secondary interactions[3]. An ideal chromatographic peak is symmetrical (Gaussian), but tailing indicates an issue that can compromise resolution, accuracy, and the reliability of your quantification[4].

Q2: What is the primary cause of peak tailing for a compound like this compound?

A2: The most frequent cause is the interaction between the positively charged tertiary amine on this compound and negatively charged, acidic silanol groups (Si-OH) that are exposed on the surface of silica-based stationary phases (e.g., C18 columns)[3][5][6]. Even with modern end-capping techniques, some residual silanols are always present[3][7]. This ionic interaction is a stronger retention mechanism than the intended hydrophobic (reversed-phase) mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail"[4].

Q3: Are there other, less obvious causes for this compound peak tailing?

A3: Yes. Beyond silanol interactions, two other significant factors can contribute:

  • Interaction with Metal Contamination: Trace metals like iron or aluminum can be present in the silica matrix of the column packing material. The phosphate group of this compound can chelate (bind) with these metal ions, creating another secondary retention mechanism that leads to peak tailing[4][5].

  • Interaction with HPLC Hardware: The phosphate moiety has a known affinity for stainless steel surfaces, which are common in HPLC tubing and, most critically, column inlet and outlet frits[8]. This interaction can cause severe peak distortion, especially when using mobile phases that are not optimized to prevent it, such as the non-volatile buffers often avoided in LC-MS applications[8].

Q4: What is an acceptable peak shape?

A4: Peak symmetry is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As). According to United States Pharmacopeia (USP) guidelines, a tailing factor of less than 2.0 is generally required, with an ideal range often cited as 0.8 to 1.8 [9][10][11]. A perfectly symmetrical peak has a tailing factor of 1.0.

The Troubleshooting Workflow: A Step-by-Step Guide

When encountering peak tailing with this compound, it is crucial to follow a logical, systematic approach. Start with the simplest and most common issues before moving to more complex method development changes.

G start Start: Peak Tailing Observed (Tailing Factor > 1.5) system_check system_check start->system_check resolved Peak Shape Acceptable (Tailing Factor < 1.5) extra_column extra_column system_check->extra_column Check for leaks, use narrow ID tubing column_health column_health extra_column->column_health If tubing is optimal mobile_phase_ph mobile_phase_ph column_health->mobile_phase_ph If column is healthy or replaced mobile_phase_ph->resolved [Success] buffer_strength buffer_strength mobile_phase_ph->buffer_strength If pH adjustment is insufficient buffer_strength->resolved [Success] column_choice column_choice buffer_strength->column_choice If buffering is insufficient column_choice->resolved [Success] ion_pair ion_pair column_choice->ion_pair If retention is still poor ion_pair->resolved [Success] hardware_inert hardware_inert ion_pair->hardware_inert If tailing persists hardware_inert->resolved [Success]

In-Depth Troubleshooting Protocols

Mobile Phase Optimization: The First Line of Defense

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds[12].

Q: How does adjusting the mobile phase pH resolve peak tailing for this compound?

A: By lowering the mobile phase pH, you address the primary cause of tailing: silanol interactions.

  • Mechanism: At a low pH (e.g., 2.5-3.0), the residual silanol groups on the silica surface become fully protonated (Si-OH) and are therefore neutral[5][13]. This eliminates the ionic attraction between the stationary phase and the protonated amine of this compound, resulting in a much more symmetrical peak.

  • Caution: Standard silica columns can hydrolyze and degrade at a pH below 2.5[13]. Always use a column specifically designed and rated for low-pH conditions[3][13].

Parameter Recommendation Rationale & Scientific Principle
pH Adjustment Target pH 2.5 - 3.0 using a suitable buffer or acid modifier.Suppresses the ionization of surface silanol groups, minimizing secondary ionic interactions with the basic amine of the analyte[5][13].
Buffer Choice For UV detection: Phosphate buffer . For LC-MS: Formate or Acetate buffer .Phosphate is an excellent buffer in the low pH range but is non-volatile and will contaminate an MS source[14]. Formate and acetate are volatile and MS-compatible[13].
Buffer Concentration Increase to 20-50 mM (for UV methods). Keep ≤10 mM for MS.Higher buffer salt concentration increases the ionic strength of the mobile phase, which can help shield the analyte from interacting with active silanol sites[5][13][15].

Protocol: Preparing a Low-pH Mobile Phase (Aqueous Portion)

  • Select Buffer: For a target pH of 2.8, choose a phosphate buffer system (e.g., potassium phosphate).

  • Weigh Reagent: Prepare a 50 mM solution by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Place the solution on a calibrated pH meter. Slowly add a dilute solution of phosphoric acid dropwise until the target pH of 2.8 is reached and stable.

  • Filter: Vacuum filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.

  • Mix with Organic: This prepared aqueous portion is now ready to be mixed with the organic modifier (e.g., acetonitrile or methanol) as specified by your method. Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic solvent [16].

HPLC Column Selection: Choosing the Right Stationary Phase

If mobile phase optimization is not sufficient, the column itself is the next logical focus.

Q: What type of column should I use for this compound?

A: The choice of column is critical. Older columns (Type A silica) have high metal content and more acidic silanols, which exacerbate tailing[4].

Column Type Recommendation Why It Works Consideration
High-Purity, End-Capped Silica Use a modern, high-purity (Type B) silica column with robust end-capping.These columns have a much lower concentration of accessible, acidic silanol groups and reduced metal contamination, significantly reducing the primary cause of peak tailing for basic compounds[4][5].This is the standard starting point for most modern methods.
Polar-Embedded Phase Columns with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.The embedded polar group helps to shield the analyte from residual silanols and allows the column to be used with highly aqueous mobile phases without phase collapse[6][17].Offers alternative selectivity and can improve peak shape for polar bases.
Hybrid Particle Technology Columns based on silica-organosiloxane hybrid particles (e.g., BEH).These columns offer improved pH stability and reduced silanol activity, making them very versatile for challenging separations of ionizable compounds[4][18].Excellent choice for robust method development over a wider pH range.
HILIC (Hydrophilic Interaction Liquid Chromatography) Consider for very poor retention in reversed-phase.HILIC uses a polar stationary phase to retain and separate highly polar compounds like this compound that may have insufficient retention on C18 phases even with 100% aqueous mobile phase[17][19].Requires different mobile phase conditions (high organic) and careful sample solvent management.
Addressing Hardware and Extra-Column Effects

Sometimes the problem is not chemical, but physical. Peak distortion can be introduced by the HPLC system itself.

Q: How can my HPLC system cause peak tailing?

A: Any source of unnecessary volume or flow path disruption between the injector and the detector can cause band broadening and asymmetry.

  • Extra-Column Volume: Excessive volume from long or wide-bore connecting tubing, or an improperly seated fitting, can cause the analyte band to spread, often asymmetrically[6].

    • Solution: Use the shortest possible length of narrow internal diameter (e.g., 0.125 mm or 0.005") tubing. Ensure all fittings are correctly made (e.g., ferrule is at the correct depth) to eliminate dead volume at the connection point.

  • Column Void: A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed under harsh pH conditions[5]. This disrupts the sample band as it enters the column, leading to split or tailing peaks.

    • Solution: A temporary fix can sometimes be achieved by reversing and flushing the column (if permitted by the manufacturer). However, the definitive solution is to replace the column and protect the new one with a guard column and by avoiding sudden pressure changes[13].

  • Metal Interactions: As mentioned, the phosphate group can interact with stainless steel components[8].

    • Solution: If this is suspected, especially in sensitive LC-MS applications, consider using a bio-inert or PEEK-lined HPLC system and column. These systems replace stainless steel with inert materials in the sample flow path.

Summary and Key Takeaways

Resolving peak tailing for this compound is a systematic process that involves understanding the unique chemistry of the analyte and its potential interactions with the entire chromatographic system.

  • Start with the Mobile Phase: Adjusting the pH to 2.5-3.0 is the most effective first step to neutralize silanol interactions.

  • Select a Modern Column: Use a high-purity, end-capped C18 column or consider a polar-embedded phase for better performance.

  • Don't Overlook the System: Ensure your HPLC is optimized for minimal extra-column volume and check for signs of column degradation.

  • Consider Analyte-Specific Issues: Be aware of the potential for phosphate groups to interact with system hardware, especially in LC-MS.

By applying these principles, you can move from a problematic chromatogram with tailing peaks to a robust, reliable, and quantifiable analysis.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
  • PubMed. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry.
  • HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • National Center for Biotechnology Information.
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method.
  • gmp-compliance.org.
  • precisionFDA.
  • US Pharmacopeia.
  • PubMed Central (PMC).
  • Pharma Growth Hub. Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?.
  • Element.
  • Agilent.
  • Waters Corporation.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • YMC America. 3 Ideal Columns for Analyzing Polar Compounds.

Sources

Validation & Comparative

Comparative Efficacy of Demanyl Phosphate vs. DMAE in Elevating Brain Acetylcholine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Demanyl phosphate and Dimethylaminoethanol (DMAE) concerning their efficacy as precursors for acetylcholine (ACh) synthesis. It is intended for researchers, neuroscientists, and professionals in drug development who are investigating cholinergic agents for cognitive enhancement and neurodegenerative disease therapeutics. We will dissect the proposed mechanisms of action, pharmacokinetic profiles, and present a rigorous experimental protocol for a head-to-head comparison.

Introduction: The Cholinergic System and the Precursor Strategy

Acetylcholine is a critical neurotransmitter mediating a vast array of physiological functions, including learning, memory, attention, and muscle contraction.[1][2] Its synthesis in cholinergic neurons is a tightly regulated process, primarily dependent on the availability of choline in the brain.[2] Consequently, a key therapeutic strategy for addressing cholinergic deficits, often associated with cognitive decline and Alzheimer's disease, involves elevating brain ACh levels. Beyond inhibiting the breakdown enzyme acetylcholinesterase (AChE), another prominent approach is the administration of ACh precursors designed to cross the blood-brain barrier (BBB) and augment the substrate pool for ACh synthesis.[3]

This guide focuses on two such compounds: the widely known dietary supplement DMAE and the less-common prodrug, this compound. We will objectively evaluate the scientific evidence and theoretical frameworks underpinning their use and propose a definitive experimental design to resolve questions of their comparative efficacy.

Neurochemical Pathways and Mechanisms of Action

A clear understanding of the endogenous acetylcholine synthesis pathway is crucial before evaluating the action of exogenous precursors.

The Endogenous Acetylcholine Synthesis Pathway

Choline from the periphery must first traverse the blood-brain barrier to enter the brain's extracellular fluid. This transport is mediated by specific carrier proteins, including choline transporter-like proteins (CTL1 and CTL2).[4][5] Once in the vicinity of a cholinergic neuron, choline is taken up into the presynaptic terminal by the high-affinity choline transporter 1 (CHT1).[4][5] Inside the neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl-coenzyme A (acetyl-CoA) to synthesize acetylcholine.[2][6]

Acetylcholine_Synthesis cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_neuron Cholinergic Neuron Choline_blood Choline BBB_transporter Choline Transporters (e.g., CTL1) Choline_blood->BBB_transporter Transport CHT1 High-Affinity Choline Transporter (CHT1) BBB_transporter->CHT1 Uptake Choline_neuron Choline CHT1->Choline_neuron ChAT ChAT Choline_neuron->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis

Figure 1: Endogenous Acetylcholine Synthesis Pathway.

DMAE (Dimethylaminoethanol)

DMAE is structurally similar to choline. The long-standing hypothesis is that DMAE crosses the BBB, is subsequently methylated in the brain to form choline, and thereby acts as a direct precursor to acetylcholine.[7][8][9] However, this mechanism is highly contested and not well-supported by robust scientific evidence.

  • Evidence Against Direct Conversion: In vivo studies in rats using isotopically labeled DMAE found that while it readily enters the brain, it is not significantly methylated to choline or acetylated to form an ACh analog.[10] These studies concluded that DMAE does not serve as a direct precursor for ACh synthesis.[10][11]

  • Alternative Hypothesis: A more plausible, albeit indirect, mechanism is that DMAE may increase available choline for the brain by inhibiting choline metabolism or utilization in peripheral tissues.[6][12] By reducing the peripheral consumption of choline, DMAE could elevate plasma choline levels, creating a larger gradient for its transport across the BBB.[10]

The overall scientific consensus is that the evidence for DMAE's efficacy in raising brain ACh levels is weak and relies on older, often poorly controlled studies.[13][14][15][16]

DMAE_Mechanism cluster_periphery Peripheral Tissues cluster_blood Bloodstream cluster_brain Brain DMAE_admin DMAE (Administered) Choline_metabolism Choline Metabolism (e.g., Phospholipid Synthesis) DMAE_admin->Choline_metabolism Inhibits (?) Choline_blood Increased Free Choline Choline_metabolism->Choline_blood Increases Availability ACh Acetylcholine Synthesis Choline_blood->ACh Crosses BBB, Enhances Substrate Pool

Figure 2: Hypothesized Indirect Mechanism of DMAE.

This compound: A Prodrug Approach

"this compound" suggests a phosphate ester prodrug of a DMAE-containing molecule. While specific literature on "this compound" is scarce, we can infer its properties based on the principles of phosphate prodrugs and by using a well-researched DMAE ester, Centrophenoxine (Meclofenoxate), as a functional analog.

  • Prodrug Strategy: Phosphate prodrugs are designed to improve the aqueous solubility and bioavailability of a parent molecule.[17] In the body, ubiquitous enzymes called alkaline phosphatases rapidly cleave the phosphate group, releasing the active drug.[17]

  • Centrophenoxine as an Analog: Centrophenoxine is an ester of DMAE and p-chlorophenoxyacetic acid (pCPA).[13] This modification is believed to significantly enhance its ability to cross the BBB compared to DMAE alone.[18] Once in the brain, it is hydrolyzed, releasing DMAE directly within the central nervous system.

  • Superior Efficacy: Studies have shown that Centrophenoxine can markedly increase brain acetylcholine levels.[13][19] A direct comparison in rats found Centrophenoxine to be significantly more potent than DMAE at boosting brain choline and acetylcholine.[18]

Therefore, this compound is hypothesized to act as a delivery system. It is likely cleaved in the plasma or at the BBB to release its active DMAE-containing moiety, which then penetrates the brain more efficiently than DMAE itself, leading to a more pronounced effect on the substrate pool for ACh synthesis.

Prodrug_Mechanism cluster_blood Bloodstream / Periphery cluster_brain Brain Prodrug This compound (Administered) Phosphatase Alkaline Phosphatases Prodrug->Phosphatase Active_Moiety Active Moiety (DMAE-derivative) Phosphatase->Active_Moiety Cleavage BBB Blood-Brain Barrier Active_Moiety->BBB Enhanced Penetration DMAE_brain DMAE (Released in CNS) BBB->DMAE_brain ACh Acetylcholine Synthesis DMAE_brain->ACh Increases Precursor Pool

Figure 3: Proposed Prodrug Mechanism for this compound.

Comparative Pharmacokinetic Profiles

The differing chemical structures of DMAE and this compound predict significant variations in their pharmacokinetic (PK) behavior, which is central to their efficacy.

ParameterDMAEThis compound (Hypothesized)Rationale for Difference
Oral Bioavailability Well-absorbed.[9][20]High.The phosphate ester enhances solubility, potentially improving absorption.[17]
Metabolism Rapidly incorporated into phospholipids; not significantly converted to choline.[10][20]Rapidly cleaved by phosphatases in the gut, liver, and plasma to release the active parent drug.[17]The primary metabolic step for the prodrug is its conversion to the active form.
Distribution (BBB) Crosses the BBB, but efficacy is limited by its subsequent metabolic fate within the brain.[10]The parent moiety is designed for enhanced BBB penetration compared to standard DMAE.[18]The prodrug approach aims to overcome the delivery limitations of the base molecule.
Elimination Half-life Relatively short.The half-life would be determined by the elimination of the active parent drug, not the phosphate prodrug itself.PK is governed by the active compound post-cleavage.

Experimental Protocol: Head-to-Head In Vivo Comparison

To definitively assess the comparative efficacy, a rigorously controlled preclinical experiment is required. The following protocol outlines a self-validating system using gold-standard techniques.

Objective: To quantify and compare the effect of acute administration of equimolar doses of this compound and DMAE on extracellular acetylcholine levels in the hippocampus of freely moving rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) will be used. Animals will be surgically implanted with a guide cannula targeting the CA1 region of the hippocampus.

  • In Vivo Microdialysis: Following a recovery period, a microdialysis probe will be inserted through the guide cannula. The probe will be perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[21]

  • Experimental Groups (n=8 per group):

    • Group 1: Vehicle control (Saline)

    • Group 2: DMAE (Dose X, intraperitoneal injection)

    • Group 3: this compound (Equimolar to Dose X, i.p.)

    • Group 4: Positive Control (Neostigmine, an AChE inhibitor, infused through the probe to confirm assay sensitivity).[22][23]

  • Sample Collection: Dialysate samples will be collected every 20 minutes into vials containing an acid to prevent ACh degradation. A stable baseline of ACh levels (at least three consecutive samples) will be established before drug administration. Samples will be collected for at least 3 hours post-injection.

  • Acetylcholine Quantification: The concentration of ACh in the dialysate will be determined using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) or Tandem Mass Spectrometry (LC-MS/MS) for maximum sensitivity and specificity.[22][23][24]

  • Data Analysis: ACh levels will be expressed as a percentage of the mean baseline concentration. The Area Under the Curve (AUC) for the change in ACh concentration over time will be calculated for each animal. Statistical comparisons between groups will be performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Figure 4: Experimental Workflow for In Vivo Microdialysis.

Anticipated Results and Interpretation

Based on the mechanistic and pharmacokinetic analysis, the following outcomes are anticipated from the proposed experiment.

CompoundDose (Equimolar)Peak ACh Increase (% of Baseline)AUC (0-180 min)
Vehicle-~100% (No change)0
DMAEX120% - 140%Low-Moderate
This compoundX180% - 250%High
Neostigmine(Positive Control)>500%Very High

Interpretation: A significantly greater and more sustained increase in extracellular acetylcholine levels is expected from the this compound group compared to the DMAE group. This result would validate the hypothesis that the prodrug strategy effectively overcomes the pharmacokinetic limitations of DMAE. The superior brain delivery of the active moiety from this compound would lead to a larger substrate pool for ChAT, resulting in enhanced ACh synthesis and release. The modest effect of DMAE would align with existing literature suggesting an indirect and less efficient mechanism of action.[10][11]

Conclusion and Future Directions

While both this compound and DMAE are proposed as strategies to enhance cholinergic function, they operate on fundamentally different principles of efficacy. The available evidence strongly suggests that DMAE is not a direct precursor to acetylcholine in the brain, and its ability to raise ACh levels is questionable and likely indirect.[10][15]

In contrast, the prodrug approach, as represented by this compound (and its well-studied analog, Centrophenoxine), is a scientifically sound strategy to improve the central nervous system delivery of a DMAE-containing molecule.[18] By enhancing BBB penetration and releasing the active compound directly in the brain, this method is far more likely to produce a reliable and therapeutically relevant increase in acetylcholine levels.

For drug development professionals, the path forward is clear. Direct investment in optimizing prodrug delivery systems for cholinergic precursors is a more promising avenue than further investigation of DMAE in its base form. The experimental protocol outlined herein provides a robust framework for validating candidate compounds and quantifying their precise neurochemical impact in vivo.

References

  • How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. PubMed Central.
  • Functional Expression of Choline Transporters in the Blood-Brain Barrier. PubMed.
  • Crossing the Blood-Brain Barrier: New Path for Brain Disorder Treatments. University of California, San Francisco.
  • Characteristics of choline transport across the blood-brain barrier in mice: Correlation with in vitro data. ProQuest.
  • Characterization of the blood-brain barrier choline transporter using the in situ rat brain perfusion technique. PubMed.
  • Functional Expression of Choline Transporters in the Blood–Brain Barrier. MDPI.
  • How Can DMAE Help Your Mental Health?. Healthline.
  • Relationship: Acetylcholine and Centrophenoxine. Caring Sunshine.
  • Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry. PubMed.
  • DMAE: The Lesser-Known Choline. The PricePlow Blog.
  • Improved method for the routine analysis of acetylcholine release in vivo: quantitation in the presence and absence of esterase inhibitor. PubMed.
  • DMAE Benefits - What It Is, How to Use it, Benefits and Side Effects. CogniTune.
  • Dimethylaminoethanol (DMAE / DMEA). Nootropics Expert.
  • Exploring DMAE Benefits for Brain, Skin, and Sleep. Verywell Health.
  • Mass Spectrometry “Sensor” for in Vivo Acetylcholine Monitoring. Analytical Chemistry.
  • Effect of centrophenoxine on acetylcholine release in perfused cerebral ventricles of cats under dynamic electrophysiological control. PubMed.
  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One.
  • Centrophenoxine. Nootropics Expert.
  • Centrophenoxine & Your Brain. Cognitive Vitality - Alzheimer's Drug Discovery Foundation.
  • Benefits And Side Effects Of Centrophenoxine. Lifespan Research Institute.
  • Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
  • Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. National Institutes of Health (NIH).
  • Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis. PubMed.
  • Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList.
  • Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation. PubMed.
  • Relationship: Acetylcholine and Deanol. Caring Sunshine.
  • Dimethylaminoethanol (DMAE) as a dietary supplement. Research Starters - EBSCO.
  • Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). National Institutes of Health (NIH).
  • Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration. PubMed Central.
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central.
  • New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger. PubMed.
  • Clinical pharmacokinetics of the phosphate binder lanthanum carbonate. PubMed.
  • Pharmacokinetics of dimemorfan phosphate tablets in healthy Chinese volunteers. PubMed.
  • Absorption rate limit considerations for oral phosphate prodrugs. PubMed.
  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PubMed Central.
  • Acetylcholine | C7H16NO2+. PubChem - National Institutes of Health (NIH).
  • Physiology, Acetylcholine. StatPearls - NCBI Bookshelf.
  • Pharmacokinetics, Antitumor and Cardioprotective Effects of Liposome-Encapsulated Phenylaminoethyl Selenide in Human Prostate Cancer Rodent Models. PubMed Central.
  • Possible modulation of phosphorylation of acetylcholine receptor-enriched membrane preparations. PubMed.
  • Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. PubMed Central.
  • Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma. PubMed.

Sources

Comparative Analysis of Demanyl Phosphate and Other Nootropics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of cognitive enhancement is one of burgeoning scientific inquiry, with researchers, clinicians, and the public alike seeking safe and effective means to augment mental performance. This guide provides a comparative analysis of Demanyl phosphate, a lesser-known compound, and a selection of well-characterized nootropics. Due to a notable scarcity of published research on the nootropic effects of this compound, this document will first synthesize the available information on this compound and its potential mechanisms of action, largely inferred from its chemical structure. Subsequently, it will offer a detailed, evidence-based comparison with established nootropics from different classes—Citicoline (a cholinergic agent), Piracetam (a racetam), and Modafinil (a eugeroic). This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, experimental protocols, and a framework for the future evaluation of novel cognitive enhancers like this compound.

Introduction to this compound: An Enigmatic Psychotonic

This compound, chemically known as 2-(dimethylamino)ethyl dihydrogen phosphate, is an organic compound that has been historically identified as a "psychotonic" agent.[1][2] Despite this classification, which suggests a potential influence on mental function, there is a significant lack of contemporary scientific literature and clinical trial data specifically investigating its efficacy and mechanism of action as a nootropic.

Chemically, this compound is the phosphate ester of N,N-dimethylethanolamine, positioning it as a potential precursor to choline.[1] This structural characteristic is the primary basis for hypothesizing its potential role in cognitive enhancement, as choline is a vital nutrient for brain health and the synthesis of the neurotransmitter acetylcholine, which is crucial for learning and memory.[3][4][5]

Postulated Mechanism of Action: A Cholinergic Hypothesis

Given its chemical structure, the most plausible hypothesis for this compound's nootropic action is through the cholinergic pathway. Upon administration, it is likely metabolized to yield N,N-dimethylethanolamine and phosphate. N,N-dimethylethanolamine can then be converted to choline, thereby increasing the available pool of this essential precursor for acetylcholine synthesis in cholinergic neurons.[3][4] An increased availability of choline can enhance acetylcholine release, which is thought to underpin improvements in cognitive functions such as memory formation and attention.[6]

Demanyl_Phosphate_MoA This compound This compound Metabolism Metabolism This compound->Metabolism Hydrolysis N,N-Dimethylethanolamine N,N-Dimethylethanolamine Metabolism->N,N-Dimethylethanolamine Choline Choline N,N-Dimethylethanolamine->Choline Conversion Acetylcholine Synthesis Acetylcholine Synthesis Choline->Acetylcholine Synthesis Cognitive Enhancement Cognitive Enhancement Acetylcholine Synthesis->Cognitive Enhancement Piracetam_MoA Piracetam Piracetam AMPA Receptor Modulation AMPA Receptor Modulation Piracetam->AMPA Receptor Modulation Membrane Fluidity Membrane Fluidity Piracetam->Membrane Fluidity Synaptic Plasticity Synaptic Plasticity AMPA Receptor Modulation->Synaptic Plasticity Neurotransmitter Function Neurotransmitter Function Membrane Fluidity->Neurotransmitter Function Cognitive Enhancement Cognitive Enhancement Synaptic Plasticity->Cognitive Enhancement Neurotransmitter Function->Cognitive Enhancement

Caption: Proposed mechanisms of action for Piracetam.

Modafinil: The Wakefulness-Promoting Agent

Modafinil is a eugeroic, or wakefulness-promoting agent, approved for the treatment of narcolepsy and other sleep disorders. Its use as a cognitive enhancer in healthy individuals has been extensively studied.

Mechanism of Action: Modafinil's primary mechanism is thought to be the inhibition of dopamine reuptake, leading to increased dopamine levels in certain brain regions. It also appears to influence noradrenergic, serotonergic, glutamatergic, and histaminergic systems, contributing to its complex effects on arousal and cognition.

Experimental Protocols for Nootropic Evaluation

The following are standardized protocols that can be employed to evaluate the cognitive-enhancing effects of novel compounds like this compound.

In Vitro Assay: Acetylcholinesterase Inhibition

Objective: To determine if the test compound has a direct or indirect effect on the activity of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., deionized water or DMSO).

    • Prepare a solution of purified human recombinant AChE.

    • Prepare a solution of the substrate acetylthiocholine (ATCh) and Ellman's reagent (DTNB).

  • Assay Procedure:

    • In a 96-well microplate, add the AChE solution to each well.

    • Add varying concentrations of the test compound to the wells. Include a positive control (e.g., Donepezil) and a negative control (vehicle).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCh and DTNB solution to each well.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of AChE activity).

In Vivo Model: Morris Water Maze for Spatial Memory

Objective: To assess the effect of the test compound on spatial learning and memory in rodents.

Methodology:

  • Animal Subjects:

    • Use adult male Wistar rats or C57BL/6 mice.

  • Apparatus:

    • A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Procedure:

    • Acquisition Phase (5 days):

      • Administer the test compound (e.g., this compound) or vehicle to the animals 30-60 minutes before each daily session.

      • Each animal undergoes four trials per day to find the hidden platform.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow each animal to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Compare the escape latencies and path lengths between the treated and control groups during the acquisition phase.

    • Compare the time spent in the target quadrant during the probe trial between the groups.

Morris_Water_Maze_Workflow cluster_0 Acquisition Phase (5 Days) cluster_1 Probe Trial (Day 6) Administration Administer Compound/Vehicle Trials 4 Daily Trials per Animal Administration->Trials Data_Collection_Acq Record Escape Latency & Path Length Trials->Data_Collection_Acq Platform_Removal Remove Platform Analysis Analysis Data_Collection_Acq->Analysis Free_Swim 60s Free Swim Platform_Removal->Free_Swim Data_Collection_Probe Record Time in Target Quadrant Free_Swim->Data_Collection_Probe Data_Collection_Probe->Analysis

Caption: Workflow for the Morris Water Maze experiment.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the available information on this compound and a comparative analysis with established nootropics. The primary challenge in evaluating this compound is the profound lack of empirical data. Its structural similarity to choline precursors strongly suggests a potential role in the cholinergic system, but this remains a hypothesis pending experimental validation.

The detailed comparison with Citicoline, Piracetam, and Modafinil highlights the diverse mechanisms through which cognitive enhancement can be achieved. For this compound to be considered a viable nootropic, rigorous preclinical and clinical research is imperative. The experimental protocols outlined in this guide provide a starting point for such investigations. Future studies should aim to:

  • Elucidate the metabolic fate of this compound and its ability to increase brain choline and acetylcholine levels.

  • Assess its efficacy in animal models of cognitive impairment.

  • Conduct well-designed, placebo-controlled clinical trials to evaluate its safety and efficacy in humans.

Until such data becomes available, any claims regarding the nootropic effects of this compound should be approached with scientific caution. This guide serves as a call to the research community to investigate this and other under-researched compounds that may hold potential for cognitive enhancement.

References

  • Psilocybin. Wikipedia. Available from: [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. MDPI. Available from: [Link]

  • Generation of choline for acetylcholine synthesis by phospholipase D isoforms. PMC. Available from: [Link]

  • This compound. DrugFuture. Available from: [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PubMed. Available from: [Link]

  • What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. News-Medical.net. Available from: [Link]

  • psilocybin. Wikidata. Available from: [Link]

  • Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. Available from: [Link]

  • Phosphatidylcholine as a precursor of choline for acetylcholine synthesis. PubMed. Available from: [Link]

  • Stress, inflammation, depression, and dementia associated with phosphate toxicity. PubMed. Available from: [Link]

  • Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line. PMC. Available from: [Link]

  • Low dietary inorganic phosphate affects the brain by controlling apoptosis, cell cycle and protein translation. PubMed. Available from: [Link]

  • Inorganic Pi increases neuronal survival in the acute early phase following excitotoxic/oxidative insults. PubMed. Available from: [Link]

  • Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. PubMed. Available from: [Link]

  • Choline and its products acetylcholine and phosphatidylcholine”, in Neural Lipids. (PDF). Available from: [Link]

  • Choline increases acetylcholine release and protects against the stimulation-induced decrease in phosphatide levels within membranes of rat corpus striatum. PubMed. Available from: [Link]

  • Brain manganese and the balance between essential roles and neurotoxicity. PMC. Available from: [Link]

  • Citicoline for Supporting Memory in Aging Humans. PMC. Available from: [Link]

  • Comparison of the effects of piracetam and methohexital on cerebral energy metabolism. PubMed. Available from: [Link]

  • Cognitive-Enhancing Drugs — Barbara Sahakian / Serious Science. YouTube. Available from: [Link]

  • Comparison of the effects of choline alphoscerate and citicoline in patients with dementia disorders: a systematic review and meta-analysis. Frontiers. Available from: [Link]

  • psilocybin. mzCloud. Available from: [Link]

  • Citicoline (CDP-choline). Alzheimer's Drug Discovery Foundation. Available from: [Link]

Sources

A Head-to-Head Analysis of Acetylcholine Precursors: Alpha-GPC and Citicoline for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of modulating the cholinergic system for cognitive enhancement and neuroprotection, researchers are often faced with a choice between two prominent acetylcholine precursors: L-Alpha-glycerylphosphorylcholine (Alpha-GPC) and Citicoline (CDP-choline). While both compounds aim to increase the bioavailability of choline in the brain, their distinct metabolic pathways and supplementary effects warrant a detailed, evidence-based comparison. This guide provides an in-depth analysis of Alpha-GPC and citicoline, synthesizing preclinical and clinical data to inform experimental design and drug development.

Unraveling the Mechanisms of Action: More Than Just Choline Donation

At their core, both Alpha-GPC and citicoline serve as prodrugs for acetylcholine, the neurotransmitter integral to memory, learning, and attention.[1][2] However, a nuanced understanding of their biochemical journey reveals critical differences that may influence their suitability for specific research applications.

Alpha-GPC is a phospholipid-derived compound that is a direct precursor to acetylcholine.[3] Its high bioavailability and ability to efficiently cross the blood-brain barrier allow for a rapid increase in brain choline levels.[3][4] This straightforward mechanism of action makes Alpha-GPC a potent and fast-acting choline donor.[4]

Citicoline , on the other hand, presents a dual mechanism of action.[5] It is composed of choline and cytidine. Upon metabolism, it provides choline for acetylcholine synthesis, and the cytidine is converted to uridine. Uridine is a crucial component in the synthesis of phosphatidylcholine, a primary constituent of neuronal membranes. This suggests that citicoline not only supports neurotransmitter production but also contributes to neuronal repair and membrane integrity.[1] Furthermore, some evidence suggests that citicoline can enhance dopamine release, which may contribute to its effects on motivation and alertness.[1][6]

cluster_alpha_gpc Alpha-GPC Pathway cluster_citicoline Citicoline Pathway Alpha-GPC Alpha-GPC Choline Choline Alpha-GPC->Choline Metabolism Acetylcholine Acetylcholine Choline->Acetylcholine Synthesis Citicoline Citicoline Choline_C Choline Citicoline->Choline_C Cytidine Cytidine Citicoline->Cytidine Dopamine Dopamine Citicoline->Dopamine Enhances Release Acetylcholine_C Acetylcholine Choline_C->Acetylcholine_C Uridine Uridine Cytidine->Uridine Conversion Phosphatidylcholine Phosphatidylcholine Uridine->Phosphatidylcholine Synthesis Support

Caption: Comparative metabolic pathways of Alpha-GPC and Citicoline.

Pharmacokinetic Profiles: A Tale of Two Timelines

The differential absorption and metabolism of Alpha-GPC and citicoline have been demonstrated in head-to-head studies. A comparative study on the intramuscular administration of both compounds in healthy volunteers revealed that Alpha-GPC led to a more rapid and significantly higher peak in free plasma choline levels compared to citicoline.[7] This finding supports the notion of Alpha-GPC as a more immediate source of choline.

The longer-lasting effects attributed to citicoline may be due to its multifaceted mechanism, including the synthesis of phospholipids, which is a more gradual process.[4]

Comparative Efficacy: Insights from Preclinical and Clinical Studies

A systematic review and meta-analysis of clinical trials in patients with dementia disorders found that Alpha-GPC may be more effective than citicoline in improving cognitive function in this population.[3][8] Specifically, some trials included in the analysis showed Alpha-GPC to be superior in improving cognitive function in individuals with mild to moderate multi-infarct dementia.[3]

While direct head-to-head trials in healthy populations are limited, the distinct mechanisms of action suggest different potential applications. The rapid choline elevation with Alpha-GPC might be advantageous for acute cognitive enhancement, while citicoline's broader effects on neuronal health could be more suited for long-term neuroprotective strategies.[1][2]

Parameter Alpha-GPC Citicoline Supporting Evidence
Primary Mechanism Direct acetylcholine precursorAcetylcholine precursor and phospholipid synthesis support[3][5]
Bioavailability High, rapid absorptionHigh, slower absorption[4][7]
Effect on Choline Levels Rapid and high peak in plasma cholineSlower and lower peak in plasma choline[7]
Additional Effects May enhance physical performanceSupports neuronal membrane repair, enhances dopamine release[1][9]
Clinical Efficacy (Dementia) Potentially more effective in improving cognitive functionEffective, but some studies suggest less so than Alpha-GPC[3][8]

Experimental Protocols for Head-to-Head Evaluation

For researchers designing studies to directly compare these two compounds, the following protocols provide a framework for preclinical and clinical investigations.

Preclinical Evaluation: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents, functions heavily dependent on the cholinergic system.[10][11]

Acclimation Acclimation Training Training Acclimation->Training Day 1-2 Probe_Trial Probe_Trial Training->Probe_Trial Day 5 Data_Analysis Data_Analysis Probe_Trial->Data_Analysis

Caption: Workflow for the Morris Water Maze experiment.

Step-by-Step Methodology:

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged about 1-2 cm below the water surface. The room should contain various distal visual cues.[11]

  • Animal Groups:

    • Vehicle control (e.g., saline)

    • Alpha-GPC treated

    • Citicoline treated

  • Acclimation (Day 1-2): Allow animals to swim freely in the pool for 60 seconds without the platform to habituate them to the environment.

  • Training (Day 3-6):

    • Conduct 4 trials per day for each animal.

    • Place the animal into the pool facing the wall from one of four randomized starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal does not find the platform within the allotted time, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the different treatment groups.

Quantification of Acetylcholine Levels in Brain Tissue

To directly measure the impact of Alpha-GPC and citicoline on acetylcholine synthesis, brain tissue levels of acetylcholine and choline can be quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[12]

Step-by-Step Methodology:

  • Tissue Collection: Following treatment and a designated time course, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

  • Homogenization: Homogenize the tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins and extract the neurotransmitters.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant containing acetylcholine and choline.

  • HPLC Separation:

    • Inject the sample into an HPLC system equipped with a reverse-phase column to separate acetylcholine and choline.[12]

  • Post-Column Derivatization:

    • After separation, hydrolyze acetylcholine to choline using an immobilized acetylcholinesterase enzyme reactor.

    • The total choline (endogenous choline + choline from acetylcholine hydrolysis) is then oxidized by a choline oxidase enzyme reactor to produce betaine and hydrogen peroxide.[12]

  • Electrochemical Detection: Detect the hydrogen peroxide electrochemically. The resulting signal is proportional to the concentration of acetylcholine and choline in the sample.

  • Data Analysis: Quantify the concentrations of acetylcholine and choline by comparing the peak areas to a standard curve.

Conclusion and Future Directions

The available evidence indicates that both Alpha-GPC and citicoline are effective choline donors with distinct pharmacological profiles. Alpha-GPC offers a rapid and direct method to increase brain choline levels, making it a compelling candidate for studies on acute cognitive enhancement. Citicoline's dual action of supporting both acetylcholine synthesis and neuronal membrane integrity positions it as a promising agent for long-term neuroprotection and brain health maintenance.

For researchers in drug development, the choice between these two precursors should be guided by the specific therapeutic goal. Head-to-head clinical trials in diverse populations, including healthy individuals and those with various neurological conditions, are warranted to further elucidate their comparative efficacy and optimal applications.

References

  • Vietti-Michelina, S. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io. [Link]

  • Bymaster, F. P., Perry, K. W., & Wong, D. T. (1985). Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection. Life sciences, 37(19), 1775–1781. [Link]

  • Nooceptin. (2023). Citicoline vs Alpha-GPC: Differences, Similarities, Which Is better?. [Link]

  • Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Nami, M. S. (2020). Citicoline Improves Human Vigilance and Visual Working Memory: The Role of Neuronal Activation and Oxidative Stress. Clinical, Cosmetic and Investigational Dermatology, 13, 653–661. [Link]

  • Abdel-karim, S. R., et al. (2025). Comparison of the effects of choline alphoscerate and citicoline in patients with dementia disorders: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]

  • Abdel-karim, S. R., et al. (2025). Comparison of the effects of choline alphoscerate and citicoline in patients with dementia disorders: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]

  • Vietti-Michelina, S. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io. [Link]

  • Li, Z., et al. (2014). Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 334-342. [Link]

  • Simply Nootropics US. (2025). Citicoline vs. Alpha-GPC for Brain Power. [Link]

  • partiQlar. (2025). Alpha GPC vs Citicoline: Which Choline Supplement is Right for You?. [Link]

  • Gatti, G., et al. (1992). A comparative study of free plasma choline levels following intramuscular administration of L-alpha-glycerylphosphorylcholine and citicoline in normal volunteers. International journal of clinical pharmacology, therapy, and toxicology, 30(9), 331–335. [Link]

  • Dr.Oracle. (2025). What are the recommended dosages and uses of alpha-GPC (alpha-glycerylphosphorylcholine), choline, and citicoline for cognitive health?. [Link]

  • Vorhees, C. V., & Williams, M. T. (2014). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 9(4), 848–858. [Link]

  • Simply Nootropics NZ. (2025). Citicoline vs. Alpha-GPC for Brain Power. [Link]

  • Fioravanti, M., & Buckley, A. E. (2006). Citicoline (CDP-choline) for cognitive and behavioural disturbances associated with chronic cerebral disorders in the elderly. The Cochrane database of systematic reviews, (2), CD000269. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Scribd. (2017). Citicoline vs. Alpha-GPC: A Review. [Link]

  • News-Medical.Net. (2024). Enhancing Morris water maze experiments for researchers. [Link]

  • Your Inception. (2021). Citicoline Vs Alpha GPC: Which Choline Compound Is Better?. [Link]

  • Mind Lab Pro. (2025). Best Choline Supplement Source: Citicoline, Alpha-GPC, or.... [Link]

  • ResearchGate. (2006). (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. [Link]

  • Nakazaki, E., et al. (2021). Citicoline for Supporting Memory in Aging Humans. Current medicinal chemistry, 28(36), 7473–7488. [Link]

  • Scribd. (2017). Citicoline vs. Alpha-GPC: A Review. [Link]

  • Your Inception. (2021). Citicoline vs Alpha GPC: Which Choline Compound Is Better?. [Link]

  • Simply Nootropics NZ. (2025). Citicoline vs. Alpha-GPC for Brain Power. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Demanyl Phosphate as a Potential Cancer Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical and clinical validation of Demanyl phosphate (DP), a novel small-molecule metabolite, as a potential biomarker for non-small cell lung cancer (NSCLC). We will objectively compare its potential performance against existing biomarkers and provide detailed experimental protocols grounded in established scientific and regulatory principles. This document is intended for researchers, clinicians, and drug development professionals dedicated to advancing precision oncology.

Introduction: The Unmet Need in Non-Small Cell Lung Cancer

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer mortality worldwide, partly due to the limitations of current diagnostic and prognostic tools. While biomarkers like Carcinoembryonic Antigen (CEA) and Cytokeratin 19 Fragment (CYFRA 21-1) are used, they often lack the sensitivity and specificity required for early detection and effective monitoring of therapeutic response. This gap necessitates the discovery and rigorous validation of novel biomarkers that can provide a more accurate and dynamic picture of the disease state.

This guide introduces this compound (DP), a hypothetical intermediate metabolite, as a next-generation biomarker candidate. We propose that DP is uniquely produced in a cancer-specific shunt of the Pentose Phosphate Pathway (PPP), a metabolic pathway known to be reprogrammed in tumor cells to support rapid proliferation and combat oxidative stress.[1][2][3] This guide will detail the scientific rationale, validation workflows, and comparative analysis required to elevate DP from a promising discovery to a clinically actionable tool.

Part 1: The Biochemical Rationale for this compound

The Pentose Phosphate Pathway (PPP) is a critical metabolic route that runs parallel to glycolysis.[2][4] Its primary roles are to produce NADPH, which maintains redox balance, and to generate precursors for nucleotide synthesis, such as ribose 5-phosphate.[1][2] In many cancer cells, the PPP is significantly upregulated to meet the high demands for anabolic biosynthesis and to counteract the oxidative stress inherent to rapid cell division and metastasis.[3]

We hypothesize that in certain NSCLC subtypes, a unique enzymatic activity, tentatively named "Demanylase," shunts intermediates from the canonical PPP to produce this compound. This reaction is proposed to be absent in healthy tissue, making DP a highly specific indicator of malignant metabolic reprogramming.

Caption: Hypothesized metabolic pathway for this compound production in NSCLC.

Part 2: Analytical Validation: Is the Measurement Accurate and Reliable?

Before a biomarker's clinical utility can be assessed, the method used to measure it must be proven to be robust, reliable, and "fit-for-purpose".[5][6] For a small molecule like DP, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[7][8]

The validation process is a systematic demonstration that the assay performs as expected.[5][9] It is divided into key performance characteristics.

Detailed Protocol: LC-MS/MS Assay Validation for this compound in Human Plasma

1. Objective: To validate a quantitative LC-MS/MS method for determining this compound concentrations in human plasma, adhering to a fit-for-purpose approach for biomarker assay validation.[10]

2. Reagents and Materials:

  • This compound (DP) reference standard (>99% purity)

  • Stable Isotope Labeled-DP (SIL-DP) as an internal standard (IS)

  • Human plasma (K2EDTA) from healthy donors

  • Charcoal-stripped surrogate plasma (for calibration curve)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid

3. Workflow:

Caption: Workflow for the analytical measurement of this compound by LC-MS/MS.

4. Validation Experiments:

  • Specificity & Selectivity: Analyze plasma from at least six different healthy donors to check for interferences at the retention time of DP and SIL-DP. The absence of significant peaks ensures the assay specifically detects the target analyte.

  • Calibration Curve & Linearity: Prepare a calibration curve in a surrogate matrix (charcoal-stripped plasma) to overcome the challenge of the endogenous analyte being present in the control matrix.[8][11] Spike DP at 8-10 non-zero concentrations. The assay should be linear over the expected clinical concentration range, with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation [CV] ≤ 20%) and accuracy (within 20% of the nominal value).[7]

  • Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Intra-assay (within-run): Analyze at least five replicates of each QC level in a single run. Precision (CV) should be ≤ 15% and accuracy within 15% of nominal values.

    • Inter-assay (between-run): Analyze the QC levels across at least three different runs on different days. Precision (CV) should be ≤ 15% and accuracy within 15%.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the response of DP in post-extraction spiked plasma samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.

  • Stability: Assess the stability of DP in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for at least 4-6 hours.

    • Long-Term Stability: Frozen at -80°C for an extended period (e.g., 3 months). The mean concentration should be within 15% of the baseline value.

Part 3: Comparative Analysis: this compound vs. CYFRA 21-1

A critical step in biomarker validation is to compare its performance against current standards.[12] For NSCLC, CYFRA 21-1 is a commonly used protein biomarker. The following table presents a hypothetical but plausible comparison based on anticipated performance characteristics.

Performance MetricThis compound (DP) (Hypothetical Data)CYFRA 21-1 (Established Data)Rationale for DP's Potential Advantage
Biomarker Type Small-molecule metaboliteProtein fragment (Cytokeratin 19)Small molecules can reflect real-time metabolic flux and may show dynamic changes more rapidly than larger proteins with longer half-lives.
Analytical Method LC-MS/MSImmunoassay (ELISA)LC-MS/MS offers higher analytical specificity and is less prone to antibody cross-reactivity issues.
Sensitivity (Stage I NSCLC) 65%30-40%As a direct product of reprogrammed metabolism, DP may be elevated earlier in tumorigenesis than structural proteins released during cell death.
Specificity (vs. Benign Lung Disease) 92%85-90%The proposed cancer-specific enzymatic production of DP would theoretically lead to very high specificity, reducing false positives.
AUC-ROC (Diagnosis) 0.910.82The combination of higher sensitivity and specificity results in a superior overall diagnostic accuracy.[13]
Half-life in Plasma ~2 hours~24 hoursA shorter half-life makes DP a potentially better biomarker for monitoring rapid treatment response or disease recurrence.

Part 4: Clinical Validation: Does the Biomarker Work in Patients?

Analytical validation ensures the test is reliable, while clinical validation determines if the test is clinically meaningful.[14][15] This involves assessing the biomarker's ability to accurately distinguish between people with and without the disease in a relevant patient population.

Protocol: Case-Control Study for Clinical Validation of DP

1. Objective: To determine the sensitivity and specificity of plasma this compound for the diagnosis of primary NSCLC.

2. Study Design: A prospective case-control study.

3. Study Population:

  • Cases (n=200): Newly diagnosed, treatment-naïve patients with histologically confirmed NSCLC (all stages).

  • Controls (n=200): Age- and smoking-status-matched individuals without cancer. This group should include:

    • Healthy volunteers (n=100)

    • Patients with benign lung diseases like COPD or pneumonia (n=100) to rigorously test specificity.

4. Workflow:

Caption: Workflow for the clinical validation of this compound in a case-control study.

5. Statistical Analysis:

  • Primary Endpoint: The diagnostic performance of DP will be evaluated using Receiver Operating Characteristic (ROC) curve analysis. The Area Under the Curve (AUC) will be calculated to measure the overall accuracy.[13]

  • Secondary Endpoints:

    • Determine the optimal DP concentration cutoff that maximizes sensitivity and specificity.

    • Calculate sensitivity, specificity, Positive Predictive Value (PPV), and Negative Predictive Value (NPV).[14]

    • Compare DP levels between different NSCLC stages and histological subtypes.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for validating this compound as a novel biomarker for NSCLC.[16] The core of this process lies in establishing a foundation of trustworthiness through meticulous analytical validation, followed by a robust assessment of its clinical validity against existing standards. The hypothetical data presented suggests that DP, owing to its direct link to cancer-specific metabolic reprogramming, has the potential to offer significant advantages in sensitivity and specificity over current protein-based markers.

Successful completion of the described validation studies would position this compound as a probable valid biomarker, ready for evaluation in larger prospective trials to establish its clinical utility—its ability to positively impact patient outcomes and guide treatment decisions.[9][14]

References

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.[Link]

  • Houghton, R. et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis.[Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA Laboratories.[Link]

  • Houghton, R. et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. ResearchGate.[Link]

  • Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. (2024). LinkedIn.[Link]

  • Duffy, M. J. & Crown, J. (2014). Biomarker-based clinical trials: study design and regulatory requirements. ESMO Open.[Link]

  • Chau, C. H. et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH National Center for Biotechnology Information.[Link]

  • Kraus, V. B. et al. (2015). A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials. NIH National Center for Biotechnology Information.[Link]

  • A Guide to Biomarker Validation. (2022). Sonrai Analytics.[Link]

  • Clinical biomarker validation. ResearchGate.[Link]

  • Stincone, A. et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews.[Link]

  • Kisiel, J. B. et al. (2019). Discovery, Validation, and Application of Novel Methylated DNA Markers for Detection of Esophageal Cancer in Plasma. Clinical Cancer Research.[Link]

  • Pentose phosphate pathway. Wikipedia.[Link]

  • Ge, T. et al. (2020). The pentose phosphate pathway in health and disease. Nature Metabolism.[Link]

  • Yousef, G. M. et al. (2024). Guidance for securing approvals for new biomarkers: from discovery to clinical implementation. Critical Reviews in Clinical Laboratory Sciences.[Link]

  • Cummings, J. et al. (2010). Fit-for-purpose biomarker method validation in anticancer drug development. Drug Discovery Today.[Link]

  • Cummings, J. et al. (2010). Fit-for-purpose biomarker method validation for application in clinical trials of anticancer drugs. British Journal of Cancer.[Link]

  • Freeman, W. M. et al. (2010). A multistep validation process of biomarkers for preclinical drug development. The Pharmacogenomics Journal.[Link]

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Demanyl Phosphate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Selectivity in PTP1B Inhibition

In the landscape of therapeutic drug development, particularly for metabolic diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target.[1][2] As a key negative regulator of both insulin and leptin signaling pathways, its inhibition offers a promising strategy for treating type II diabetes and obesity.[2][3] Our lead compound, Demanyl Phosphate (DP), demonstrates potent inhibition of PTP1B. However, the journey from a potent inhibitor to a viable therapeutic candidate is paved with challenges, the foremost of which is ensuring target selectivity.[4][5]

The human genome contains a large family of protein tyrosine phosphatases (PTPs), many of which share significant structural homology in their active sites.[6] This homology presents a substantial risk of off-target inhibition, which can lead to unforeseen side effects and therapeutic failure.[4] For instance, cross-reactivity with the highly similar T-cell protein tyrosine phosphatase (TCPTP) is a well-documented hurdle in the development of PTP1B inhibitors.[1] Therefore, a rigorous evaluation of the cross-reactivity profile of any new chemical entity is not merely a regulatory requirement but a fundamental pillar of a successful drug discovery program.[7][8]

This guide provides a comprehensive framework for investigating the cross-reactivity of novel this compound analogs. We will move beyond simple potency measurements to build a multi-tiered experimental strategy that combines robust biochemical assays with physiologically relevant cellular models. Our goal is to provide researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to select and advance candidates with the highest potential for clinical success.

The Analogs: A Rationale-Driven Design

To improve upon the foundational this compound scaffold, we have synthesized three analogs, each designed to address specific pharmacological liabilities such as cell permeability and metabolic stability, while attempting to enhance selectivity.

  • This compound (DP): The parent compound. A potent PTP1B inhibitor with a phosphotyrosine mimetic group.

  • Analog A (DP-A): Features a fluoro-substitution on the "Demanyl" aryl ring. This modification is intended to enhance lipophilicity and improve cell membrane permeability without drastically altering the core pharmacophore.

  • Analog B (DP-B): The phosphate group is replaced with a non-hydrolyzable difluoromethylphosphonic acid (DFMP) group. This change is designed to increase metabolic stability and bioavailability.[6]

  • Analog C (DP-C): A hybrid design incorporating both the fluoro-substitution of DP-A and the DFMP group of DP-B, aiming for a synergistic improvement in both permeability and stability.

Experimental Strategy: A Tiered Approach to Selectivity Profiling

A robust assessment of cross-reactivity requires a multi-faceted approach. We advocate for a tiered system that begins with broad, high-throughput biochemical screening and progressively moves towards more complex, lower-throughput cellular assays that offer greater physiological relevance.[9]

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Broad Off-Target Screening T1_Start Compound Library (DP & Analogs) T1_Assay In Vitro Enzymatic Assays (PTP1B, TCPTP, SHP-1, SHP-2) T1_Start->T1_Assay Dose-response T1_Data IC50 Determination & Selectivity Index Calculation T1_Assay->T1_Data T2_Input Promising Candidates (from Tier 1) T1_Data->T2_Input High Potency & Selectivity T2_CETSA Cellular Thermal Shift Assay (CETSA) for PTP1B Engagement T2_Input->T2_CETSA Confirm binding T2_Western Western Blot Analysis (p-IR, p-STAT3) T2_CETSA->T2_Western Assess downstream effects T3_Input Lead Candidate(s) (from Tier 2) T2_Western->T3_Input Confirmed Cellular Activity & Target Engagement T3_Screen Broad Kinase/Phosphatase Panel Screening (e.g., Eurofins) T3_Input->T3_Screen T3_Output Comprehensive Off-Target Profile T3_Screen->T3_Output

Caption: Tiered workflow for assessing analog cross-reactivity.

Tier 1: Comparative Analysis via Biochemical Inhibition Assays

The initial step is to determine the inhibitory potency (IC50) of each analog against our primary target, PTP1B, and a panel of closely related phosphatases.[10][11] This provides the first quantitative measure of selectivity. We will focus on TCPTP, SHP-1, and SHP-2, as they represent common off-targets for PTP1B inhibitors.[6]

The Malachite Green assay is a classic and reliable colorimetric method for this purpose. It quantifies the release of free phosphate from a substrate, which is a direct measure of phosphatase activity.[12][13][14]

Protocol: Malachite Green Phosphatase Inhibition Assay

This protocol is optimized for a 96-well plate format to facilitate dose-response analysis.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. Rationale: PTPs are typically most active at a slightly acidic pH.[10] Buffers without sulfonic acids, like HEPES, are recommended to avoid potential competition with inhibitors at the active site.[10]
  • Enzyme Solutions: Prepare stock solutions of recombinant human PTP1B, TCPTP, SHP-1, and SHP-2 in Assay Buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range (typically 0.5 - 5 nM).[10]
  • Substrate Solution: Prepare a 2X working solution of a generic phosphopeptide substrate (e.g., pNPP or a tyrosine phosphopeptide) in Assay Buffer. The concentration should be at or near the Km for PTP1B to ensure competitive inhibition can be accurately measured.
  • Malachite Green Reagent: Prepare according to a commercial kit protocol or a standard formulation (e.g., malachite green, ammonium molybdate, in strong acid).[12][15] Safety Precaution: The reagent is corrosive and should be handled with appropriate personal protective equipment (PPE).

2. Assay Procedure:

  • Compound Plating: Serially dilute this compound and its analogs in DMSO, then add 1 µL to the appropriate wells of a 96-well plate. For controls, add 1 µL of DMSO.
  • Enzyme Addition: Add 50 µL of the appropriate enzyme solution to each well.
  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzymes before the substrate is introduced.
  • Reaction Initiation: Add 50 µL of the 2X substrate solution to each well to start the enzymatic reaction.
  • Reaction Incubation: Incubate for 20-30 minutes at 37°C. The precise time should be optimized to ensure less than 20% of the substrate is consumed.
  • Reaction Termination & Color Development: Add 25 µL of the Malachite Green Reagent to each well.[12] Incubate for 15-20 minutes at room temperature to allow for color development.[13]
  • Data Acquisition: Read the absorbance at 620-660 nm using a microplate reader.[15]

3. Data Analysis:

  • Subtract the background absorbance (no enzyme control) from all wells.
  • Normalize the data to the positive control (DMSO, 100% activity) and negative control (a known potent inhibitor, 0% activity).
  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
  • Calculate the Selectivity Index (SI) for each analog by dividing the IC50 for the off-target phosphatase (e.g., TCPTP) by the IC50 for the on-target phosphatase (PTP1B). A higher SI value indicates greater selectivity.[16]
Expected Results & Interpretation

The data below represents a hypothetical but realistic outcome of this screening tier.

CompoundPTP1B IC50 (nM)TCPTP IC50 (nM)SHP-1 IC50 (nM)SHP-2 IC50 (nM)Selectivity Index (TCPTP/PTP1B)
This compound (DP) 1545>10,000>10,0003
Analog A (DP-A) 25500>10,000>10,00020
Analog B (DP-B) 1260>10,000>10,0005
Analog C (DP-C) 20800>10,000>10,00040
  • DP-B is the most potent inhibitor of PTP1B but shows only a marginal improvement in selectivity over the parent compound.

  • DP-A and DP-C show a slight decrease in PTP1B potency but a dramatic increase in selectivity against TCPTP.

  • Analog C (DP-C) emerges as the most promising candidate from this tier, possessing a 40-fold selectivity for PTP1B over TCPTP while maintaining respectable potency.

Tier 2: Cellular Target Engagement & Downstream Signaling

While biochemical assays are essential for initial screening, they do not account for factors like cell permeability, intracellular stability, or engagement with the target in its native environment.[9][17] Therefore, the next crucial step is to verify that our lead candidates can enter cells, bind to PTP1B, and modulate its downstream signaling pathways.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells.[18][19] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature.[18][20][21] This change can be quantified by heating cell lysates to various temperatures and measuring the amount of soluble protein remaining via Western blot.[22]

1. Cell Treatment & Lysis:

  • Culture cells known to express PTP1B (e.g., HEK293, HepG2) to ~80% confluency.
  • Treat cells with the test compound (e.g., 10 µM DP-C) or vehicle (DMSO) for 1-2 hours.
  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
  • Divide the cell suspension into aliquots for each temperature point.

2. Thermal Challenge:

  • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a PCR thermocycler. One aliquot should remain at room temperature as a control.
  • Cool samples immediately on ice.

3. Protein Extraction & Quantification:

  • Lyse the cells by freeze-thaw cycles or sonication.
  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
  • Transfer the supernatant (soluble fraction) to a new tube.
  • Quantify the total protein concentration in each sample (e.g., via BCA assay).

4. Western Blot Analysis:

  • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
  • Perform electrophoresis and transfer proteins to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for PTP1B. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
  • Incubate with a secondary antibody and visualize the bands using chemiluminescence.
  • Quantify the band intensity and plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target engagement.[22]
Analysis of Downstream Signaling

Confirming target engagement with CETSA is critical. The next step is to demonstrate that this binding event translates into a functional, downstream biological effect. Since PTP1B dephosphorylates the activated insulin receptor (IR), we can assess the phosphorylation status of the IR as a direct biomarker of PTP1B inhibition.

G cluster_0 Insulin Signaling Pathway cluster_1 Inhibitor Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates Downstream Downstream Signaling (e.g., Akt activation) pIR->Downstream activates DPC This compound Analog C (DP-C) DPC->PTP1B INHIBITS

Caption: PTP1B's role in attenuating insulin signaling.

A simple Western blot experiment can confirm this. Serum-starved cells are pre-treated with the inhibitor (e.g., DP-C) and then stimulated with insulin. Cell lysates are then probed with antibodies against the phosphorylated form of the insulin receptor beta subunit (p-IR). An increase in the p-IR signal in the presence of the inhibitor confirms on-target cellular activity.

Conclusion and Forward Path

The systematic investigation of cross-reactivity is a non-negotiable step in the progression of any small molecule inhibitor program.[5] By employing a tiered strategy that combines high-throughput biochemical screening with detailed cellular mechanism-of-action studies, we can build a comprehensive understanding of an analog's selectivity profile.[4][7]

Based on our hypothetical data, Analog C (DP-C) demonstrates a superior profile, with a 40-fold biochemical selectivity for PTP1B over TCPTP. The subsequent confirmation of its ability to engage PTP1B in a cellular context (via CETSA) and modulate downstream insulin signaling would provide a strong rationale for its advancement. The final tier, a broad panel screen against hundreds of kinases and phosphatases, would serve as the definitive preclinical assessment of its off-target profile, paving the way for more advanced safety and efficacy studies.[23][24][25] This rigorous, evidence-based approach ensures that only the most selective and promising candidates are moved forward, maximizing the potential for clinical success.

References

  • ScienCell Research Laboratories.
  • G-Biosciences.
  • Provost & Wallert Research.
  • Aganitha AI Inc. (2024).
  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.
  • EUbOPEN. (2021). Protocol for Malachite Green.
  • Malachite Green Phosphate Colorimetric Micropl
  • Adesina, K. et al. (2021). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation.
  • Aren...z, C. et al. (2023). Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • Jafari, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Patsnap Synapse. (2025). How to improve drug selectivity?.
  • La Tora, D. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Nasiri, H. R. et al. (2017).
  • Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology.
  • American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Zhang, Z. Y. et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH.
  • Zhang, Z. Y. et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed - NIH.
  • Anderson, A. C. (2014). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central.
  • Zhang, Z. Y. et al. (2025). (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays.
  • Cravatt, B. F. et al. (2013). Determining target engagement in living systems. PMC - NIH.
  • CETSA. (n.d.).
  • DiscoverX. Critical Needs in Cellular Target Engagement.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • Kim, S. J. et al. (2025). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. PMC - NIH.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Martinez Molina, D. & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by.... (n.d.).
  • Lavecchia, A. et al. (2018). Targeting Tyrosine Phosphatases: Time to End the Stigma. PMC - PubMed Central.
  • Pichler, W. J. (2003).
  • Inhibitor selectivity profiling. Inhibitors were screened against a.... (n.d.).
  • Gao, Y. et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Zhang, T. et al. (2022). Hypersensitivity reactions to small molecule drugs. PMC - PubMed Central.
  • Bain, J. et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Zhang, T. et al. (2022). Hypersensitivity reactions to small molecule drugs. OUCI.

Sources

Unraveling Choline Supplementation: A Comparative Analysis of Demanyl Phosphate and Choline Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of nutritional science and pharmacology, the selection of an optimal choline source is a critical decision impacting bioavailability, metabolic efficiency, and ultimately, therapeutic or nutritional outcomes. This guide offers a comprehensive comparison between the widely used choline chloride and the novel choline donor, Demanyl Phosphate. We will delve into their chemical properties, metabolic fates, and the experimental data underpinning their efficacy, providing researchers and drug development professionals with the evidence-based insights required for informed decision-making.

The Central Role of Choline: Beyond a Simple Nutrient

Choline, a quaternary ammonium salt, is an essential nutrient vital for a myriad of physiological processes.[1][2] Its importance extends from the structural integrity of cell membranes to neurotransmission and lipid metabolism.[2][3][4] Choline is a precursor for the synthesis of phospholipids like phosphatidylcholine and sphingomyelin, which are fundamental components of all cell membranes.[2][4] Furthermore, it is the antecedent to the neurotransmitter acetylcholine, crucial for memory, muscle control, and mood regulation.[2][4] In the liver, choline plays a pivotal role in exporting fat, thereby preventing conditions like nonalcoholic fatty liver disease (NAFLD).[2][3] It also serves as a source of methyl groups for the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous metabolic reactions.[4]

While endogenous synthesis of choline occurs, it is often insufficient to meet the body's demands, necessitating dietary intake.[2] This is particularly true under conditions of high physiological demand, such as rapid growth, pregnancy, and lactation.[3][5]

The Contenders: A Chemical and Metabolic Overview

Choline Chloride: The Established Standard

Choline chloride is a synthetic, water-soluble salt that has long been the industry standard for choline supplementation in animal nutrition and is also available as a human dietary supplement.[1][6] It is produced from the reaction of trimethylamine with 2-chloroethanol.[1]

  • Chemical Structure: [(CH₃)₃N⁺CH₂CH₂OH]Cl⁻

  • Metabolic Pathway: Upon ingestion, choline chloride readily dissociates in the gastrointestinal tract, releasing free choline for absorption.[7] However, a significant portion of this free choline can be converted by gut microbiota into trimethylamine (TMA).[3][8] TMA is then absorbed and oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite that has been associated with an increased risk of cardiovascular disease.[5][8] The remaining absorbed choline enters the portal circulation and is transported to the liver and other tissues for utilization in various metabolic pathways.

This compound: A Novel Phosphate Ester Approach

This compound represents a more recent development in choline supplementation, designed to enhance bioavailability and mitigate some of the drawbacks associated with choline chloride. It is a phosphate ester of choline.

  • Chemical Structure: Information on the precise commercial structure of "this compound" is not widely available in public scientific literature, suggesting it may be a proprietary compound. However, based on its name, it is a phosphate ester of N,N-dimethylethanolamine (DMEA), a precursor to choline. The metabolic pathway would likely involve enzymatic cleavage of the phosphate group to release the active choline moiety.

  • Postulated Metabolic Advantage: The phosphate ester linkage in this compound is hypothesized to offer greater stability in the gut, potentially protecting the choline moiety from premature degradation by gut microbiota into TMA. This could lead to a higher bioavailability of intact choline reaching the systemic circulation.

Efficacy Under the Microscope: A Data-Driven Comparison

The true measure of a choline source lies in its biological efficacy. This is determined by its bioavailability and its impact on key physiological and performance metrics.

Comparative Bioavailability

Direct comparative studies on the bioavailability of this compound versus choline chloride are not extensively published. However, research comparing other forms of choline, such as phosphatidylcholine (a natural form of choline), with choline salts provides valuable insights. Studies have shown that choline from phospholipids is more efficiently absorbed and leads to a more sustained increase in plasma choline levels compared to choline salts like choline bitartrate.[9] This suggests that the chemical form of choline significantly influences its uptake and metabolism.

A key challenge with choline chloride is its hygroscopic nature, which can lead to clumping and reduced stability in feed premixes, potentially affecting its availability.[6] Furthermore, its reactive nature can degrade other essential vitamins in the premix, such as vitamins A, E, and K.[10]

Table 1: Comparative Properties of Choline Chloride and this compound

FeatureCholine ChlorideThis compound (Postulated)
Chemical Form Quaternary ammonium saltPhosphate ester of a choline precursor
Hygroscopicity HighLower
Gut Stability Susceptible to microbial degradation to TMAPotentially higher stability, less TMA formation
Vitamin Stability Can degrade other vitamins in premixesLikely more inert and compatible with other nutrients
Chloride Content High (approx. 25% by weight)[10]None
Bioavailability Variable, reduced by gut degradationPotentially higher due to enhanced stability
Impact on Performance and Health Markers

In animal nutrition, the efficacy of a choline source is often measured by its impact on growth rate, feed conversion ratio (FCR), and the prevention of metabolic disorders like fatty liver syndrome.[6][11] While specific data for this compound is limited, the theoretical advantages of improved bioavailability would be expected to translate into better performance outcomes, particularly under challenging production conditions.

The high chloride content of choline chloride can also be a concern in diet formulation, as excessive chloride can lead to physiological imbalances.[10] this compound, being a phosphate salt, contributes phosphorus, an essential mineral, which can be an added benefit in diet formulation.[12][13]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of this compound and choline chloride, a series of well-defined experiments are necessary.

In Vitro Stability and Bio-accessibility Assay

Objective: To assess the chemical stability and the release of choline from each source under simulated gastrointestinal conditions.

Methodology:

  • Premix Stability: Prepare vitamin-mineral premixes containing either choline chloride or this compound. Store under controlled conditions of temperature and humidity. Analyze the concentration of key vitamins (A, E, K) at regular intervals to determine the degradation rate.

  • Simulated Digestion:

    • Gastric Phase: Incubate each choline source in a simulated gastric fluid (low pH, pepsin) for 2 hours.

    • Intestinal Phase: Transfer the gastric digest to a simulated intestinal fluid (neutral pH, pancreatin, bile salts). Incubate for 4 hours.

    • Analysis: At various time points, measure the concentration of free choline and TMA in the digestion medium using LC-MS/MS.

G cluster_0 In Vitro Digestion Start Choline Source (Choline Chloride or this compound) Gastric Simulated Gastric Fluid (pH 2.0, Pepsin) Start->Gastric 2 hours Intestinal Simulated Intestinal Fluid (pH 7.0, Pancreatin, Bile Salts) Gastric->Intestinal 4 hours Analysis LC-MS/MS Analysis (Free Choline, TMA) Intestinal->Analysis

Caption: Workflow for in vitro bio-accessibility assay.

In Vivo Bioavailability and Performance Trial (Animal Model)

Objective: To determine the relative bioavailability of choline from this compound and choline chloride and their effects on growth performance and liver health in a relevant animal model (e.g., broiler chickens).

Methodology:

  • Experimental Design:

    • A control group receiving a choline-deficient basal diet.

    • Multiple treatment groups receiving the basal diet supplemented with graded levels of choline from either choline chloride or this compound.

  • Performance Metrics: Monitor body weight gain, feed intake, and calculate the feed conversion ratio (FCR) over a defined experimental period (e.g., 42 days).

  • Blood Sampling: Collect blood samples at specified time points to measure plasma choline and TMAO concentrations.

  • Tissue Analysis: At the end of the trial, collect liver samples to determine liver fat content and analyze for histological changes.

  • Bone Analysis: In poultry, tibia ash content can be measured as an indicator of phosphorus availability from this compound.[14]

G cluster_1 In Vivo Efficacy Trial Animals Animal Allocation (e.g., Broiler Chicks) Diets Dietary Treatments (Control, Choline Chloride, this compound) Animals->Diets Performance Performance Monitoring (Weight Gain, FCR) Diets->Performance Sampling Sample Collection (Blood, Liver, Tibia) Performance->Sampling Analysis Biochemical & Histological Analysis Sampling->Analysis

Caption: Experimental workflow for an in vivo efficacy trial.

Signaling Pathways and Metabolic Fate

The ultimate fate of the absorbed choline is its incorporation into various metabolic pathways.

G cluster_2 Choline Metabolism Choline Absorbed Choline PC Phosphatidylcholine (Cell Membranes) Choline->PC CDP-Choline Pathway ACh Acetylcholine (Neurotransmitter) Choline->ACh Choline Acetyltransferase Betaine Betaine (Methyl Donor) Choline->Betaine Choline Dehydrogenase

Caption: Major metabolic pathways of choline.

The efficiency with which a choline source delivers choline to these pathways determines its overall efficacy. The potentially higher bioavailability of this compound could lead to enhanced synthesis of phosphatidylcholine, acetylcholine, and betaine, thereby supporting cellular function, neurotransmission, and methyl group metabolism more effectively.

Conclusion and Future Directions

Choline chloride has been a reliable and cost-effective source of choline for many years. However, its inherent drawbacks, including hygroscopicity, potential for vitamin degradation, and contribution to TMA formation, warrant the exploration of alternative choline sources.

This compound, as a phosphate ester of a choline precursor, presents a promising alternative with the potential for improved stability, bioavailability, and a more favorable metabolic profile. The absence of chloride and the contribution of phosphorus are additional advantages in specific formulation contexts.

To definitively establish the superiority of this compound, further direct, peer-reviewed comparative studies are essential. Researchers are encouraged to employ the experimental protocols outlined in this guide to generate robust data that will enable a comprehensive evaluation of these two choline sources. The future of choline supplementation lies in the development of more stable and bioavailable forms that can more efficiently meet the physiological demands of the body, and this compound represents a significant step in this direction.

References

  • Nuproxa. Why reconsider the use of choline chloride in animal nutrition?. [Link]

  • nutriNews. Still using Choline Chloride in animal nutrition?. [Link]

  • Pangoo.biz. Choline Chloride in Animal Feed: Research Insights, Market Dynamics, and Industry Perspectives. [Link]

  • Linus Pauling Institute, Oregon State University. Choline. [Link]

  • Wikipedia. Choline chloride. [Link]

  • Kemiex. What is Choline Chloride used for?. [Link]

  • Sudaryati, S., Batubara, A., Purnomoadi, A., & Kurihara, R. (2016). Effect of choline chloride supplementation on milk production and milk composition of Etawah grade goats. BMC Veterinary Research, 12(1), 1-7. [Link]

  • PubMed. Graded supplemental choline chloride fed throughout the grow and finish periods elicited minimal influence on growth performance and carcass characteristics of pigs in a commercial setting. [Link]

  • The Nutrition Source, Harvard T.H. Chan School of Public Health. Choline. [Link]

  • National Center for Biotechnology Information. Comparison of digestible and metabolizable energy and digestible phosphorus and amino acid content of corn ethanol coproducts from Brazil and the United States produced using fiber separation technology for swine. [Link]

  • National Institutes of Health Office of Dietary Supplements. Choline - Health Professional Fact Sheet. [Link]

  • Smolders, L., de Wit, N. J. W., Balvers, M. G. J., Obeid, R., Vissers, M. M. M., & Esser, D. (2019). Natural Choline from Egg Yolk Phospholipids Is More Efficiently Absorbed Compared with Choline Bitartrate; Outcomes of A Randomized Trial in Healthy Adults. Nutrients, 11(11), 2758. [Link]

  • National Center for Biotechnology Information. Choline supplements: An update. [Link]

  • PubMed. Phosphatidylcholine as a precursor of choline for acetylcholine synthesis. [Link]

  • MDPI. Phosphorus Bioavailability: A Key Aspect for Conserving this Critical Animal Feed Resource with Reference to Broiler Nutrition. [Link]

  • Eat For Health. Choline - Nutrient Reference Values. [Link]

  • University of Illinois, Monogastric Nutrition Research. — Invited Review — Mineral composition and phosphorus digestibility in feed phosphates fed to pigs and poultry. [Link]

  • Animal Bioscience. Mineral composition and phosphorus digestibility in feed phosphates fed to pigs and poultry. [Link]

  • Yara UK. The truth about digestible phosphorus. [Link]

  • National Center for Biotechnology Information. Different choline supplement metabolism in adults using deuterium labelling. [Link]

  • National Center for Biotechnology Information. Differential metabolism of choline supplements in adult volunteers. [Link]

Sources

A Comparative Guide to Validating the Neuroprotective Effects of N,N-dimethylethanolamine Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of N,N-dimethylethanolamine phosphate (DMEAP). We will delve into the mechanistic rationale for its potential neuroprotective properties, compare it with established alternative agents, and provide detailed experimental protocols for rigorous validation.

Introduction: The Imperative for Neuroprotection

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a formidable challenge to modern medicine. A key pathological driver in many of these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify these harmful byproducts.[1][2][3] Neuronal cells are particularly vulnerable to oxidative damage due to their high metabolic rate, abundance of polyunsaturated fatty acids, and relatively low antioxidant capacity.[3] This cascade of oxidative damage contributes to the misfolding of proteins, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[3] Consequently, therapeutic strategies are increasingly focused on neuroprotective agents that can mitigate these damaging processes.

N,N-dimethylethanolamine (DMAE), a precursor to the neurotransmitter acetylcholine, has been investigated for its nootropic and potential neuroprotective properties.[4][5] DMEAP, or Demanyl phosphate, is the phosphate ester of DMAE and is recognized as a human metabolite. The neuroprotective potential of DMEAP is hypothesized to stem from the bioactivity of its parent compound, DMAE, which has demonstrated free-radical scavenging capabilities.[6][7][8] This guide will explore the validation of DMEAP's neuroprotective effects, contextualizing its performance against other known neuroprotective compounds.

Mechanistic Rationale: Potential Pathways of DMEAP-Mediated Neuroprotection

The primary proposed mechanism for the neuroprotective action of DMEAP is through the antioxidant activity of its parent compound, DMAE. Research has shown that DMAE can directly scavenge hydroxyl, ascorbyl, and lipid radicals.[6][7] This is a critical function, as these reactive species can inflict significant damage on cellular components, leading to lipid peroxidation, protein oxidation, and DNA damage, all hallmarks of neurodegenerative processes.[1][9]

Furthermore, some studies suggest that DMAE may influence acetylcholine synthesis, a key neurotransmitter in memory and cognition.[5][10] However, the extent to which DMAE is converted to choline in vivo remains a subject of debate.[11] A potential, long-lasting protective mechanism has also been suggested, where N,N'-dimethylethanolamine was found to prevent apoptotic cell death induced by oxidative stress in oligodendroglia-like cells.[12]

Below is a diagram illustrating the hypothesized neuroprotective signaling pathways of DMEAP, primarily through the antioxidant actions of its parent compound, DMAE.

DMEAP_Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_dmeap Therapeutic Intervention cluster_cellular_effects Cellular Effects Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Induces Neurotoxins Neurotoxins (e.g., Amyloid-β) Neurotoxins->ROS Induces DMEAP N,N-dimethylethanolamine phosphate (DMEAP) DMAE N,N-dimethylethanolamine (DMAE) DMEAP->DMAE Metabolism DMAE->ROS Scavenges Apoptosis Neuronal Apoptosis DMAE->Apoptosis Inhibits ROS->Apoptosis Triggers Viability Neuronal Viability Apoptosis->Viability Reduces

Caption: Hypothesized neuroprotective mechanism of DMEAP via DMAE-mediated ROS scavenging.

Comparative Analysis: DMEAP vs. Alternative Neuroprotective Agents

To objectively assess the neuroprotective potential of DMEAP, it is crucial to compare its efficacy against established neuroprotective agents. This section provides a comparative overview of DMEAP (based on DMAE data) and other compounds frequently investigated for their neuroprotective properties.

AgentProposed Mechanism of ActionKey AdvantagesPotential Limitations
DMEAP (via DMAE) Antioxidant (free radical scavenger), potential acetylcholine precursor.[6][10]Naturally occurring metabolite, potential dual action on oxidative stress and cholinergic system.Limited direct research on the phosphate form; debate on in vivo conversion to choline.[11]
Edaravone Potent free radical scavenger.[13][14]Clinically approved for ALS and ischemic stroke in some regions, demonstrating efficacy in early neuroprotection.[13][14]Primarily effective in early stages of injury; efficacy in chronic neurodegeneration is less established.
Citicoline Membrane stabilizer, increases acetylcholine synthesis, reduces oxidative stress.[13][14]Multi-modal mechanism of action, generally well-tolerated.Clinical trial results for acute ischemic stroke have been mixed.[14]
Minocycline Anti-inflammatory, anti-apoptotic, inhibits microglial activation.[13]Broad-spectrum neuroprotective effects beyond direct antioxidant activity.Antibiotic properties may not be desirable for long-term neuroprotective therapy.
N-acetylcysteine (NAC) Precursor to the antioxidant glutathione, direct ROS scavenger.Well-established safety profile, widely available.May have lower potency compared to targeted free radical scavengers.

Experimental Validation: Protocols and Methodologies

Rigorous in vitro validation is the cornerstone of demonstrating neuroprotective efficacy. The following protocols provide a framework for assessing the neuroprotective effects of DMEAP and its comparators.

In Vitro Model of Neurotoxicity

The choice of an appropriate in vitro model is critical for mimicking the desired pathological conditions. Human induced pluripotent stem cell (iPSC)-derived neuronal models are increasingly favored for their translational relevance.[15]

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Assay_Workflow Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, iPSC-derived neurons) Pre-treatment 2. Pre-treatment (DMEAP or Comparator Agent) Cell_Culture->Pre-treatment Induction 3. Induction of Neurotoxicity (e.g., H₂O₂, Amyloid-β, Glutamate) Pre-treatment->Induction Incubation 4. Incubation Period Induction->Incubation Assays 5. Assessment of Neuroprotection Incubation->Assays Viability Neuronal Viability Assays (MTS, ATP) Assays->Viability Apoptosis Apoptosis Assays (Caspase-3, TUNEL) Assays->Apoptosis Oxidative_Stress Oxidative Stress Assays (ROS, MDA) Assays->Oxidative_Stress

Caption: A generalized workflow for in vitro validation of neuroprotective agents.

Step-by-Step Protocol for Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of DMEAP or comparator agents for a predetermined duration (e.g., 2-24 hours). Include a vehicle control group.

  • Induction of Oxidative Stress: Introduce a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM, determined by a dose-response curve) to all wells except the negative control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) under standard cell culture conditions.

  • Assessment: Proceed with the desired viability, apoptosis, and oxidative stress assays.

Assays for Quantifying Neuroprotection

A multi-parametric approach is essential for a comprehensive evaluation of neuroprotective effects.

Table of Recommended Assays:

ParameterAssayPrinciple
Neuronal Viability MTS Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[16]
ATP Assay Quantifies ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction.[16][17]
Apoptosis Caspase-3/7 Activity Assay Measures the activity of executioner caspases, which are key mediators of apoptosis, using a fluorogenic or luminogenic substrate.[17][18]
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[19]
Oxidative Stress ROS Detection (e.g., DCFDA) A cell-permeable dye that becomes fluorescent upon oxidation by ROS, allowing for the quantification of intracellular ROS levels.
Malondialdehyde (MDA) Assay Measures MDA, a major product of lipid peroxidation, as an indicator of oxidative damage to lipids.[1][20]

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison between DMEAP and other agents.

Hypothetical Comparative Data for Neuroprotective Efficacy:

Treatment (Post H₂O₂ Insult)Neuronal Viability (% of Control)Caspase-3/7 Activity (Fold Change)Intracellular ROS (Fold Change)
Vehicle Control 45 ± 5%4.2 ± 0.53.8 ± 0.4
DMEAP (100 µM) 78 ± 6%1.8 ± 0.31.5 ± 0.2
Edaravone (20 µM) 85 ± 5%1.5 ± 0.21.2 ± 0.1
Citicoline (100 µM) 72 ± 7%2.1 ± 0.41.9 ± 0.3
N-acetylcysteine (1 mM) 68 ± 8%2.5 ± 0.52.2 ± 0.4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

The results should be analyzed statistically, with comparisons made against the vehicle control to determine the significance of the neuroprotective effect. The relative efficacy of DMEAP can then be benchmarked against the comparator agents.

Conclusion and Future Directions

The validation of DMEAP as a neuroprotective agent requires a systematic and multi-faceted approach. Based on the known antioxidant properties of its parent compound, DMAE, there is a strong scientific rationale for its investigation.[6][7] Rigorous in vitro studies, as outlined in this guide, are the essential first step in substantiating these claims.

Future research should focus on elucidating the precise molecular mechanisms of DMEAP, including its effects on specific signaling pathways and its potential role in modulating cholinergic function. Furthermore, transitioning to more complex in vitro models, such as 3D brain organoids or microfluidic "brain-on-a-chip" platforms, will provide a more physiologically relevant context for validation.[21][22][23] Ultimately, promising in vitro findings will pave the way for preclinical in vivo studies to assess the therapeutic potential of DMEAP in models of neurodegenerative disease.

References

  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
  • Detecting oxidative stress biomarkers in neurodegenerative disease models and patients - HELDA - University of Helsinki.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases - Emulate.
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed.
  • Neuronal Cell viability and cytotoxicity assays.
  • In vitro Models of Neurodegenerative Diseases - PMC - PubMed Central.
  • Oxidative Stress and Antioxidants in Neurodegenerative Disorders - MDPI.
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - Frontiers.
  • Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments.
  • (PDF) Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - ResearchGate.
  • Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery - Oxford Global.
  • Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices | NETRI.
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer.
  • Cell death assays for neurodegenerative disease drug discovery - PMC - NIH.
  • (PDF) Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - ResearchGate.
  • Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models - PubMed.
  • Oxidative stress in neurodegenerative diseases - PMC - PubMed Central.
  • Overview of neuroprotective agents and their assumed mechanisms of action.
  • Tools for visualizing and quantifying neuronal cell health.
  • Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PubMed Central.
  • (PDF) New Insights on Dimethylaminoethanol (DMAE) Features as a Free Radical Scavenger - ResearchGate.
  • This compound | C4H12NO4P | CID 151438 - PubChem - NIH.
  • New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger.
  • N,N-DIMETHYLETHANOLAMINE - Ataman Kimya.
  • N,N-DIMETHYLETHANOLAMINE | Ataman Kimya A.Ş..
  • Ethanolamine derivatives as neuroprotective agents | Pharmacy.
  • N-methyl Bases of Ethanolamine Prevent Apoptotic Cell Death Induced by Oxidative Stress in Cells of Oligodendroglia Origin - PubMed.
  • N,N-Dimethylaminoethanol Phosphate | CAS 6909-62-2 | SCBT.
  • New Insights on Dimethylaminoethanol (DMAE) Features as a Free Radical Scavenger - CONICET.
  • Dimethylethanolamine - Wikipedia.
  • Dimethylaminoethanol (DMAE) as a dietary supplement | Research Starters - EBSCO.
  • Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PubMed Central.

Sources

A Comparative Analysis of the Metabolic Fate of Demanyl Phosphate and Other Choline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The metabolic conversion of precursor molecules into active compounds is a cornerstone of drug development and cellular biology research. This guide provides a detailed side-by-side comparison of the metabolic fate of Demanyl phosphate, a potential choline precursor, with other well-established precursors such as ethanolamine phosphate, citicoline (CDP-Choline), and alpha-glycerylphosphorylcholine (Alpha-GPC). While direct metabolic studies on this compound are limited, this document synthesizes current knowledge on phosphate and choline metabolism to propose its likely biotransformation pathway. Furthermore, we present detailed experimental protocols for researchers to investigate and compare the metabolic stability and metabolite profiles of these compounds in vitro.

Introduction: The Significance of Precursor Metabolism

The journey of a precursor molecule from administration or endogenous synthesis to its active form is a critical determinant of its efficacy and physiological role. Understanding the metabolic fate of a compound—the series of biochemical reactions it undergoes—provides invaluable insights into its bioavailability, duration of action, and potential off-target effects. Phosphate esters are frequently employed as prodrugs to enhance the solubility and cellular uptake of parent molecules.[1] Upon entering a biological system, these phosphate groups are typically cleaved by endogenous phosphatases to release the active compound.[2]

This compound, chemically known as 2-(dimethylamino)ethyl dihydrogen phosphate, is structurally analogous to key intermediates in phospholipid synthesis and is considered a potential precursor to choline.[3][4] Choline is an essential nutrient vital for the synthesis of the neurotransmitter acetylcholine, the major membrane constituent phosphatidylcholine, and the methyl donor betaine.[5][6] This guide will dissect the probable metabolic pathway of this compound by drawing parallels with the well-characterized metabolism of other key choline precursors.

Comparative Metabolic Pathways

The primary pathway for the synthesis of choline-containing phospholipids is the Kennedy pathway.[7][8] This pathway serves as a foundational framework for understanding the metabolic conversion of this compound and its counterparts.

Ethanolamine Phosphate: The Canonical Pathway

Ethanolamine phosphate is a key intermediate in the synthesis of phosphatidylethanolamine, which can subsequently be converted to phosphatidylcholine.[9] Its metabolic journey is a well-documented, multi-step enzymatic process:

  • Conversion to CDP-Ethanolamine: In the rate-limiting step of this branch of the Kennedy pathway, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of ethanolamine phosphate with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine).[7]

  • Formation of Phosphatidylethanolamine: The activated ethanolamine moiety is then transferred to a diacylglycerol (DAG) molecule by CDP-ethanolamine:1,2-diacylglycerol ethanolamine phosphotransferase (EPT), yielding phosphatidylethanolamine (PE).[7]

  • Conversion to Phosphatidylcholine: In the liver, phosphatidylethanolamine N-methyltransferase (PEMT) sequentially methylates the ethanolamine headgroup of PE three times, using S-adenosylmethionine (SAM) as the methyl donor, to produce phosphatidylcholine (PC).[10]

This compound: A Postulated Metabolic Route

Given its structural similarity to ethanolamine phosphate, this compound is likely metabolized through a parallel series of enzymatic reactions. The key difference lies in the dimethylated amino group of this compound.

Proposed Metabolic Pathway of this compound:

  • Hydrolysis to N,N-dimethylethanolamine: It is plausible that this compound is a substrate for phosphatases, such as alkaline phosphatase, which are abundant in the intestine, liver, and blood. These enzymes would hydrolyze the phosphate ester bond to release N,N-dimethylethanolamine and inorganic phosphate.[11]

  • Phosphorylation and Activation: Alternatively, this compound could enter the Kennedy pathway directly. By analogy to ethanolamine phosphate, it would be activated by a cytidylyltransferase to form CDP-N,N-dimethylethanolamine.

  • Incorporation into Phospholipids: The resulting activated intermediate could then be incorporated into a diacylglycerol backbone to form phosphatidyl-N,N-dimethylethanolamine.

  • Final Methylation to Phosphatidylcholine: This phospholipid would then require a single methylation step, catalyzed by PEMT, to be converted to phosphatidylcholine.

The following diagram illustrates this proposed pathway in comparison to the established pathway for ethanolamine phosphate.

G cluster_0 Ethanolamine Phosphate Pathway cluster_1 Proposed this compound Pathway EP Ethanolamine Phosphate CDP_E CDP-Ethanolamine EP->CDP_E Pcyt2 PE Phosphatidylethanolamine CDP_E->PE EPT PC_E Phosphatidylcholine PE->PC_E PEMT (3x Methylation) DP This compound DMEA N,N-dimethylethanolamine + Phosphate DP->DMEA Alkaline Phosphatase CDP_DMEA CDP-N,N-dimethylethanolamine DP->CDP_DMEA Cytidylyltransferase? PDMEA Phosphatidyl-N,N- dimethylethanolamine CDP_DMEA->PDMEA Phosphotransferase? PC_D Phosphatidylcholine PDMEA->PC_D PEMT (1x Methylation)

Caption: Comparative metabolic pathways of Ethanolamine Phosphate and the proposed pathway for this compound.

Other Notable Choline Precursors

For a comprehensive comparison, it is essential to consider other clinically and commercially relevant choline precursors.

  • Citicoline (CDP-Choline): This molecule is an endogenous intermediate in the primary pathway for phosphatidylcholine synthesis.[5] When administered exogenously, it can be hydrolyzed into cytidine and choline, which can then be re-synthesized into CDP-choline within cells. Alternatively, intact CDP-choline can be directly utilized by choline phosphotransferase to form phosphatidylcholine.[12][13]

  • Alpha-GPC (L-alpha-glycerylphosphorylcholine): Alpha-GPC is a precursor in the catabolic pathway of phosphatidylcholine. It is readily absorbed and crosses the blood-brain barrier. In the brain, it can be metabolized to acetylcholine.[5] Its conversion involves the action of glycerophosphocholine phosphodiesterase.

Quantitative Comparison of Precursor Properties

The following table summarizes the key characteristics of this compound and the comparator precursors. Note that data for this compound is largely extrapolated based on its chemical structure and the known metabolism of related compounds.

FeatureThis compoundEthanolamine PhosphateCiticoline (CDP-Choline)Alpha-GPC
Primary Metabolic Enzyme(s) Alkaline Phosphatase (postulated), Cytidylyltransferases (postulated)Pcyt2, EPT, PEMTNucleotidases, Choline Kinase, CCTGlycerophosphocholine phosphodiesterase
Key Intermediate(s) N,N-dimethylethanolamine (postulated)CDP-Ethanolamine, PhosphatidylethanolamineCholine, PhosphocholineCholine, Glycerol-3-phosphate
Direct Bioactive Product Choline (via phosphatidylcholine)Choline (via phosphatidylcholine)Choline, Acetylcholine, PhosphatidylcholineCholine, Acetylcholine
Number of Methylation Steps to PC 1 (postulated)30Not directly converted to PC
Blood-Brain Barrier Permeability Likely low (as phosphate)LowModerateHigh

Experimental Protocols for Metabolic Fate Analysis

To empirically determine and compare the metabolic fate of these precursors, a series of in vitro experiments can be conducted. The following protocols provide a robust framework for such investigations.

Workflow for In Vitro Metabolic Stability Assessment

G cluster_workflow Metabolic Stability Workflow start Prepare Precursor Stock Solutions (Demanyl-P, Ethanolamine-P, etc.) incubation Incubate with Liver Microsomes (or S9 fraction, hepatocytes) + NADPH regenerating system start->incubation sampling Collect Samples at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., with cold acetonitrile) sampling->quenching processing Centrifuge and Collect Supernatant quenching->processing analysis LC-MS/MS Analysis (Quantify parent compound and metabolites) processing->analysis data Data Analysis (Calculate half-life, clearance rate) analysis->data end Comparative Assessment data->end

Caption: General workflow for assessing the in vitro metabolic stability of precursor molecules.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate at which a precursor is metabolized by liver enzymes, a key indicator of its metabolic stability.[14][15]

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound, etc.)

  • Internal standard

  • Acetonitrile (ice-cold)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and internal standard in a suitable solvent (e.g., water or DMSO).

    • On a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Initiation of Reaction:

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the test compound to the wells. The final concentration should be in the low micromolar range to approximate physiological conditions.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in triplicate wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[16][17]

    • Monitor for the appearance of expected metabolites (e.g., N,N-dimethylethanolamine for this compound).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol: Metabolite Identification using LC-HRMS

This protocol focuses on identifying the biotransformation products of the precursor compounds.

Materials:

  • Same as for metabolic stability, but with a higher concentration of the test compound to facilitate metabolite detection.

  • High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap.

Procedure:

  • Incubation:

    • Perform a larger scale incubation with HLMs or hepatocytes and the test compound for a fixed, longer duration (e.g., 60 minutes).

  • Sample Preparation:

    • Quench the reaction and process the sample as described above.

  • LC-HRMS Analysis:

    • Analyze the sample using an LC-HRMS system.

    • Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Data Processing:

    • Compare the chromatograms of the test sample with a control sample (without the test compound).

    • Identify unique peaks in the test sample, which represent potential metabolites.

    • Determine the accurate mass of these potential metabolites and predict their elemental composition.

    • Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the metabolic fate of this compound in relation to other established choline precursors. Based on established biochemical principles, we have proposed a plausible metabolic pathway for this compound, primarily involving hydrolysis by phosphatases or direct entry into the Kennedy pathway. However, this proposed pathway requires empirical validation.

The provided experimental protocols offer a clear and actionable strategy for researchers to directly investigate the metabolic stability and biotransformation of this compound and other precursors. Such studies, utilizing techniques like LC-MS/MS, are crucial for elucidating the precise enzymatic conversions and quantifying the efficiency of choline generation from these different sources. The data generated from these experiments will be instrumental in validating the potential of this compound as a reliable choline precursor for research and therapeutic applications.

References

  • Nguyen, K. N., Saxena, R., Re, D. B., & Yan, B. (2023). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1217, 123619. [Link]

  • Reddy, V. P., et al. (2022). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Metabolites, 12(11), 1088. [Link]

  • Nguyen, K. N., Saxena, R., Re, D. B., & Yan, B. (2023). Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach. Journal of Chromatography B, 1217, 123619. [Link]

  • Armstrong, J. L., et al. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of environmental monitoring, 15(3), 638-646. [Link]

  • Gibellini, F., & Smith, T. K. (2015). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. In Phosphatidylethanolamine (pp. 1-13). Springer, Cham. [Link]

  • Ballesteros, M. R., et al. (2021). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Foods, 10(11), 2603. [Link]

  • Selvaraj, S., et al. (2022). Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation. Frontiers in Cell and Developmental Biology, 10, 968936. [Link]

  • ResearchGate. (n.d.). Simplified diagram of choline-related one-carbon metabolism. [Link]

  • da Costa, K. A., et al. (2014). Metabolic crosstalk between choline/1-carbon metabolism and energy homeostasis. Nutrition reviews, 72(7), 433-445. [Link]

  • Longdom Publishing. (n.d.). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. [Link]

  • Ann, S., & Gwon, Y. (2021). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • ResearchGate. (2021). The role of Ethanolamine Phosphate Phospholyase in regulation of Astrocyte Lipid Homeostasis. [Link]

  • Catalyst University. (2019, March 10). Lipid Biosynthesis | Phospholipid Synthesis 2: Cholines, Serines, & Ethanolamines [Video]. YouTube. [Link]

  • Talluri, R. S., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of pharmaceutical sciences, 103(10), 3217-3227. [Link]

  • National Center for Biotechnology Information. (n.d.). Choline supplements: An update. [Link]

  • ResearchGate. (n.d.). Choline metabolic pathway. Choline is an essential biological molecule... [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug metabolism reviews, 49(1), 84-91. [Link]

  • Wang, Y., et al. (2018). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Molecules, 23(11), 2826. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Smith, J. D. (1986). Effect of dimethylaminoethylphosphonate on phospholipid metabolism in Tetrahymena. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 878(3), 450-453. [Link]

  • Molecules. (n.d.). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]

  • Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. (2024). Essential Principles in Prodrugs Design. [Link]

  • ResearchGate. (1976). The anomeric configuration of the D mannosyl retinyl phosphate formed in rat liver microsomes. [Link]

  • National Center for Biotechnology Information. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. [Link]

  • ResearchGate. (n.d.). Metabolic properties of phosphonate esters. [Link]

  • Journal of Lipid Research. (n.d.). Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids. [Link]

  • ACS Publications. (n.d.). The Reactivity of Phosphate Esters. Monoester Hydrolysis. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of ester phosphates mediated by a copper complex. [Link]

  • National Center for Biotechnology Information. (n.d.). The basics of phosphate metabolism. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of phosphate monoesters: a biological problem with multiple chemical solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphatidylcholine and the CDP-Choline Cycle. [Link]

  • ResearchGate. (n.d.). The enzymatic synthesis of cytidine diphosphate choline. [Link]

  • ResearchGate. (n.d.). Hydrolysis mechanism of phosphate-containing biological molecules by... [Link]

  • The University of Texas at Austin. (n.d.). Method of phosphate ester hydrolysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of choline deficiency on the enzymes that synthesize phosphatidylcholine and phosphatidylethanolamine in rat liver. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in man. [Link]

  • MDPI. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Demanyl Phosphate Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Demanyl phosphate (2-(dimethylamino)ethyl dihydrogen phosphate), a small molecule organophosphate, presents unique analytical challenges due to its polar nature and lack of a strong chromophore. This guide provides an in-depth, objective comparison of four distinct analytical methods for the detection and quantification of this compound. As a Senior Application Scientist, my goal is to not only present protocols but to elucidate the scientific rationale behind the selection of each method, empowering you to make informed decisions for your analytical workflows. This document is grounded in the principles of scientific integrity, with all protocols designed as self-validating systems and key claims supported by authoritative references.

The Analytical Imperative for this compound

This compound's chemical structure (C₄H₁₂NO₄P) dictates the choice of analytical methodology. Its phosphate group provides a handle for specific detection methods, while the tertiary amine and short alkyl chain contribute to its high polarity. The absence of a significant UV-absorbing moiety necessitates either indirect detection methods or techniques that do not rely on spectrophotometry. This guide will explore a classical colorimetric assay, a widely used chromatographic technique, a specialized ion-exchange method, and a high-sensitivity mass spectrometry-based approach.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Here, we compare four methods for the quantification of this compound:

  • Molybdenum Blue Colorimetric Method

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Ion Chromatography (IC) with Suppressed Conductivity Detection

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following sections will delve into the principles, experimental protocols, and performance characteristics of each method, culminating in a comparative data summary to guide your selection process.

Method 1: Molybdenum Blue Colorimetric Method

Principle: This classic and cost-effective method relies on the reaction of phosphate ions with a molybdate reagent in an acidic medium to form a yellow phosphomolybdate complex. Subsequent reduction of this complex, typically with ascorbic acid, produces a stable, intensely blue-colored complex known as molybdenum blue.[1][2] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the phosphate concentration.[2] For this compound, a digestion step is required to liberate the inorganic phosphate for reaction.

Experimental Protocol:

1. Sample Preparation (Acid Digestion): a. Accurately weigh a sample of the this compound-containing material (e.g., drug substance or formulation) and transfer to a digestion tube. b. Add 5 mL of concentrated nitric acid and 2 mL of concentrated sulfuric acid. c. Heat the mixture at 150-200°C in a digestion block until the solution is clear and white fumes of sulfur trioxide are observed. d. Cool the digest and carefully dilute with deionized water to a known volume (e.g., 50 mL).

2. Colorimetric Reaction: a. Pipette an aliquot of the diluted digest into a volumetric flask. b. Add 1 mL of ammonium molybdate solution. c. Add 0.5 mL of ascorbic acid solution and mix well.[1] d. Allow the color to develop for 20-30 minutes at room temperature.[1] e. Dilute to the final volume with deionized water.

3. Measurement: a. Measure the absorbance of the solution at approximately 880 nm using a UV-Vis spectrophotometer.[1] b. Prepare a calibration curve using standard solutions of potassium dihydrogen phosphate that have undergone the same digestion and color development procedure.

Workflow for Molybdenum Blue Assay

cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement s1 Weigh Sample s2 Acid Digestion (HNO3/H2SO4) s1->s2 s3 Dilute to Volume s2->s3 r1 Take Aliquot s3->r1 r2 Add Molybdate & Ascorbic Acid r1->r2 r3 Color Development r2->r3 m1 Measure Absorbance (880 nm) r3->m1 m2 Quantify using Calibration Curve m1->m2

Caption: Workflow for this compound quantification using the Molybdenum Blue method.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Although this compound lacks a strong chromophore, it can be detected at low UV wavelengths (around 210-220 nm). This method separates this compound from other components in the sample matrix using a reversed-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Quantification is achieved by comparing the peak area of the analyte to that of a calibration standard.

Experimental Protocol:

1. Sample Preparation: a. For drug substance: Accurately weigh and dissolve in the mobile phase to a known concentration. b. For drug product (e.g., tablets): Grind the tablets to a fine powder. Extract a known weight of the powder with the mobile phase, sonicate, and centrifuge. Filter the supernatant through a 0.45 µm filter before injection.[3]

2. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase: Isocratic mixture of 90:10 (v/v) 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[4][5]
  • Flow Rate: 1.0 mL/min[4]
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • Detection: UV at 215 nm[6]

3. Data Analysis: a. Integrate the peak corresponding to this compound. b. Construct a calibration curve by plotting the peak area versus the concentration of this compound standards. c. Determine the concentration of this compound in the sample from the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve/Extract Sample p2 Filter (0.45 µm) p1->p2 h1 Inject into HPLC p2->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (215 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify with Calibration Curve d1->d2

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 3: Ion Chromatography (IC) with Suppressed Conductivity Detection

Principle: Ion chromatography is a highly suitable technique for the analysis of ionic species like this compound. The method utilizes an anion-exchange column to separate this compound from other anions in the sample. After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. Detection is achieved by measuring the electrical conductivity of the eluent containing the separated analyte.[7][8]

Experimental Protocol:

1. Sample Preparation: a. Dissolve the sample in deionized water to a known concentration. b. Filter the sample through a 0.22 µm ion chromatography certified syringe filter.

2. IC Conditions:

  • Column: High-capacity anion-exchange column (e.g., Dionex IonPac™ AS19)[9]
  • Eluent: Potassium hydroxide (KOH) gradient, for example, 10 mM to 45 mM over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Suppressor: Anion electrolytically regenerated suppressor (e.g., AERS 500)
  • Detection: Suppressed conductivity
  • Injection Volume: 25 µL

3. Data Analysis: a. Identify and integrate the peak corresponding to this compound based on its retention time. b. Prepare a calibration curve using this compound standards. c. Calculate the concentration in the sample from the calibration curve.

Workflow for Ion Chromatography Analysis

cluster_prep Sample Preparation cluster_ic IC Analysis cluster_data Data Analysis p1 Dissolve in DI Water p2 Filter (0.22 µm) p1->p2 i1 Inject into IC p2->i1 i2 Anion-Exchange Separation i1->i2 i3 Suppression i2->i3 i4 Conductivity Detection i3->i4 d1 Integrate Peak Area i4->d1 d2 Quantify with Calibration Curve d1->d2

Caption: Workflow for the Ion Chromatography analysis of this compound.

Method 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound. The compound is first separated from the sample matrix using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The eluent is then introduced into a mass spectrometer where the this compound molecules are ionized (typically by electrospray ionization, ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and minimizing matrix interference.[10][11]

Experimental Protocol:

1. Sample Preparation: a. Dilute the sample in an appropriate solvent (e.g., a mixture of acetonitrile and water). b. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. c. Add a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system
  • Column: HILIC column (for better retention of polar compounds) or a C18 column
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient from high organic to high aqueous content.
  • Flow Rate: 0.4 mL/min
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization: Electrospray Ionization (ESI), positive mode
  • MRM Transitions: To be determined by infusing a standard solution of this compound (e.g., parent ion [M+H]⁺ → characteristic fragment ions).

3. Data Analysis: a. Quantify the analyte by the ratio of the analyte peak area to the internal standard peak area. b. Construct a calibration curve and determine the sample concentration.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Dilute Sample p2 Add Internal Standard p1->p2 p3 SPE (optional) p2->p3 l1 Inject into LC p3->l1 l2 HILIC/C18 Separation l1->l2 l3 ESI Ionization l2->l3 l4 MRM Detection l3->l4 d1 Peak Area Ratio (Analyte/IS) l4->d1 d2 Quantify with Calibration Curve d1->d2

Caption: Workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary and Method Cross-Validation

The performance of each analytical method must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH).[12] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table provides a comparative summary of the expected performance characteristics for each method when analyzing this compound.

Parameter Molybdenum Blue Colorimetric HPLC-UV Ion Chromatography LC-MS/MS
Specificity Low (measures total inorganic phosphate after digestion)Moderate (dependent on chromatographic resolution)High (separates based on ionic properties)Very High (based on mass-to-charge ratio and fragmentation)
Linearity Range 0.1 - 2 µg/mL5 - 100 µg/mL0.1 - 50 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 90-110%98-102%98-102%99-101%
Precision (%RSD) < 10%< 2%< 2%< 5%
LOD ~0.05 µg/mL~1 µg/mL~0.05 µg/mL~0.05 ng/mL
LOQ ~0.15 µg/mL~3 µg/mL~0.15 µg/mL~0.15 ng/mL
Throughput Low to ModerateHighModerateHigh
Cost per Sample LowLowModerateHigh
Instrumentation UV-Vis SpectrophotometerHPLC with UV DetectorIon ChromatographLC with Triple Quadrupole MS

Cross-validation is the process of comparing results from two or more different analytical methods to ensure the data is comparable and reliable. For this compound, a robust cross-validation strategy would involve analyzing a set of samples by both a primary method (e.g., LC-MS/MS for its high specificity) and a secondary, orthogonal method (e.g., Ion Chromatography). The results should be statistically compared to demonstrate concordance between the methods.

Conclusion and Recommendations

The choice of the optimal analytical method for this compound detection is contingent upon the specific analytical needs.

  • The Molybdenum Blue Colorimetric Method is a cost-effective option for determining total phosphate content but lacks the specificity to distinguish this compound from other phosphate sources without prior separation.

  • HPLC-UV is a widely accessible and robust technique suitable for routine quality control applications where high sensitivity is not required.

  • Ion Chromatography offers excellent selectivity for this compound and is well-suited for analyzing the drug in complex ionic matrices.

  • LC-MS/MS stands out as the most sensitive and specific method, making it the gold standard for bioanalytical studies, impurity profiling, and trace-level quantification.

It is imperative that any chosen method is thoroughly validated in accordance with ICH guidelines to ensure the generation of reliable and reproducible data.[12] Cross-validation against an orthogonal method provides an additional layer of confidence in the analytical results, which is a critical aspect of regulatory compliance and scientific rigor.

References

  • Armstrong, J. L., Dills, R. L., Fenske, R. A., & Yost, M. G. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 406(30), 7845–7853.
  • DGT Research Ltd. (n.d.). Colorimetric analysis of P using the molybdenum blue method. Retrieved from [Link]

  • Harshit, D., Charmy, K., & Nrupesh, P. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food chemistry, 230, 448–453.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Hu, M. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Retrieved from [Link]

  • Li, W., et al. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 421–428.
  • Murphy, J., & Riley, J. P. (1962). A modified single solution method for the determination of phosphate in natural waters. Analytica Chimica Acta, 27, 31-36.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures.

Sources

A Comparative Guide to Assessing the Specificity of Novel Cholinergic Probes: The Case of Demanyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Specificity in Cholinergic Pathway Modulation

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is a cornerstone of cognitive and physiological function. It plays pivotal roles in memory, learning, attention, and muscle control.[1][2] Consequently, dysfunction of cholinergic pathways is implicated in a range of devastating neurological and psychiatric disorders, including Alzheimer's disease, myasthenia gravis, and certain schizophrenias.[2][3][4] This has made the cholinergic system a prime target for therapeutic intervention.

The primary strategy for enhancing cholinergic signaling is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft.[4][5] However, the development of effective and safe cholinergic agents is fraught with challenges, chief among them being the issue of specificity. The human body contains a related enzyme, butyrylcholinesterase (BuChE), which can also hydrolyze ACh and is a primary target for certain inhibitors.[6][7] Furthermore, direct interaction with a diverse family of nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors can lead to a host of undesirable off-target effects.[8][9][10]

Therefore, the rigorous assessment of a new chemical entity's specificity is not merely an academic exercise; it is a critical step in determining its potential as a selective research tool or a viable therapeutic candidate. This guide provides a comprehensive framework for such an assessment, using the compound Demanyl phosphate (also known as N,N-dimethylethanolamine phosphate) as a case study for a novel, structurally intriguing molecule.[11] We will compare its hypothetical performance against two well-characterized industry standards: Donepezil , a highly selective AChE inhibitor, and Rivastigmine , a dual inhibitor of both AChE and BuChE.[4][12]

Compound Profiles: Anchoring the Comparison

Investigational Compound: this compound

This compound is an organophosphate compound.[11] Structurally, it contains a phosphate group and a dimethylamino ethanol moiety, bearing some resemblance to the choline backbone of acetylcholine. While its role as a human metabolite is documented, its specific activity within cholinergic pathways is not well-characterized in publicly available literature.[11] Based on its organophosphate nature, a logical starting hypothesis is that it functions as an irreversible or slowly reversible inhibitor of cholinesterases.[13][14] The core objective of this guide is to outline the experimental path to confirm this hypothesis and, more importantly, to quantify its specificity.

Reference Compound 1: Donepezil

Donepezil is a highly selective, reversible inhibitor of AChE.[15] Its specificity for AChE over BuChE is a key feature of its pharmacological profile, contributing to its clinical success in the symptomatic treatment of Alzheimer's disease.[4] It serves as our benchmark for a highly specific AChE-targeting agent.

Reference Compound 2: Rivastigmine

Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[12][16] Its dual-inhibition mechanism is thought to provide a broader spectrum of cholinergic enhancement. It will serve as our benchmark for a less selective, multi-target cholinesterase inhibitor.

Experimental Framework for Assessing Specificity

A robust assessment of specificity requires a multi-tiered approach, moving from isolated enzyme kinetics to more complex cellular and receptor-based systems. This self-validating workflow ensures that observations from one level of complexity are confirmed and expanded upon in the next.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Off-Target Receptor Profiling cluster_2 Tier 3: Functional Cellular Confirmation T1_AChE AChE Inhibition Assay (Ellman's Method) T1_BuChE BuChE Inhibition Assay (Ellman's Method) T2_mAChR Muscarinic Receptor Binding Assays (M1-M5) T1_AChE->T2_mAChR Determine Primary Target Affinity T2_nAChR Nicotinic Receptor Binding Assays (α4β2, α7) T3_Cell Cell-Based ACh Measurement Assay T2_mAChR->T3_Cell Assess Off-Target Interactions T4_Output Specificity Profile T3_Cell->T4_Output Confirm Cellular Efficacy

Caption: A multi-tiered workflow for assessing compound specificity.

Tier 1: Primary Target Engagement via Cholinesterase Inhibition Assays

The first and most critical step is to determine if and how strongly this compound interacts with its presumed primary targets, AChE and BuChE. The Ellman's assay is a robust, high-throughput colorimetric method perfectly suited for this purpose.[17][18][19]

Principle of the Ellman's Assay: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes a synthetic substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[18] The rate of color change is directly proportional to enzyme activity. An inhibitor will reduce this rate.

G sub Acetylthiocholine (Substrate) enzyme AChE sub->enzyme Hydrolysis prod1 Thiocholine enzyme->prod1 prod2 Acetate enzyme->prod2 tnb TNB (Yellow Product) prod1->tnb Reacts with dtnb DTNB (Colorless) dtnb->tnb inhibitor This compound (Inhibitor) inhibitor->enzyme Blocks

Caption: Principle of the Ellman's method for AChE activity detection.

Experimental Protocol: AChE/BuChE Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Enzyme Solutions: Prepare stock solutions of human recombinant AChE and BuChE in Assay Buffer. A final concentration of 0.1-0.25 U/mL in the well is a common starting point.[17]

    • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light.[18]

    • Substrate Solutions (10-15 mM): Prepare fresh solutions of acetylthiocholine iodide (ATCI) for the AChE assay and butyrylthiocholine iodide (BTCI) for the BuChE assay in deionized water.[17][18]

    • Test Compounds: Prepare 10 mM stock solutions of this compound, Donepezil, and Rivastigmine in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is ≤1%.[18]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate test compound dilution to the sample wells. For control wells (100% activity), add 25 µL of the vehicle (buffer with DMSO).

    • Add 25 µL of the enzyme solution (AChE or BuChE) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the appropriate substrate solution (ATCI or BTCI) to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[18]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100[18]

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the Selectivity Index (SI): SI = IC50 (BuChE) / IC50 (AChE). A higher SI value indicates greater selectivity for AChE.

Hypothetical Comparative Data:

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
This compound 2505,00020
Donepezil 1012,0001,200
Rivastigmine 45300.67

This hypothetical data suggests this compound is a moderately potent cholinesterase inhibitor with a 20-fold preference for AChE over BuChE. It is less potent and significantly less selective than Donepezil but more selective for AChE than Rivastigmine.

Tier 2: Off-Target Profiling via Receptor Binding Assays

A truly specific compound should not interact with other key receptors in the cholinergic system. Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor subtype.[8][9][20] This is crucial for predicting potential side effects. For example, strong agonism or antagonism at muscarinic receptors can cause a range of peripheral effects.[10]

Experimental Protocol: Radioligand Competition Binding Assay

  • Materials:

    • Receptor Membranes: Commercially available cell membranes prepared from cell lines expressing a single human muscarinic (M1-M5) or nicotinic (e.g., α4β2, α7) receptor subtype.

    • Radioligands: A high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-NMS for M2/M3/M4/M5, [³H]-Epibatidine for α4β2 nAChR).[9][20]

    • Binding Buffer: Specific to each receptor assay.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled antagonist (e.g., atropine for mAChRs).[9]

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the Ki (inhibition constant) value from the IC50 using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Hypothetical Comparative Data (Ki in nM):

CompoundM1M2M3α4β2 nAChRα7 nAChR
This compound >10,000>10,000>10,000>10,000>10,000
Donepezil 8001,5001,200>10,000300
Rivastigmine >10,000>10,000>10,000500>10,000

This hypothetical data indicates that this compound has very low affinity for the tested muscarinic and nicotinic receptor subtypes (Ki > 10 µM), suggesting a clean off-target profile in this context. Donepezil shows some moderate affinity for certain subtypes, while Rivastigmine has a notable interaction with the α4β2 nicotinic receptor.

Tier 3: Functional Confirmation in a Cellular Context

Enzyme and receptor binding assays are powerful but performed in artificial systems. A cell-based assay confirms that the compound can cross the cell membrane and engage its target in a more biologically relevant environment, producing a measurable downstream effect.[21][22] Using a cholinergic neuroblastoma cell line (e.g., LA-N-2 or SH-SY5Y), which expresses the necessary cholinergic machinery, we can measure changes in acetylcholine levels.[5][22]

Experimental Protocol: Cell-Based ACh Measurement

  • Cell Culture: Culture LA-N-2 cells, which are known to synthesize and release ACh and express AChE.[22]

  • Treatment: Treat the cultured cells with varying concentrations of this compound, Donepezil, and Rivastigmine for a set period.

  • ACh Measurement:

    • Collect both the cell culture medium (for extracellular ACh) and the cell lysate (for intracellular ACh).

    • Quantify ACh and choline levels using a validated method, such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available fluorescent assay kit.

  • Data Analysis:

    • Determine the EC50 value for the increase in extracellular and/or intracellular ACh levels for each compound. Compare the potency of the compounds in a functional, cellular system.

Hypothetical Functional Data:

CompoundEC50 for Extracellular ACh Increase (nM)
This compound 450
Donepezil 25
Rivastigmine 80

This hypothetical cellular data corroborates the enzymatic findings, showing this compound is functionally active but less potent than the established drugs. The higher EC50 compared to the enzyme IC50 is expected due to factors like cell permeability and metabolism.

Conclusion and Authoritative Recommendation

This guide outlines a systematic, multi-tiered approach to rigorously assess the specificity of a novel cholinergic agent, using this compound as a working example.

Based on our hypothetical, yet plausible, experimental data:

  • This compound emerges as a moderately potent, AChE-selective inhibitor. Its 20-fold selectivity for AChE over BuChE and minimal interaction with key cholinergic receptors suggest it could be a useful research tool. However, its potency is significantly lower than that of Donepezil.

  • Donepezil confirms its status as a highly potent and selective AChE inhibitor, setting the benchmark for specificity.

  • Rivastigmine demonstrates its dual-inhibitor profile, with potent activity against both AChE and BuChE.

The causality behind this experimental workflow is critical: beginning with direct enzyme inhibition (Tier 1) establishes the primary mechanism and selectivity between cholinesterases. Progressing to receptor binding (Tier 2) proactively screens for potential off-target liabilities. Finally, confirmation in a cellular model (Tier 3) validates that the observed biochemical activity translates into a functional outcome in a living system. This logical progression provides a comprehensive and trustworthy specificity profile. For a compound like this compound, further investigation into its reversibility and in vivo efficacy in animal models would be the logical next steps to fully understand its potential.[23][24][25][26]

References

  • The prominent role of stimulus processing: cholinergic function and dysfunction in cognition. (Source: vertexaisearch.cloud.google.com)
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (Source: PubMed Central)
  • Cholinergic system function and cognition in mild cognitive impairment. (Source: PubMed)
  • Cholinergic system dysfunction and neurodegenerative diseases: cause or effect? (Source: PubMed)
  • Cholinergic function and dysfunction. (Source: University of California Davis)
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. (Source: Benchchem)
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (Source: Benchchem)
  • Non-oxime reactivators of organophosphate-inhibited cholinesterases. (Source: PubMed)
  • Cholinergic system – Knowledge and References. (Source: Taylor & Francis)
  • This compound - Research Compound (CAS 6909-62-2). (Source: Benchchem)
  • New pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. (Source: Semantic Scholar)
  • The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. (Source: PMC)
  • Muscarinic Receptors - Basic Neurochemistry. (Source: NCBI Bookshelf)
  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (Source: PubMed)
  • Recent Advances in the Modulation of Cholinergic Signaling. (Source: MDPI)
  • Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment. (Source: NCBI)
  • A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes. (Source: Benchchem)
  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (Source: PubMed Central)
  • An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease. (Source: NIH)
  • Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (Source: PLOS One)
  • Cholinergic Medic
  • Cholinergic Drugs: Mechanisms and Clinical Applic
  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (Source: PubMed)
  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (Source: MDPI)
  • In vivo and in vitro studies on the regulation of cholinergic neurotransmission in striatum, hippocampus and cortex of aged r
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (Source: Sigma-Aldrich)
  • Deepening insights into cholinergic agents for intraocular pressure reduction: systems genetics, molecular modeling, and in vivo perspectives. (Source: Frontiers)
  • New Therapeutic Approaches and Novel Alternatives for Organophosph
  • Reaction of organophosphate pesticides with acetylcholinesterase.
  • Dual cholinergic mechanisms for sculpting stri
  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • An optimized acetylcholine sensor for monitoring in vivo cholinergic activity.
  • Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment.
  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evalu
  • This compound | C4H12NO4P | CID 151438. (Source: PubChem)
  • Effects of Sublethal Organophosphate Toxicity and Anti-cholinergics on Electroencephalogram and Respiratory Mechanics in Mice. (Source: Frontiers)
  • Synthesis of ATP derivatives of compounds of the mevalonate p
  • Cholinergic drugs and acetylcholinesterase inhibitors. (Source: Deranged Physiology)
  • The synthesis of mono-alkyl phosphates and their derivatives... (Source: Organic & Biomolecular Chemistry)
  • Comparison of butyrylcholinesterase and acetylcholinesterase. (Source: PubMed Central)
  • Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase... (Source: NIH)
  • Specificity of AChE-IN-44 for acetylcholinesterase over butyrylcholinesterase. (Source: Benchchem)
  • Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition... (Source: PubMed)
  • (PDF) Acetylcholinesterase and Butyrylcholinesterase – Important Enzymes of Human Body.
  • Alzheimer's Disease Pharmacotherapy in Relation to Cholinergic System Involvement. (Source: PubMed Central)

Sources

Safety Operating Guide

A Guide to the Safe Decontamination and Disposal of Organophosphate Reagents in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The initially requested compound, "Demanyl phosphate," is not a recognized chemical entity in scientific literature or databases. Providing a specific disposal protocol for a fictitious substance would be scientifically unsound and potentially hazardous. Therefore, this guide has been developed to address the broader, highly relevant category of organophosphate reagents commonly used in research and drug development. The principles and procedures outlined here provide a robust framework for the safe handling and disposal of these materials, grounded in established safety protocols for this chemical class.

Introduction: The Double-Edged Sword of Organophosphates in Research

Organophosphates are a cornerstone of modern molecular biology and drug development, prized for their ability to act as potent enzyme inhibitors, key components in oligonucleotide synthesis, and versatile intermediates in complex chemical reactions. However, the very reactivity that makes them invaluable also renders them significant biological hazards. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This underscores the absolute necessity of a rigorous, chemically-sound disposal plan that extends beyond simple waste segregation.

This guide provides a comprehensive, step-by-step framework for the chemical inactivation and disposal of common organophosphate reagents. The core principle is inactivation prior to disposal , transforming the hazardous compound into less toxic, water-soluble phosphate salts that can be safely managed within the laboratory's hazardous waste stream.

Hazard Assessment and Risk Mitigation

Before handling any organophosphate, a thorough risk assessment is mandatory. The primary risks include acute toxicity through inhalation, dermal absorption, or ingestion.

Key Hazard Information for Common Lab-Scale Organophosphates:

Compound ClassPrimary HazardCommon ExamplesKey Disposal Consideration
Phosphoramidites Moisture-sensitive, can release toxic byproducts.DBU, AcetonitrileMust be quenched carefully before disposal.
Enzyme Inhibitors High biological activity, acutely toxic.Diisopropyl fluorophosphate (DFP)Requires chemical inactivation to eliminate biological hazard.
Phosphorylating Agents Highly reactive, corrosive.Diphenylphosphoryl chlorideMust be neutralized slowly and carefully.

Immediate Safety Protocols:

  • Engineering Controls: Always handle organophosphates in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE): A standard lab coat, splash goggles, and two pairs of nitrile gloves are required. The practice of double-gloving is critical, as organophosphates can permeate single layers of nitrile over time. Change gloves immediately upon any suspected contact.

  • Emergency Preparedness: Ensure an emergency eyewash and shower are accessible. Have a spill kit rated for reactive chemicals readily available.

The Core Principle: Base-Promoted Hydrolysis for Inactivation

The most effective and widely accepted method for neutralizing organophosphate reagents is through base-promoted hydrolysis . The phosphorus center of an organophosphate is electrophilic and susceptible to nucleophilic attack by a hydroxide ion (OH⁻). This reaction cleaves the phosphoester bonds, resulting in the formation of inorganic phosphate and the corresponding alcohol, which are significantly less toxic.

This chemical transformation is the cornerstone of a safe disposal workflow, as it directly addresses the compound's inherent biological toxicity before it ever enters the hazardous waste stream.

G cluster_prep PART A: Preparation & Inactivation cluster_dispose PART B: Final Disposal A 1. Don PPE (Double Gloves, Goggles, Lab Coat) B 2. Prepare 1M NaOH Inactivation Solution in a suitable secondary container. A->B Ensure safety C 3. Slowly add organophosphate waste to NaOH solution with stirring. B->C Controlled addition D 4. Allow reaction to proceed for >2 hours (or overnight) in fume hood. C->D Ensure complete hydrolysis E 5. Check pH > 12 to confirm excess base and complete reaction. D->E Verification step F 6. Neutralize the solution (Target pH 6-8) with HCl. E->F Prepare for disposal stream G 7. Transfer to a labeled Hazardous Waste container. F->G Containment H 8. Affix 'Aqueous Hazardous Waste' label. List all chemical components. G->H Proper identification I 9. Store in designated satellite accumulation area for pickup. H->I Await professional disposal end End I->end start Start start->A

Diagram 1: Workflow for the chemical inactivation and disposal of organophosphate waste.

Step-by-Step Inactivation and Disposal Protocol

This protocol is a generalized procedure. Always consult the specific Safety Data Sheet (SDS) for the compound you are working with and adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines.

Materials Required
  • Dedicated hazardous waste container (chemically compatible, e.g., HDPE)

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH indicator strips (with a range covering pH 1-14)

  • Glass stir rod or magnetic stirrer

  • Appropriate secondary containment (e.g., a large plastic tub)

Inactivation Procedure
  • Work Area Setup: Perform all steps inside a certified chemical fume hood. Place your reaction vessel (e.g., a large beaker) inside a secondary container.

  • Prepare Inactivation Solution: For every 1 volume of organophosphate waste, prepare at least 10 volumes of 1M NaOH solution in the reaction vessel. This large excess ensures the reaction goes to completion and the solution remains strongly basic.

  • Controlled Addition: Slowly and carefully add the organophosphate waste to the stirring NaOH solution. Never add the NaOH solution to the organophosphate waste , as this can generate excessive heat and aerosols.

  • Reaction Time: Loosely cover the container (e.g., with a watch glass) to prevent splashes and allow it to stir for a minimum of 2 hours at room temperature. For highly stable or concentrated organophosphates, allowing the reaction to proceed overnight is recommended to ensure complete hydrolysis.[1]

  • Verification: After the reaction period, verify that the solution's pH is still strongly basic (pH > 12). This confirms that the base was not fully consumed and the hydrolysis reaction is complete.

Final Waste Preparation and Disposal
  • Neutralization: Slowly add 1M HCl to the basic solution while stirring to neutralize it. Monitor the pH frequently. The goal is to bring the pH into the neutral range (pH 6-8). This step is critical to prevent the disposal of corrosive waste.

  • Containerization: Carefully transfer the neutralized, inactivated solution into a designated aqueous hazardous waste container.

  • Labeling: Label the container clearly with the words "Aqueous Hazardous Waste" and list all contents, including the final neutralized salts (e.g., Sodium Chloride, Sodium Phosphate) and the hydrolyzed organic components. Accurate labeling is a legal requirement and essential for safe final disposal by EHS professionals.[2][3]

  • Storage and Pickup: Seal the container and move it to your laboratory's designated hazardous waste satellite accumulation area. Arrange for pickup by your institution's EHS department.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a significant spill of a reactive organophosphate yourself unless you are specifically trained and equipped to do so.

  • Decontamination: For small, manageable spills, a decontaminating solution of 1M NaOH can be used to treat the affected area, followed by absorption with a chemical spill kit absorbent.[1][4] All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.

  • Seek immediate medical attention after any exposure, no matter how minor it may seem. Inform medical personnel of the specific chemical you were exposed to.

References

  • Mechanism of hydrolytic organophosphate (OP) inactivation. ResearchGate. [Link]

  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. [Link]

  • Organophosphate poisoning. Wikipedia. [Link]

  • Bacterial Detoxification of Diisopropyl Fluorophosphate. PubMed. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PMC. [Link]

  • Safe disposal of diisopropyl fluorophosphate (DFP). PubMed. [Link]

  • diisopropyl fluorophosphate. JoDrugs. [Link]

  • Enzymatic detoxification of organophosphorus pesticides and related toxicants. PMC. [Link]

  • General hydrolysis reaction of organophosphorus compounds. ResearchGate. [Link]

  • Organophosphate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]

  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PMC - PubMed Central. [Link]

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

  • A Review: General Base Catalysis Hydrolysis of Organophosphorus Insectisides by Different Amines. International Journal of Scientific Research in Science and Technology. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies. PMC - PubMed Central. [Link]

  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]

  • Chemical Waste Disposal Guidelines. Harvard University Department of Chemistry and Chemical Biology. [Link]

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling Demanyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling Demanyl phosphate. By synthesizing established protocols for analogous organophosphate compounds, this document offers a robust framework for personal protective equipment (PPE) selection, operational procedures, and disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through scientific integrity and a commitment to safety.

The Precautionary Principle: Assuming Hazard in the Absence of Data

Given the lack of a specific SDS for this compound, the cornerstone of our approach is the precautionary principle. We will treat this compound as a representative organophosphate compound, a class of chemicals known for their potential to cause harm through various exposure routes.[4] Organophosphates can act as acetylcholinesterase inhibitors, which can lead to a range of health effects.[5] Therefore, until specific toxicity data becomes available, a conservative approach to PPE and handling is not just recommended, but essential.

I. Core Directive: Personal Protective Equipment (PPE)

The first line of defense against potential chemical exposure is the correct selection and use of PPE.[6][7] For this compound, we recommend a multi-layered PPE strategy that addresses all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

A. Dermal Protection: Beyond the Lab Coat

Standard laboratory coats are insufficient when handling potentially hazardous compounds. A more robust approach is necessary to prevent skin contact.

  • Gloves : Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals. Should a splash occur, the outer glove can be removed and disposed of, minimizing the risk of contamination to the inner glove and skin. Always inspect gloves for any signs of degradation or perforation before use.[1][8]

  • Lab Coat/Gown : A cuffed, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, consider a chemical-resistant gown or apron worn over the lab coat.[7]

  • Footwear : Fully enclosed shoes are mandatory in any laboratory setting. For added protection during large-scale operations or when handling significant quantities of this compound, consider the use of chemical-resistant shoe covers.[9]

B. Ocular Protection: A Clear Line of Sight to Safety

The eyes are particularly vulnerable to chemical splashes.

  • Safety Glasses with Side Shields : These are the minimum requirement for eye protection.

  • Goggles : For procedures involving larger volumes or a higher risk of splashing, chemical splash goggles that form a seal around the eyes are recommended.

  • Face Shield : When there is a significant risk of splashes to the face, a face shield should be worn in conjunction with safety glasses or goggles.[10]

C. Respiratory Protection: An Unseen Shield

The potential for aerosolization of this compound, particularly when handled as a powder or in volatile solvents, necessitates consideration of respiratory protection.

  • Work in a Ventilated Area : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Respirator : If a fume hood is not available or if the risk assessment indicates a potential for inhalation exposure, a properly fitted NIOSH-approved respirator is necessary. The specific type of cartridge will depend on the solvent used and the nature of the procedure. A consultation with your institution's Environmental Health and Safety (EHS) department is crucial for selecting the appropriate respirator.[7]

Table 1: Recommended PPE for Handling this compound

Task Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing/Preparing Solutions (Small Scale) Double Nitrile GlovesSafety Glasses with Side ShieldsCuffed Lab CoatChemical Fume Hood
Handling Stock Solutions Double Nitrile GlovesChemical Splash GogglesCuffed Lab CoatChemical Fume Hood
Large-Scale Synthesis/Purification Double Nitrile GlovesFace Shield and GogglesChemical-Resistant Gown/ApronChemical Fume Hood/Respirator (as per risk assessment)
Spill Cleanup Double Nitrile GlovesFace Shield and GogglesChemical-Resistant Gown/ApronRespirator (as per risk assessment)

II. Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

A. Experimental Workflow: A Step-by-Step Approach to Safety

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Protocol 1: Safe Handling of this compound

  • Preparation :

    • Designate a specific area for handling this compound.

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the safety shower and eyewash station are unobstructed and functional.

  • Donning PPE :

    • Follow the proper sequence for donning PPE to avoid contamination: lab coat/gown, shoe covers (if necessary), inner gloves, respirator (if necessary), eye/face protection, and finally, outer gloves.

  • Handling :

    • Perform all manipulations of this compound within a chemical fume hood.

    • Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.

    • Keep containers of this compound closed when not in use.

  • Doffing PPE :

    • Follow a strict doffing procedure to prevent self-contamination. A common sequence is: shoe covers, outer gloves, lab coat/gown, eye/face protection, respirator, and finally, inner gloves.

    • Dispose of all disposable PPE in a designated hazardous waste container.

  • Hand Hygiene :

    • Wash hands thoroughly with soap and water after removing PPE.[2]

PPE_Workflow cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling cluster_doff Doffing PPE & Hygiene Prep Designate Area & Ensure Spill Kit/Safety Shower Don_PPE Don PPE in Sequence: Coat -> Gloves -> Goggles -> etc. Prep->Don_PPE Ready to Work Handle Work in Fume Hood Use Disposable Equipment Don_PPE->Handle Proceed to Experiment Doff_PPE Doff PPE in Sequence Dispose in Hazardous Waste Handle->Doff_PPE Experiment Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: A logical workflow for the safe handling of this compound.

B. Disposal Plan: A Responsible End-of-Life for Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11]

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous waste. Do not mix with non-hazardous waste.

  • Containerization : Use clearly labeled, leak-proof containers for all this compound waste. The label should include "Hazardous Waste" and the chemical name.

  • Licensed Disposal : Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1] Never dispose of this compound down the drain or in the regular trash.[12]

III. In Case of Emergency: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

  • Spills : In the event of a small spill, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill. For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

    • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[12]

In all cases of exposure, provide the medical team with as much information as possible about the chemical, including its name and any known hazard information.

IV. Conclusion: A Culture of Safety

Handling novel compounds like this compound requires a proactive and informed approach to safety. While specific hazard data may be limited, by adhering to the general principles of handling organophosphates and implementing the robust PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate the risks. Fostering a strong culture of safety within the laboratory is paramount to protecting personnel and advancing scientific discovery responsibly.

V. References

  • Cleveland Clinic. (2024, July 17). Organophosphate Poisoning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Gold Standard Diagnostics. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Carus. (2025, April 7). What You Need to Know: Safety & Handling of Phosphates. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Fallon Nevada: FAQs: Organophosphates. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Statement of the National Institute for Occupational Safety and Health on exposure of employees to organophosphorus pesticides. Retrieved from [Link]

  • Geological Society of London. (2017, March 3). Environmental fate and toxicology of organophosphate pesticides. Retrieved from [Link]

  • University of Washington. (n.d.). Organophosphate Pesticides and Child Health: A Primer for Health Care Providers. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demanyl phosphate
Reactant of Route 2
Reactant of Route 2
Demanyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.